molecular formula F3Fe B147940 Ferric fluoride CAS No. 7783-50-8

Ferric fluoride

Cat. No.: B147940
CAS No.: 7783-50-8
M. Wt: 112.84 g/mol
InChI Key: SHXXPRJOPFJRHA-UHFFFAOYSA-K
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Description

Ferric fluoride (FeF3) is a versatile inorganic compound of significant interest for scientific research, primarily due to its application in next-generation energy storage and its unique structural properties. In the field of lithium-ion batteries, FeF3 is a leading candidate for high-capacity cathode materials. It undergoes a conversion reaction with lithium, which involves more than one electron transfer, enabling a theoretical capacity of up to 712 mAh g⁻¹, far exceeding that of conventional cathode materials like LiFePO₄ . This reaction proceeds through an initial lithium insertion phase followed by the conversion to metallic iron and lithium fluoride, offering a promising path to significantly enhance the energy density of future batteries . Beyond energy storage, this compound exhibits valuable properties in other research domains. Its robust, rhombohedral crystal structure, consisting of octahedral Fe(III)F₆ centres, is stable at high temperatures . Investigations into its behaviour under extreme conditions have revealed a stable tetragonal phase at high pressures (78–130 GPa), suggesting its potential role as a fluorine reservoir in the Earth's deep mantle and providing a model for studying material behaviour in geophysical environments . Furthermore, FeF3 and its derivatives serve as effective catalysts in various organic synthesis reactions, including chemoselective cyanohydrin formation and selective biaryl cross-coupling reactions, where the fluoride anion can play a critical role in suppressing homocoupling . Researchers also utilize its properties in developing methods for fluoride removal from water, exploring its surface chemistry and interaction with other ions . This combination of electrochemical, structural, and catalytic activity makes anhydrous this compound a compound of broad utility in advanced materials science, geology, and chemistry research.

Properties

IUPAC Name

iron(3+);trifluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXXPRJOPFJRHA-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[F-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3Fe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ferric Fluoride (B91410) from Iron(III) Chloride

Abstract

Iron(III) fluoride, or ferric fluoride (FeF₃), is an inorganic compound of significant interest to researchers due to its applications in ceramics manufacturing, as a catalyst in organic synthesis, and as a cathode material in batteries.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes for preparing this compound from the common precursor, iron(III) chloride (FeCl₃). Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis methodology for their specific application. Both anhydrous and hydrated forms of this compound are discussed, with particular emphasis on laboratory-scale preparations.[1][3]

Introduction to this compound

This compound (FeF₃) is an inorganic compound that can exist in both anhydrous and hydrated forms.[1] The anhydrous form is a white or pale green crystalline solid, while the hydrated forms, such as the trihydrate (FeF₃·3H₂O), are typically light pink.[1][4] Anhydrous FeF₃ is sparingly soluble in water but is soluble in dilute hydrofluoric acid.[3][5] It is used in the production of ceramics, as a catalyst for cross-coupling reactions, and in the chemoselective addition of cyanide to aldehydes to produce cyanohydrins.[2][3] Its unique electrochemical properties also make it a candidate for cathode materials in lithium-ion batteries.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of both anhydrous and hydrated this compound is presented in Table 1. Understanding these properties is crucial for handling, storage, and application of the synthesized material.

PropertyAnhydrous Iron(III) Fluoride (FeF₃)Iron(III) Fluoride Trihydrate (FeF₃·3H₂O)
Molar Mass 112.84 g/mol [1]166.89 g/mol [1]
Appearance Pale green or white crystals[1][3]Light pink crystals[1]
Density 3.87 g/cm³[1]2.3 g/cm³[1]
Melting Point > 1000 °C (sublimes)[1][7]Decomposes upon heating
Solubility in Water Slightly soluble[1][7]49.5 g/100 mL[1]
Solubility (Other) Insoluble in alcohol, ether, benzene[3][5]N/A

Table 1. Comparative physicochemical properties of anhydrous and hydrated iron(III) fluoride.

Synthesis Methodologies from Iron(III) Chloride

The conversion of iron(III) chloride to iron(III) fluoride can be achieved through several chemical pathways. The choice of method depends on the desired form of the product (anhydrous vs. hydrated), available equipment, and safety considerations. The most common methods are detailed below.

Synthesis_Pathways FeCl3 Iron(III) Chloride (FeCl₃) HF Anhydrous HF FeCl3->HF Gas/Liquid Phase Reaction NaF Aqueous NaF FeCl3->NaF Aqueous Precipitation F2 Fluorine Gas (F₂) FeCl3->F2 Direct Fluorination Solvothermal Fluoride Source (e.g., NH₄F) in Solvent FeCl3->Solvothermal Solvothermal Method Anhydrous_FeF3 Anhydrous FeF₃ HF->Anhydrous_FeF3 FeCl₃ + 3HF → FeF₃ + 3HCl Hydrated_FeF3 Hydrated FeF₃ (FeF₃·xH₂O) NaF->Hydrated_FeF3 FeCl₃ + 3NaF → FeF₃↓ + 3NaCl F2->Anhydrous_FeF3 2FeCl₃ + 3F₂ → 2FeF₃ + 3Cl₂ Nano_FeF3 Nanostructured FeF₃ Solvothermal->Nano_FeF3 Controlled Crystallization

Figure 1. Logical pathways for the synthesis of this compound from iron(III) chloride.
Method 1: Reaction with Anhydrous Hydrogen Fluoride

This is the most practical and widely cited method for producing high-purity, anhydrous this compound.[1][2] The reaction involves treating anhydrous iron(III) chloride with a stream of anhydrous hydrogen fluoride (HF) gas.[8]

Reaction: FeCl₃(s) + 3HF(g) → FeF₃(s) + 3HCl(g)[1][2]

Advantages:

  • Direct conversion to the anhydrous product.

  • High purity is achievable.

Disadvantages:

  • Requires specialized equipment (tube furnace, gas flow controllers).

  • Extreme hazard associated with anhydrous hydrogen fluoride.

Method 2: Aqueous Precipitation

This method is a convenient laboratory-scale synthesis that typically yields hydrated this compound. It involves the reaction of an aqueous solution of iron(III) chloride with a soluble fluoride salt, such as sodium fluoride (NaF).[9][10]

Reaction: FeCl₃(aq) + 3NaF(aq) → FeF₃(s)↓ + 3NaCl(aq)[9][10]

Advantages:

  • Simpler and safer procedure compared to using HF gas.

  • Does not require high temperatures or specialized reactors.

Disadvantages:

  • Produces the hydrated form (FeF₃·3H₂O), which may require dehydration.

  • Potential for co-precipitation of impurities.

Method 3: Solvothermal Synthesis

Solvothermal methods can be employed to synthesize nanostructured iron-based fluorides with controlled morphology and composition.[11] This technique involves the reaction of an iron precursor, like FeCl₃, with a fluorine source in a sealed vessel (autoclave) containing a non-aqueous solvent at elevated temperatures and pressures.

Advantages:

  • Excellent control over particle size, morphology, and crystallinity.[11]

  • Can produce materials with enhanced electrochemical performance.[6]

Disadvantages:

  • Requires specialized high-pressure autoclave equipment.

  • Reaction parameters (temperature, time, solvent) need careful optimization.[11]

Detailed Experimental Protocols

The following sections provide detailed protocols for the synthesis methods described above. Extreme caution must be exercised, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Anhydrous FeF₃ via HF Gas Reaction

Workflow_Anhydrous_Synthesis Workflow for Anhydrous FeF₃ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation Prep_FeCl3 Dry Anhydrous FeCl₃ Load_Reactant Load FeCl₃ into Reaction Tube Prep_FeCl3->Load_Reactant Setup_Furnace Assemble Tube Furnace & Gas Lines Setup_Furnace->Load_Reactant Purge_System Purge with N₂/Ar Load_Reactant->Purge_System Heat_Furnace Heat to Reaction Temp. (e.g., 300-400 °C) Purge_System->Heat_Furnace Introduce_HF Introduce Anhydrous HF Gas Heat_Furnace->Introduce_HF React Hold for Several Hours Introduce_HF->React Stop_HF Stop HF Flow React->Stop_HF Purge_N2 Purge with N₂/Ar Stop_HF->Purge_N2 Cool_Down Cool to Room Temp. Purge_N2->Cool_Down Collect_Product Collect FeF₃ Product in Inert Atmosphere Cool_Down->Collect_Product

Figure 2. Experimental workflow for the synthesis of anhydrous FeF₃ using HF gas.

Materials:

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Hydrogen Fluoride (HF) gas cylinder

  • Inert gas (Nitrogen or Argon)

  • Tube furnace capable of reaching at least 400 °C

  • HF-resistant reaction tube (e.g., Monel or nickel) and gas lines

  • Gas flow controllers

  • Acid gas scrubber for effluent HCl and unreacted HF

Procedure:

  • Preparation: Ensure the anhydrous FeCl₃ is completely dry, as any moisture will lead to the formation of iron oxychlorides.[12] Place a known quantity of anhydrous FeCl₃ into the center of the reaction tube.

  • Assembly: Assemble the reaction tube within the tube furnace and connect the gas inlet and outlet lines. The outlet should be directed to an appropriate acid gas scrubber (e.g., a sodium hydroxide (B78521) or calcium hydroxide solution).

  • Inerting: Purge the entire system with an inert gas (N₂ or Ar) for at least 30 minutes to remove all air and moisture.[8][13]

  • Heating: Begin heating the furnace to the desired reaction temperature (typically 300-400 °C) while maintaining the inert gas flow.

  • Fluorination: Once the temperature has stabilized, stop the inert gas flow and slowly introduce a controlled stream of anhydrous HF gas over the heated FeCl₃.[8]

  • Reaction Time: Maintain the temperature and HF flow for several hours to ensure complete conversion. The reaction progress can be monitored by observing the cessation of HCl gas evolution at the outlet.

  • Cooling and Isolation: After the reaction is complete, stop the HF flow and switch back to the inert gas flow to purge the system of any residual HF and HCl.

  • Collection: Allow the furnace to cool to room temperature under the inert gas stream. Once cooled, the reaction tube can be carefully disassembled inside a glovebox or under an inert atmosphere to collect the pale green/white FeF₃ product.

Protocol for Hydrated FeF₃ via Aqueous Precipitation

Materials:

  • Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

  • Sodium Fluoride (NaF)

  • Deionized Water

  • Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a solution of iron(III) chloride by dissolving a calculated amount of FeCl₃·6H₂O in deionized water. A typical concentration might be 0.5 M.

    • In a separate beaker, prepare a stoichiometric solution of sodium fluoride (3 molar equivalents). For example, if you used 0.1 moles of FeCl₃, you would need 0.3 moles of NaF.

  • Precipitation: While vigorously stirring the FeCl₃ solution, slowly add the NaF solution dropwise. A precipitate of iron(III) fluoride will form immediately.[9]

  • Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to age, which can improve its filterability.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid several times with deionized water to remove the soluble sodium chloride byproduct and any unreacted starting materials.

    • Finally, wash the product with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying: Dry the light pink solid in a low-temperature oven (e.g., 50-60 °C) or a vacuum desiccator to obtain iron(III) fluoride trihydrate (FeF₃·3H₂O). Heating to higher temperatures may cause partial decomposition.[1]

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Iron(III) Chloride (FeCl₃): Corrosive and hygroscopic.[14] Avoid contact with skin and eyes. Handle in a dry environment.

  • Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic.[1] It can cause severe, painful burns that may not be immediately apparent. Inhalation can be fatal. All work with anhydrous HF must be conducted in a specialized, dedicated fume hood with appropriate HF-resistant materials and a comprehensive emergency plan, including access to calcium gluconate gel.

  • Sodium Fluoride (NaF): Toxic by ingestion and inhalation.[10] Avoid creating dust.

  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. All procedures should be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound from iron(III) chloride is a well-established process with multiple viable routes. The reaction with anhydrous hydrogen fluoride is the preferred method for producing high-purity, anhydrous FeF₃, essential for many catalytic and materials science applications. However, the extreme hazards of HF necessitate specialized facilities. For general laboratory purposes and applications where the hydrated form is acceptable, the aqueous precipitation method offers a significantly safer and more accessible alternative.[9] Finally, solvothermal synthesis provides a sophisticated route to nanostructured materials with tailored properties, which is of particular interest in the fields of energy storage and advanced materials.[11] The choice of synthesis protocol should be guided by the desired product specifications, available resources, and a thorough assessment of the associated safety risks.

References

An In-depth Technical Guide to the α- and β-Polymorphs of Iron(III) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α- and β-polymorphs of iron(III) fluoride (B91410) (FeF₃), focusing on their crystal structures, synthesis, and key properties. This document is intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the characteristics and applications of these materials.

Introduction to FeF₃ Polymorphs

Iron(III) fluoride is an inorganic compound that exists in several polymorphic forms, with the α- and β-phases being of significant scientific interest. These polymorphs exhibit distinct crystal structures, which in turn lead to differences in their physical and chemical properties. Understanding these differences is crucial for their application in various fields, including catalysis, battery materials, and potentially as drug delivery vehicles.

α-FeF₃ adopts a rhombohedral crystal structure, which can be viewed as a distorted version of the cubic ReO₃-type structure. This form is typically synthesized at higher temperatures.

β-FeF₃ crystallizes in a cubic pyrochlore (B1171951) structure. This structure is characterized by a network of corner-sharing octahedra, creating a system of interconnected channels. The synthesis of the anhydrous β-polymorph is challenging, often yielding hydrated or hydroxyfluoride variants.

Crystal Structure and Properties

The distinct crystal structures of α-FeF₃ and β-FeF₃ give rise to different material properties. The following tables summarize the key crystallographic and magnetic data for these two polymorphs.

Table 1: Crystallographic Data of α-FeF₃ and β-FeF₃
Propertyα-FeF₃β-FeF₃
Crystal System RhombohedralCubic
Space Group R-3cFd-3m
Lattice Parameters a = 5.362 Å, c = 13.32 Åa = 10.42 Å
Cell Angles α = β = 90°, γ = 120°α = β = γ = 90°
Formula Units (Z) 68
Coordination FeF₆ octahedraFeF₆ octahedra
Table 2: Magnetic Properties
Propertyα-FeF₃β-FeF₃
Magnetic Ordering AntiferromagneticExhibits magnetic frustration
Néel Temperature (Tₙ) ~363 KLower, complex magnetic behavior

Experimental Protocols

The synthesis method plays a critical role in obtaining the desired polymorph of FeF₃. Below are representative experimental protocols for the synthesis of α-FeF₃. The synthesis of pure, anhydrous β-FeF₃ is more complex and often involves hydrothermal methods that can lead to hydrated products.

Synthesis of α-FeF₃ (Solid-State Reaction)

A common and effective method for synthesizing anhydrous α-FeF₃ is through the solid-state reaction of iron(III) oxide (Fe₂O₃) with ammonium (B1175870) bifluoride (NH₄HF₂).[1]

Materials:

  • Iron(III) oxide (α-Fe₂O₃)

  • Ammonium bifluoride (NH₄HF₂)

Procedure:

  • Thoroughly mix α-Fe₂O₃ and NH₄HF₂ in a molar ratio of 1:6. To ensure complete fluorination, a 20% excess of NH₄HF₂ is recommended.[1]

  • Place the mixture in a suitable reactor (e.g., a horizontal tube furnace).

  • Heat the mixture in a controlled atmosphere (e.g., under a flow of inert gas like argon or nitrogen) according to the following temperature program:

    • Heat to 150°C and hold for 4-5 hours.

    • Increase the temperature to 300-400°C and hold for another 4-5 hours.[1]

  • After the final heating step, cool the reactor to room temperature under the inert atmosphere.

  • The resulting product is anhydrous α-FeF₃ powder.

Characterization: The phase purity of the synthesized α-FeF₃ should be confirmed using powder X-ray diffraction (XRD).

Synthesis of β-FeF₃ (Hydrothermal Method - General Approach)

The synthesis of β-FeF₃ with a pyrochlore structure typically involves hydrothermal methods. It is important to note that these methods often yield hydrated or hydroxyfluoride phases, and obtaining a purely anhydrous β-FeF₃ can be challenging.

Materials:

  • An iron(III) salt (e.g., FeCl₃, Fe(NO₃)₃) or a hydrated iron fluoride precursor (e.g., FeF₃·3H₂O).

  • A fluoride source (e.g., HF, NH₄F).

  • Water or a mixed solvent system (e.g., water/ethanol).

General Procedure:

  • Dissolve the iron precursor and the fluoride source in the chosen solvent in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a specific temperature (typically between 150-250°C) for a designated period (several hours to days).

  • After the reaction, the autoclave is cooled to room temperature.

  • The solid product is collected by filtration or centrifugation, washed with water and ethanol, and then dried.

Note: The specific reaction conditions (temperature, time, precursor concentrations, and solvent) will determine the final product's phase and hydration state. Careful optimization is required to favor the formation of the β-FeF₃ structure.

Visualizations

The following diagrams illustrate the crystal structures of the α- and β-polymorphs of FeF₃ and a generalized experimental workflow for their synthesis.

alpha_FeF3_structure cluster_alpha α-FeF₃ (Rhombohedral, R-3c) Fe1 Fe³⁺ F1 F⁻ Fe1->F1 F2 F⁻ Fe1->F2 F3 F⁻ Fe1->F3 F4 F⁻ Fe1->F4 F5 F⁻ Fe1->F5 F6 F⁻ Fe1->F6 label_octahedra Corner-sharing FeF₆ octahedra

Caption: Crystal structure of α-FeF₃ showing the FeF₆ octahedra.

beta_FeF3_structure cluster_beta β-FeF₃ (Pyrochlore, Fd-3m) Fe1 Fe³⁺ F_shared F⁻ Fe1->F_shared Fe2 Fe³⁺ Fe2->F_shared Fe3 Fe³⁺ Fe3->F_shared Fe4 Fe³⁺ Fe4->F_shared label_pyrochlore Network of corner-sharing FeF₆ octahedra forming channels

Caption: Crystal structure of β-FeF₃ illustrating the pyrochlore lattice.

synthesis_workflow cluster_alpha_synth α-FeF₃ Synthesis cluster_beta_synth β-FeF₃ Synthesis (General) A1 Mix Fe₂O₃ and NH₄HF₂ A2 Heat in inert atmosphere A1->A2 A3 Cool to room temperature A2->A3 A4 α-FeF₃ powder A3->A4 B1 Prepare precursor solution B2 Hydrothermal reaction in autoclave B1->B2 B3 Collect and dry product B2->B3 B4 β-FeF₃ (often hydrated) B3->B4

Caption: Generalized experimental workflows for the synthesis of α- and β-FeF₃.

References

An In-depth Technical Guide to the Magnetic Properties of Ferric Fluoride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ferric fluoride (B91410) (FeF₃) nanoparticles are an emerging class of materials with unique magnetic properties that distinguish them from the more commonly studied iron oxides. Unlike the ferrimagnetic or superparamagnetic behavior of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) nanoparticles, FeF₃ nanoparticles typically exhibit antiferromagnetic or speromagnetic characteristics. Their behavior is highly dependent on their crystalline structure, particle size, and hydration state. This guide provides a detailed overview of the synthesis, structural forms, and magnetic characterization of FeF₃ nanoparticles, presenting available quantitative data, experimental protocols, and a logical workflow for their analysis. This information is critical for researchers exploring their potential in catalysis, energy storage, and biomedical applications.

Introduction to the Magnetism of Ferric Fluoride

Anhydrous this compound is intrinsically an antiferromagnetic material. In its bulk crystalline form (rhombohedral structure), it exhibits a Néel temperature (Tₙ), the temperature above which antiferromagnetic ordering is lost, of approximately 360 K.[1] The magnetic properties of FeF₃ are derived from the superexchange interactions between Fe³⁺ ions mediated by F⁻ ions.[1]

When synthesized at the nanoscale, FeF₃ can adopt various structures, including crystalline and amorphous phases, each with distinct magnetic behaviors:

  • Crystalline Nanoparticles: These particles are expected to retain the antiferromagnetic properties of the bulk material, but with finite-size effects that can influence the Néel temperature.

  • Amorphous Nanoparticles: Lacking long-range crystalline order, amorphous FeF₃ nanoparticles do not exhibit a sharp antiferromagnetic transition. Instead, they demonstrate a "spin-glass-like" behavior known as speromagnetism, characterized by a freezing of the disordered spins at a low temperature (Tբ).[2]

  • Hydrated Forms: The presence of water in the crystal structure, as in β-FeF₃(H₂O)₂, can significantly alter the magnetic exchange pathways, leading to different magnetic ordering temperatures.[3][4]

A significant portion of the research on FeF₃ nanoparticles is in the context of lithium-ion batteries. In this application, the FeF₃ is converted to superparamagnetic iron (Fe) nanoparticles during the electrochemical cycle. It is crucial to distinguish the magnetic properties of the initial FeF₃ material from the resulting Fe nanoparticles.[5][6][7]

Quantitative Magnetic Properties

Quantitative data on the magnetic properties of as-synthesized FeF₃ nanoparticles, particularly size-dependent saturation magnetization and coercivity, is limited in the current literature. The antiferromagnetic nature of FeF₃ results in a very low net magnetic moment. The available data primarily focuses on the magnetic transition temperatures.

Material TypeNanoparticle SizeMagnetic BehaviorTransition Temperature (K)Molar Curie Constant (Cₘ)Reference
Amorphous FeF₃< 8 nmSperomagneticTբ = 293.54 (50-300 K)[2]
Hydrated β-FeF₃(H₂O)₂·H₂ONot specifiedAntiferromagneticTₙ = 20Not reported[3][4]
Rhombohedral FeF₃ (bulk reference)BulkAntiferromagneticTₙ ≈ 360Not reported[1]

Table 1: Summary of reported magnetic properties for different forms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of FeF₃ nanoparticles. Below are representative protocols derived from the literature.

This protocol is based on the thermal decomposition of a hydrated this compound precursor, a common method for producing amorphous nanoparticles.[2]

  • Precursor Synthesis: Synthesize the precursor, β-FeF₃·3H₂O, by dissolving metallic iron in a 40% aqueous hydrofluoric acid solution. The reaction is typically carried out at room temperature until the iron is completely dissolved. The resulting solution is then carefully evaporated to crystallize the hydrated this compound.

  • Thermal Decomposition: Place the β-FeF₃·3H₂O precursor in a furnace.

  • Heating Ramp: Heat the sample under a controlled atmosphere (e.g., argon or nitrogen) to a temperature of approximately 200°C.

  • Isothermal Hold: Maintain this temperature for several hours to ensure the complete removal of water and the formation of the amorphous FeF₃ phase.

  • Cooling: Allow the sample to cool to room temperature under the inert atmosphere.

  • Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm its amorphous nature and by Transmission Electron Microscopy (TEM) to determine particle size and morphology.

The solvothermal method allows for good control over the morphology and composition of the resulting nanoparticles.[8]

  • Reactant Preparation: Dissolve an iron source (e.g., FeCl₃·6H₂O) and a fluorine source (e.g., NH₄F) in a solvent mixture, typically containing ethanol (B145695) and water.

  • Mixing: Stir the solution vigorously for a set period (e.g., 30 minutes) to ensure homogeneous mixing.

  • Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 180-200°C) and maintain it for an extended period (e.g., 12-24 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by centrifugation.

  • Washing: Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

4.3.1 Vibrating Sample Magnetometry (VSM) / SQUID Magnetometry

These techniques are used to measure the bulk magnetic properties of the nanoparticle samples.

  • Sample Preparation: A known mass of the dried FeF₃ nanoparticle powder is packed into a sample holder (e.g., a gelatin capsule or a specialized non-magnetic container). The sample should be immobilized to prevent movement during measurement.

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • Cool the sample from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field.

    • Apply a small magnetic field (e.g., 50-100 Oe).

    • Measure the magnetic moment as the sample is warmed up (ZFC curve). The peak of the ZFC curve often indicates the blocking or Néel temperature.

    • Next, cool the sample again in the presence of the same magnetic field.

    • Measure the magnetic moment as the sample is warmed (FC curve). The divergence of the ZFC and FC curves is indicative of magnetic irreversibility.

  • Magnetic Hysteresis (M-H) Loops:

    • Set the temperature (e.g., 300 K and a temperature below the transition temperature, like 5 K).

    • Apply a large magnetic field (e.g., up to 5-7 Tesla) and then sweep it to the negative equivalent and back to the positive maximum, measuring the magnetic moment at each field step.

    • From the M-H loop, parameters such as coercivity (Hc) and remanent magnetization (Mr) can be determined. For antiferromagnetic materials like FeF₃, the hysteresis loop is expected to be very narrow with low remanence.

4.3.2 Mössbauer Spectroscopy

This technique provides information about the local magnetic environment of the iron nuclei.

  • Sample Preparation: The FeF₃ nanoparticle powder is uniformly spread and contained in a sample holder that is transparent to gamma rays.

  • Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co). The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

  • Temperature Control: Spectra are often collected at room temperature and at low temperatures (e.g., liquid helium temperature, ~4.2 K) to observe changes in magnetic ordering.

  • Spectral Analysis: The resulting spectrum is fitted to identify parameters such as isomer shift (IS), quadrupole splitting (QS), and hyperfine magnetic field (Bhf). For paramagnetic or amorphous FeF₃ at room temperature, the spectrum is typically a quadrupole doublet. Below the magnetic ordering temperature, this doublet will split into a sextet, indicating the presence of a hyperfine magnetic field.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound nanoparticles.

G cluster_synthesis Synthesis & Preparation cluster_characterization Characterization cluster_structural Structural & Morphological cluster_magnetic Magnetic Properties cluster_analysis Data Analysis & Interpretation s1 Precursor Selection (e.g., FeCl₃, NH₄F) s2 Synthesis Method (e.g., Solvothermal, Thermal Decomposition) s1->s2 s3 Washing & Drying s2->s3 s4 Nanoparticle Powder s3->s4 c1 XRD (Phase & Crystallinity) s4->c1 c2 TEM / SEM (Size & Morphology) s4->c2 c3 SQUID / VSM (ZFC/FC, M-H Loops) s4->c3 c4 Mössbauer Spectroscopy (Local Magnetic State) s4->c4 a1 Determine Crystal Structure & Particle Size Distribution c1->a1 c2->a1 a2 Identify Magnetic Behavior (Antiferro-, Speromagnetic) c3->a2 a3 Determine Transition Temp. (Tₙ, Tբ) c3->a3 c4->a2 a4 Extract Hyperfine Parameters (IS, QS, Bhf) c4->a4 a1->a2 a3->a2 a4->a2

Workflow for Synthesis and Characterization of FeF₃ Nanoparticles.

Conclusion

The magnetic properties of this compound nanoparticles are fundamentally different from their iron oxide counterparts, primarily exhibiting antiferromagnetic or speromagnetic behavior. This technical guide has outlined the synthesis and detailed characterization protocols necessary for investigating these materials. While comprehensive size-dependent quantitative data for parameters like coercivity and saturation magnetization remain sparse, the established methodologies for measuring magnetic transition temperatures and local magnetic environments provide a solid foundation for future research. For professionals in materials science and drug development, understanding these distinct magnetic characteristics is essential for harnessing the unique potential of FeF₃ nanoparticles in advanced applications.

References

In-Depth Technical Guide to the Solubility of Ferric Fluoride in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferric fluoride (B91410) (FeF₃), an inorganic compound with notable applications in catalysis, ceramics, and battery technology, presents a unique solubility profile that is of significant interest to researchers and professionals in various scientific fields, including drug development. Its interaction with organic solvents is a critical factor in its application as a catalyst in organic synthesis and for its processing in material science. This technical guide provides a comprehensive overview of the solubility of ferric fluoride in organic solvents, drawing from available scientific literature and chemical databases. The document details its qualitative solubility in a range of common organic solvents, outlines experimental protocols for solubility determination, and explores its role as a Lewis acid catalyst in organic reactions, a key area where its interaction with organic media is of paramount importance.

Quantitative and Qualitative Solubility of this compound

A comprehensive search of chemical literature and databases reveals a consensus on the generally low solubility of this compound in most common organic solvents. While precise quantitative data remains scarce, qualitative descriptions consistently categorize it as "practically insoluble" or "insoluble" in non-polar and many polar organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityCitations
Alcohols Methanol, EthanolPractically Insoluble[1][2]
Ethers Diethyl etherInsoluble[1][2]
Aromatic Hydrocarbons BenzeneInsoluble[1][2]
Other Liquid Hydrogen Fluoride0.008 g/100 g[1]

It is important to note that the anhydrous form of this compound is hygroscopic.[3] The presence of even trace amounts of water can influence its solubility characteristics and reactivity in organic media.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound in novel organic solvent systems, a standardized experimental protocol is crucial. The following methodology is a general guideline that can be adapted based on the specific solvent and available analytical instrumentation.

2.1. Equilibrium Solubility Determination Method

This method involves creating a saturated solution of this compound in the organic solvent of interest and then quantifying the concentration of dissolved iron.

Materials and Equipment:

  • Anhydrous this compound (FeF₃) powder

  • High-purity organic solvent of interest

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron quantification

  • Volumetric flasks and pipettes

Protocol:

  • Sample Preparation:

    • Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of a known iron salt (e.g., iron(III) chloride) in the same organic solvent.

    • Dilute the filtered sample solution to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the standard solutions and the sample solution using ICP-OES or AAS to determine the concentration of iron in the sample.

    • Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL or mol/L.

Role of this compound as a Lewis Acid Catalyst in Organic Solvents

Despite its low solubility, this compound is an effective Lewis acid catalyst for a variety of organic transformations.[4][5][6] A Lewis acid is an electron-pair acceptor. In the context of organic reactions, this compound can activate substrates by coordinating to lone pairs of electrons on heteroatoms (such as oxygen or nitrogen), thereby increasing the electrophilicity of the substrate and facilitating nucleophilic attack.

The catalytic activity of this compound can occur through both heterogeneous and homogeneous pathways. In a heterogeneous system, the reaction takes place on the surface of the solid catalyst. In a homogeneous system, a small amount of the catalyst dissolves in the reaction medium. The distinction between these two modes of catalysis can sometimes be ambiguous, especially when only trace amounts of dissolved catalyst are required to drive the reaction.

Diagram 1: Generalized Workflow for a this compound-Catalyzed Organic Reaction

G Generalized Workflow for FeF3-Catalyzed Organic Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Reactants in Organic Solvent ReactionVessel Reaction Vessel Reactants->ReactionVessel Catalyst FeF3 Catalyst Catalyst->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated Product Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: A generalized workflow for a typical organic reaction catalyzed by this compound.

Diagram 2: Lewis Acid Catalysis Mechanism by this compound

G Lewis Acid Catalysis by FeF3 FeF3 FeF3 (Lewis Acid) ActivatedComplex Activated FeF3-Substrate Complex FeF3->ActivatedComplex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->ActivatedComplex ProductComplex Product-FeF3 Complex ActivatedComplex->ProductComplex Nucleophile Nucleophile Nucleophile->ActivatedComplex Nucleophilic Attack ProductComplex->FeF3 Catalyst Regeneration Product Product ProductComplex->Product Release

References

A Comprehensive Technical Guide to the Thermal Stability of Hydrated Ferric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of hydrated ferric fluoride (B91410) (FeF₃·3H₂O), a compound of increasing interest in various scientific fields, including catalysis and materials science. This document outlines the multi-stage thermal decomposition process, detailing the transformation temperatures, mass loss, and resulting products. Furthermore, it provides comprehensive experimental protocols for the analytical techniques used to characterize these thermal events.

Thermal Decomposition Pathway of Hydrated Ferric Fluoride

The thermal decomposition of hydrated this compound (β-FeF₃·3H₂O) is a complex, multi-step process involving dehydration and the subsequent release of hydrogen fluoride (HF). The process ultimately yields anhydrous this compound (FeF₃) or iron(III) oxide (Fe₂O₃), depending on the final temperature and atmospheric conditions. The decomposition proceeds through the formation of intermediate species, including partially dehydrated forms and iron hydroxyfluorides.

The structure of the initial β-FeF₃·3H₂O consists of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n.[1][2][3] The thermal decomposition induces a collapse and condensation of these chains.[1][2][3]

The generally accepted thermal decomposition pathway is visualized in the following diagram:

ThermalDecomposition Thermal Decomposition Pathway of Hydrated this compound A FeF₃·3H₂O (Hydrated this compound) B FeF₃·(3-x)H₂O + xH₂O (Partially Dehydrated Intermediate) A->B Heat (Dehydration) C FeF₃₋ₓ(OH)ₓ + xHF (Iron Hydroxyfluoride) B->C Heat (Hydrolysis) D FeF₃ (Anhydrous this compound) C->D Further Heating E Fe₂O₃ (Iron(III) Oxide) D->E High Temperature (in air/oxygen)

Caption: Stepwise thermal decomposition of hydrated this compound.

Quantitative Thermal Analysis Data

The thermal decomposition of FeF₃·3H₂O has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key thermal events, including temperature ranges and corresponding mass loss percentages.

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved SpeciesResulting Product(s)
Stage 1: Dehydration 100 - 250VariableH₂OFeF₃·(3-x)H₂O
Stage 2: Hydrolysis & HF Loss 250 - 400VariableH₂O, HFFeF₃₋ₓ(OH)ₓ, FeF₃·0.33H₂O
Stage 3: Formation of Anhydrous FeF₃ > 400VariableH₂O, HFAnhydrous FeF₃
Stage 4: Oxidation to Fe₂O₃ > 500 (in air)VariableF₂, O₂Fe₂O₃

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Heat-treatment of β-FeF₃·3H₂O at 200°C leads to the formation of FeF₃·0.33H₂O, and further heating to 400°C results in anhydrous FeF₃.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the thermal stability of hydrated this compound.

Synthesis of β-FeF₃·3H₂O

A common method for the synthesis of β-FeF₃·3H₂O involves the precipitation from an aqueous solution of an iron(III) salt and hydrofluoric acid.[1]

Experimental Workflow for Synthesis

SynthesisWorkflow Synthesis of β-FeF₃·3H₂O start Start reactants Aqueous Fe(NO₃)₃ + HF solution (1:4 molar ratio) start->reactants heating Microwave Heating (90°C, 30 min) reactants->heating cooling Cooling to Room Temperature heating->cooling extraction Vacuum Solvent Extraction cooling->extraction product β-FeF₃·3H₂O Product extraction->product

Caption: Workflow for the synthesis of β-FeF₃·3H₂O.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed to monitor the mass loss and thermal events, respectively, as a function of temperature.

  • Instrument: A simultaneous thermal analyzer (TGA/DSC) is typically used.

  • Sample Preparation: A small amount of the hydrated this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, commonly a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidation. For studying the formation of iron oxides, air or oxygen is used. A typical flow rate is 50-100 mL/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically ranging from 5 to 20°C/min.

  • Data Analysis: The TGA curve provides the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition reactions can be inferred. The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions, dehydration, and decomposition processes.

X-ray Diffraction (XRD)

X-ray diffraction is employed to identify the crystalline phases of the starting material and the solid products formed at different stages of the thermal decomposition.

  • Instrument: A powder X-ray diffractometer with a copper Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation: A small amount of the solid sample is finely ground and mounted on a sample holder. For in-situ experiments, a high-temperature stage is used to heat the sample during data collection.

  • Data Collection: The diffraction patterns are typically recorded over a 2θ range of 10-80° with a step size of 0.02°.

  • Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present in the sample. For example, the peaks for anhydrous FeF₃ can be indexed to JCPDF 01-088-2023, and FeF₃·0.33H₂O to JCPDS 01-076-1262.[4]

Characterization of Decomposition Products

The thermal decomposition of hydrated this compound results in various intermediate and final products, the nature of which is highly dependent on the temperature and surrounding atmosphere.

  • FeF₃·(3-x)H₂O and FeF₃·0.33H₂O: These are partially dehydrated forms of the initial trihydrate, where a portion of the water of hydration has been removed.[4]

  • FeF₃₋ₓ(OH)ₓ: The release of HF during the decomposition leads to the formation of iron hydroxyfluoride, where some fluoride ions are replaced by hydroxide (B78521) ions.[1][2][3] This results in a hexagonal tungsten bronze (HTB) type structure.[1][2][3]

  • Anhydrous FeF₃: At temperatures above 400°C in an inert atmosphere, the complete removal of water and HF leads to the formation of anhydrous this compound.[4]

  • Fe₂O₃: In the presence of air or oxygen at elevated temperatures (typically above 500°C), anhydrous FeF₃ can be oxidized to iron(III) oxide (hematite).

The characterization of these products is crucial for understanding the decomposition mechanism and for applications where specific phases are desired. XRD is the primary tool for identifying these crystalline products.

References

An In-depth Technical Guide to the Electronic Band Structure of Ferric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of ferric fluoride (B91410) (FeF₃), a material of significant interest in various scientific and technological fields, including catalysis and battery materials. This document details the fundamental crystal structure, theoretical electronic properties derived from computational modeling, and experimental characterization of FeF₃. Methodologies for key experimental techniques are described, and quantitative data are summarized for comparative analysis.

Crystal Structure of Ferric Fluoride

Anhydrous this compound (FeF₃) predominantly crystallizes in a rhombohedral structure, belonging to the R-3c space group.[1] This structure is analogous to that of rhenium trioxide (ReO₃) and is characterized by a three-dimensional network of corner-sharing FeF₆ octahedra.[1] In this arrangement, the Fe³⁺ ions are octahedrally coordinated by six F⁻ ions, and each F⁻ ion is linearly coordinated to two Fe³⁺ ions.

The Materials Project database also lists other possible crystallographic forms, including a trigonal structure with the P321 space group and a cubic structure with the Pm-3m space group.[2][3] The exact lattice parameters can vary slightly depending on the specific crystalline form. In addition to the anhydrous form, this compound can exist in hydrated states, such as FeF₃·3H₂O and FeF₃·0.33H₂O, which exhibit different crystal structures and electronic properties.[1][4]

Theoretical Electronic Band Structure

Density Functional Theory (DFT) Calculations

The electronic band structure of this compound has been extensively studied using first-principles calculations based on Density Functional Theory (DFT).[5][6] DFT is a computational quantum mechanical modeling method that allows for the investigation of the electronic structure of many-body systems.[7] The workflow for a typical DFT-based band structure calculation is depicted below.

DFT_Workflow cluster_input Input Preparation cluster_scf Self-Consistent Field (SCF) Calculation cluster_non_scf Non-SCF Band Structure Calculation cluster_output Output and Analysis crystal_structure Define Crystal Structure (Lattice Parameters, Atomic Positions) calc_params Set Calculation Parameters (Functional, Basis Set, k-point mesh) crystal_structure->calc_params scf_run Perform SCF Calculation to obtain ground state charge density calc_params->scf_run non_scf_run Calculate Eigenvalues along high-symmetry k-path scf_run->non_scf_run band_structure Plot Band Structure non_scf_run->band_structure dos Calculate Density of States (DOS) non_scf_run->dos Charge_Transfer_Insulator cluster_bands Electronic Bands cluster_energy Fe_3d_upper Fe 3d (Upper Hubbard Band) Fe_3d_lower Fe 3d (Lower Hubbard Band) F_2p F 2p Valence Band band_gap Charge-Transfer Gap (Δ) E_up Energy UV_Vis_Workflow cluster_prep Sample and Instrument Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Powder Sample (e.g., in an integrating sphere) instrument_setup Instrument Setup (Wavelength range, scan speed) sample_prep->instrument_setup baseline Measure Baseline (using a reference material like BaSO₄) instrument_setup->baseline sample_scan Measure Diffuse Reflectance Spectrum of FeF₃ baseline->sample_scan kubelka_munk Convert Reflectance to Absorbance (Kubelka-Munk function) sample_scan->kubelka_munk tauc_plot Construct Tauc Plot ((αhν)ⁿ vs. hν) kubelka_munk->tauc_plot band_gap Determine Band Gap (Extrapolate linear region to x-axis) tauc_plot->band_gap

References

A Technical Deep Dive into the Allotropic Phases of Iron(III) Fluoride: Rhombohedral vs. Cubic Structures

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the rhombohedral and cubic phases of iron(III) fluoride (B91410) (FeF₃). This document outlines the synthesis, structural characteristics, and physical properties of these polymorphs, presenting a comparative view to aid in their application and study.

Introduction

Iron(III) fluoride (FeF₃), a compound of significant interest in catalysis, materials science, and more recently in the context of battery materials, exists in several polymorphic forms. The arrangement of its constituent iron and fluorine atoms into different crystal lattices gives rise to distinct physical and chemical properties. This guide focuses on the two most prominent crystalline forms: the thermodynamically stable rhombohedral phase and the less common cubic phases. Understanding the nuances of these structures is paramount for harnessing their unique characteristics in various scientific and industrial applications.

Crystallographic Properties

The fundamental difference between the rhombohedral and cubic phases of FeF₃ lies in their crystal structures. The rhombohedral phase is the most commonly encountered and is considered the ground state under ambient conditions. In contrast, at least two cubic polymorphs have been identified, typically synthesized under specific non-equilibrium conditions.

Table 1: Crystallographic Data for Rhombohedral and Cubic FeF₃ Phases

PropertyRhombohedral FeF₃Cubic FeF₃ (Pm-3m)Cubic FeF₃ (Fd-3m)
Crystal System TrigonalCubicCubic
Space Group R-3c (No. 167)[1]Pm-3m (No. 221)[2]Fd-3m (No. 227)
Lattice Parameters a = 5.23 Å, c = 13.32 Åa = 5.46 Å[2]a = 10.35 Å
Unit Cell Volume 315.3 ų162.8 ų1107.2 ų
Formula Units (Z) 618
Calculated Density 3.50 g/cm³3.26 g/cm³[2]2.71 g/cm³
Coordination Geometry FeF₆ octahedraFeF₆ octahedraFeF₆ octahedra
Connectivity Corner-sharing FeF₆ octahedraCorner-sharing FeF₆ octahedraCorner-sharing FeF₆ octahedra

Synthesis Methodologies

The synthesis of a specific FeF₃ polymorph is highly dependent on the chosen method and reaction conditions. While the rhombohedral phase is often obtained through traditional solid-state reactions and hydrothermal methods, the cubic phases typically require kinetically controlled synthesis routes.

Experimental Protocols

3.1.1. Hydrothermal Synthesis of Rhombohedral FeF₃

While a definitive, detailed protocol for the exclusive synthesis of rhombohedral FeF₃ is not consistently reported across the literature, a general hydrothermal approach can be outlined.[3][4][5]

  • Precursors: Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and a fluorine source such as ammonium (B1175870) fluoride (NH₄F) or hydrofluoric acid (HF).

  • Solvent: Deionized water or a mixture of water and ethanol (B145695).

  • Procedure:

    • Stoichiometric amounts of the iron and fluorine precursors are dissolved in the chosen solvent.

    • The resulting solution is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to a temperature typically in the range of 150-200°C for a duration of 12-24 hours.

    • After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

  • Characterization: The resulting powder should be characterized by X-ray diffraction (XRD) to confirm the rhombohedral phase.

3.1.2. Sol-Gel Synthesis of Cubic FeF₃

The sol-gel method offers a low-temperature route to metastable phases, including potentially the cubic form of FeF₃.[6][7] A generalized protocol is as follows:

  • Precursors: An iron(III) alkoxide (e.g., iron(III) ethoxide) or an iron(III) salt (e.g., iron(III) chloride) and a fluorinating agent (e.g., anhydrous HF in a suitable solvent).

  • Solvent: Anhydrous ethanol or other suitable organic solvent.

  • Procedure:

    • The iron precursor is dissolved in the anhydrous solvent under an inert atmosphere.

    • The fluorinating agent is added dropwise to the iron precursor solution with vigorous stirring.

    • The resulting sol is aged for a period to allow for gelation.

    • The gel is then dried under vacuum or supercritical conditions to obtain the solid product.

  • Characterization: XRD analysis is crucial to identify the crystalline phase of the resulting FeF₃. It is important to note that controlling the reaction kinetics is critical to obtaining the cubic phase, and the synthesis may result in amorphous or a mixture of phases.

3.1.3. Mechanochemical Synthesis

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has been explored for the preparation of various metal fluorides and can be a route to different FeF₃ polymorphs.[8][9][10]

  • Precursors: Anhydrous iron(III) chloride (FeCl₃) and a solid fluorinating agent like potassium fluoride (KF).

  • Procedure:

    • Stoichiometric amounts of the precursors are placed in a high-energy ball milling vial under an inert atmosphere.

    • The mixture is milled for a specific duration at a set rotation speed.

    • The resulting powder is then washed to remove any by-products.

  • Characterization: The phase composition of the product is determined by XRD. The resulting polymorph can be influenced by milling parameters such as time, speed, and the ball-to-powder ratio.

G Synthesis Pathways for FeF₃ Polymorphs cluster_precursors Precursors cluster_methods Synthesis Methods cluster_products Resulting Polymorphs Fe_salt Iron(III) Salt (e.g., Fe(NO₃)₃, FeCl₃) hydrothermal Hydrothermal Fe_salt->hydrothermal sol_gel Sol-Gel Fe_salt->sol_gel mechanochemical Mechanochemical Fe_salt->mechanochemical F_source Fluorine Source (e.g., NH₄F, HF, KF) F_source->hydrothermal F_source->sol_gel F_source->mechanochemical rhombohedral Rhombohedral FeF₃ (R-3c) hydrothermal->rhombohedral Thermodynamically favored cubic_pm3m Cubic FeF₃ (Pm-3m) sol_gel->cubic_pm3m Kinetically controlled cubic_fd3m Cubic FeF₃ (Fd-3m) sol_gel->cubic_fd3m Kinetically controlled mechanochemical->rhombohedral mechanochemical->cubic_pm3m mechanochemical->cubic_fd3m

A flowchart illustrating the general synthesis pathways to rhombohedral and cubic FeF₃.

Comparative Physical Properties

The structural differences between the rhombohedral and cubic phases of FeF₃ manifest in their physical properties, particularly their thermal stability and magnetic behavior.

Table 2: Comparative Physical Properties of FeF₃ Polymorphs

PropertyRhombohedral FeF₃Cubic FeF₃ (Pm-3m)Cubic FeF₃ (Fd-3m)
Thermal Stability (TGA) Stable up to ~400°C in inert atmosphere[11]Decomposition behavior not well-documentedDecomposition behavior not well-documented
Phase Transition (DSC) No major phase transitions before decomposition[11]Information not readily availableInformation not readily available
Magnetic Ordering Antiferromagnetic[12]Predicted to be Ferromagnetic[2]Information not readily available
Néel Temperature (Tₙ) ~363 KNot applicableNot applicable
Mössbauer Spectroscopy Shows a sextet below Tₙ, characteristic of magnetic ordering[13]Predicted to show a different hyperfine fieldInformation not readily available

4.1. Thermal Analysis

Thermogravimetric analysis (TGA) of rhombohedral FeF₃ typically shows stability up to around 400°C in an inert atmosphere, after which decomposition may occur. Differential scanning calorimetry (DSC) of the rhombohedral phase generally does not reveal any significant phase transitions before the onset of decomposition.[14][15][16][17][18] Detailed and comparative thermal analysis data for the cubic phases are scarce in the existing literature.

4.2. Magnetic Properties

The magnetic properties of the FeF₃ polymorphs are distinct. Rhombohedral FeF₃ is a well-characterized G-type antiferromagnet with a Néel temperature of approximately 363 K.[12] Below this temperature, the magnetic moments of adjacent Fe³⁺ ions align in an antiparallel fashion. In contrast, theoretical calculations predict a ferromagnetic ordering for the Pm-3m cubic phase, which would imply a parallel alignment of magnetic moments.[2] Experimental verification of the magnetic properties of pure cubic FeF₃ phases is limited. Mössbauer spectroscopy is a powerful technique to probe the local magnetic environment of the iron nuclei and can distinguish between the different magnetic ordering of the polymorphs.[13][19]

Phase Transitions

The transition between the rhombohedral and cubic phases of FeF₃ is not as well-documented as in some other trifluoride systems. While it is generally understood that the rhombohedral phase is the most stable form, the specific conditions (temperature, pressure) required to induce a transformation to a cubic phase, or vice versa, are not clearly established in the literature.[20][21][22][23][24] The cubic phases are likely metastable, and their formation is kinetically driven.

G Relationship Between FeF₃ Phases rhombohedral Rhombohedral FeF₃ (R-3c) Thermodynamically Stable cubic_pm3m Cubic FeF₃ (Pm-3m) Metastable rhombohedral->cubic_pm3m High Energy/Kinetically Controlled Synthesis (e.g., Sol-Gel) cubic_fd3m Cubic FeF₃ (Fd-3m) Metastable rhombohedral->cubic_fd3m High Energy/Kinetically Controlled Synthesis (e.g., Sol-Gel) cubic_pm3m->rhombohedral Annealing (Likely) cubic_fd3m->rhombohedral Annealing (Likely) amorphous Amorphous FeF₃ amorphous->rhombohedral Crystallization amorphous->cubic_pm3m Crystallization (Specific Conditions) amorphous->cubic_fd3m Crystallization (Specific Conditions)

A diagram illustrating the stability relationship and potential transformations between FeF₃ phases.

Conclusion

The rhombohedral and cubic phases of iron(III) fluoride represent a fascinating case study in polymorphism, with distinct structural and physical properties. The rhombohedral phase, being the thermodynamically stable form, is more readily synthesized and characterized. The cubic phases, on the other hand, are metastable and their isolation requires careful control over synthesis kinetics. While significant progress has been made in understanding the crystallographic and magnetic properties of the rhombohedral phase, further research is needed to fully elucidate the synthesis, properties, and phase transition behavior of the cubic polymorphs. A deeper understanding of these materials will undoubtedly pave the way for their tailored application in a variety of advanced technologies.

References

A Technical Guide to the Solvothermal Synthesis of Iron (III) Fluoride (FeF₃) Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron (III) fluoride (B91410) (FeF₃) has emerged as a highly promising cathode material for next-generation lithium-ion batteries due to its high theoretical specific capacity (~237 mAh g⁻¹ for single-electron transfer), high energy density, and the low cost of its constituent elements.[1] However, its practical application has been hindered by poor electronic conductivity and significant volume changes during electrochemical cycling.[2] The synthesis of FeF₃ at the nanoscale is a key strategy to overcome these limitations, as nanostructures can shorten ion diffusion pathways and better accommodate strain.[2][3]

Among various synthesis techniques, the solvothermal method offers a versatile and effective route for producing FeF₃ nanostructures with controlled morphology, particle size, and composition.[4] This method involves a chemical reaction in a sealed vessel (autoclave) where solvents are brought to temperatures above their boiling points, generating high autogenous pressures.[5] This guide provides an in-depth overview of the solvothermal synthesis of FeF₃ nanostructures, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying processes and applications.

Core Principles of Solvothermal Synthesis for FeF₃

The solvothermal process for FeF₃ synthesis leverages elevated temperature and pressure to facilitate the dissolution and reaction of precursors in a non-aqueous solvent.[5] Key parameters such as the choice of iron and fluorine sources, solvent composition, reaction temperature, and duration play crucial roles in determining the final product's phase, crystallinity, size, and morphology.[4]

A common approach involves the transformation of a hydrated iron fluoride precursor, such as FeF₃·3H₂O, into less hydrated or anhydrous forms like FeF₃·0.33H₂O or FeF₃.[6][7] The solvothermal environment facilitates the controlled removal of crystal water, leading to the formation of nanostructures, often with porous characteristics beneficial for electrochemical applications.[6][8]

Experimental Protocols and Methodologies

This section details a generalized protocol for the solvothermal synthesis of FeF₃ nanostructures, based on methodologies reported in the literature. A typical workflow is illustrated in the diagram below.

General Experimental Workflow

G cluster_prep Precursor Preparation cluster_synthesis Solvothermal Reaction cluster_post Post-Synthesis Processing cluster_char Characterization precursors 1. Select Precursors (e.g., FeF₃·3H₂O, FeCl₃·6H₂O, HF) solvent 2. Prepare Solvent (e.g., Ethanol) precursors->solvent mix 3. Mix & Disperse (e.g., Sonication) solvent->mix autoclave 4. Seal in Teflon-lined Autoclave mix->autoclave heating 5. Heat to Reaction Temp. (e.g., 120-180 °C) for a set time (e.g., 6-12h) autoclave->heating cool 6. Cool to Room Temp. heating->cool wash 7. Filter, Wash (Ethanol, DI Water) cool->wash dry 8. Dry (e.g., Vacuum Oven at 60-80 °C) wash->dry product Final Product: FeF₃ Nanostructures dry->product xrd XRD (Phase, Crystallinity) product->xrd sem SEM/TEM (Morphology, Size) product->sem G precursor Precursor: FeF₃·3H₂O (e.g., Short Rods) intermediate Intermediate Product: FeF₃·0.33H₂O (e.g., Nanoparticles) precursor->intermediate Solvothermal Process (e.g., 120 °C) - Loss of crystal water final_product Final Product: FeF₂ (Reduced Nanoparticles) intermediate->final_product Sugar-assisted Reduction (e.g., 160 °C) G FeF3 FeF₃ (Cathode) Fe_LiF Fe + 3LiF (Discharged State) FeF3->Fe_LiF Discharge (Li⁺ Insertion) Fe_LiF->FeF3 Charge (Li⁺ Extraction) Li_Anode Li⁺ + e⁻ (from Anode)

References

An In-depth Technical Guide to the Lewis Acidity of Ferric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of ferric fluoride (B91410) (FeF3), a compound of increasing interest in materials science and catalysis. This document details the electronic structure, quantitative measures of Lewis acidity, experimental and computational methodologies for its characterization, and its application in catalytic organic synthesis.

Introduction to the Lewis Acidity of Ferric Fluoride

This compound, or iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms.[1] The high electronegativity of the fluorine atoms withdraws electron density from the iron(III) center, rendering it electron-deficient and capable of acting as a Lewis acid—an electron pair acceptor. This inherent Lewis acidity is the foundation of its catalytic activity and its utility in various chemical transformations. Unlike the more commonly used iron(III) chloride, this compound's unique properties, stemming from the strong iron-fluorine bond, offer distinct advantages in specific applications.

Electronic Structure and Bonding

The Lewis acidity of this compound is a direct consequence of its electronic structure. The iron(III) center in FeF₃ has a d⁵ electronic configuration. The highly electronegative fluorine atoms create a significant positive partial charge on the iron atom, making it an effective electrophile. Spectroscopic studies have shown that the Fe-F bond in this compound has a more covalent character than in ferrous fluoride (FeF₂).[2] This increased covalency contributes to the electron-deficient nature of the iron center, thereby enhancing its Lewis acidity. The iron atom in FeF₃ can readily accept a pair of electrons into its vacant orbitals to form a coordinate covalent bond with a Lewis base.

Quantitative Assessment of Lewis Acidity

A quantitative understanding of Lewis acidity is crucial for predicting and controlling chemical reactivity. The most common metric for quantifying the strength of a Lewis acid is its Fluoride Ion Affinity (FIA).

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Table 1: Gas Phase Ion Energetics Data for this compound

ParameterValue (eV)MethodReference
Electron Affinity3.62 ± 0.13R-ABorshchevskii, A.Ya.; Boltalina, O.V.; Sorokin, I.D.; Sidorov, L.N., Thermochemical Quantities for Gas Phase Iron, Uranium, and Molybdenum Fluorides, and Their Negative Ions., J. Chem. Thermodyn., 1988, 20, 5, 523.[3]

Note: The reported electron affinity is related to the fluoride affinity. The original reference indicates that the fluoride affinity of FeF₃ is greater than that of FeF₂ by 22.6 ± 2.6 kcal/mol.[3]

To provide context, the FIA of other common Lewis acids are provided in the following table.

Table 2: Comparative Fluoride Ion Affinities (FIA) of Selected Lewis Acids

Lewis AcidFluoride Ion Affinity (kJ/mol)
BF₃342
AlCl₃489 (gas-phase monomer)
SbF₅490
B(C₆F₅)₃452

Experimental and Computational Protocols for Determining Lewis Acidity

Several experimental and computational methods are employed to characterize the Lewis acidity of compounds like this compound.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance in solution.[1] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity.

  • Preparation of Solutions:

    • Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., deuterated dichloromethane (B109758) or benzene).

    • Prepare a solution or suspension of the solid Lewis acid (e.g., this compound) in the same deuterated solvent. Anhydrous conditions are crucial to prevent hydrolysis of the Lewis acid.

  • NMR Measurement:

    • Acquire a ³¹P NMR spectrum of the Et₃PO stock solution to determine the chemical shift of the free probe molecule.

    • Add a known amount of the Lewis acid solution/suspension to the Et₃PO solution.

    • Acquire a ³¹P NMR spectrum of the resulting mixture. The formation of the Lewis acid-base adduct will result in a new, downfield-shifted peak.

  • Calculation of Acceptor Number (AN):

    • The acceptor number is calculated using the following formula: AN = 2.21 × (δ_sample - δ_hexane) where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct and δ_hexane is the chemical shift of Et₃PO in hexane (B92381) (41.0 ppm), which is defined as AN = 0.

Computational Chemistry Methods

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and reactivity of Lewis acids. These methods can be used to calculate properties such as fluoride ion affinity, molecular electrostatic potential, and the energies of frontier molecular orbitals (LUMO), which all provide insights into Lewis acidity.

  • Model Building:

    • Construct the 3D structures of the Lewis acid (e.g., FeF₃) and its fluoride adduct (e.g., [FeF₄]⁻) using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimizations and frequency calculations for both the Lewis acid and its fluoride adduct using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**). The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.

  • Energy Calculation:

    • Calculate the electronic energies of the optimized structures.

  • FIA Calculation:

    • The fluoride ion affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: LA + F⁻ → [LA-F]⁻

    • ΔH can be calculated from the computed electronic energies, including zero-point vibrational energy (ZPVE) corrections and thermal corrections to enthalpy.

Catalytic Applications of this compound

The Lewis acidity of this compound makes it an effective catalyst in a variety of organic transformations, particularly in cross-coupling reactions and the synthesis of cyanohydrins.

Kumada-Type Cross-Coupling Reactions

This compound, in combination with N-heterocyclic carbene (NHC) ligands, has been shown to be an effective catalyst for the Kumada-type cross-coupling of aryl chlorides with alkyl Grignard reagents. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Kumada_Coupling FeF3 FeF₃ Active_Catalyst [Fe(I)-NHC]⁺ FeF3->Active_Catalyst Reduction by Grignard Intermediate1 [Ar-Fe(III)(NHC)-R]⁺Cl⁻ Active_Catalyst->Intermediate1 Oxidative Addition (Ar-Cl) Grignard R-MgX Grignard->Intermediate1 Transmetalation Aryl_Halide Ar-Cl Intermediate1->Active_Catalyst Catalyst Regeneration Product Ar-R Intermediate1->Product Reductive Elimination

Caption: Proposed catalytic cycle for the FeF₃-catalyzed Kumada cross-coupling reaction.

In this proposed cycle, the Fe(III) in this compound is first reduced by the Grignard reagent to a more active Fe(I) species. This is followed by oxidative addition of the aryl chloride to the iron center, transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the active catalyst.

Cyanohydrin Synthesis

This compound can also catalyze the addition of cyanide to aldehydes, leading to the formation of cyanohydrins.[1] Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other important functional groups.

Cyanohydrin_Synthesis FeF3 FeF₃ Activated_Aldehyde [R-CHO---FeF₃] FeF3->Activated_Aldehyde Coordination Aldehyde R-CHO Aldehyde->Activated_Aldehyde Cyanide CN⁻ Cyanohydrin_Adduct [R-CH(O⁻)CN---FeF₃] Cyanide->Cyanohydrin_Adduct Nucleophilic Attack Activated_Aldehyde->Cyanohydrin_Adduct Cyanohydrin_Adduct->FeF3 Catalyst Regeneration Cyanohydrin R-CH(OH)CN Cyanohydrin_Adduct->Cyanohydrin Protonation

Caption: Proposed mechanism for the FeF₃-catalyzed synthesis of cyanohydrins.

In this mechanism, the Lewis acidic this compound coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The cyanide ion then attacks the electrophilic carbonyl carbon, forming a cyanohydrin adduct. Subsequent protonation yields the final cyanohydrin product and regenerates the this compound catalyst.

Conclusion

This compound is a versatile Lewis acid with significant potential in catalysis and materials science. Its Lewis acidity, which can be quantified by its fluoride ion affinity and assessed through experimental and computational methods, underpins its catalytic activity. The applications of this compound in Kumada-type cross-coupling reactions and cyanohydrin synthesis highlight its utility in the formation of important chemical bonds. Further research into the catalytic mechanisms and the development of new applications for this readily available and cost-effective Lewis acid is an active and promising area of investigation.

References

Iron(III) Fluoride: A Comprehensive Technical Guide to Environmental and Safety Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental and safety considerations associated with Iron(III) Fluoride (B91410) (FeF₃). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and disposal of this compound. This document summarizes key toxicological and ecotoxicological data, outlines experimental protocols for safety assessment, and visualizes critical biological pathways and safety workflows.

Toxicological Profile

Iron(III) Fluoride is classified as a hazardous substance, primarily due to the toxic effects of the fluoride ion upon dissociation.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5] Ingestion of iron compounds can lead to lethargy, vomiting, and other severe symptoms.[1][6] The primary health hazards are associated with its corrosive nature and the systemic effects of fluoride.[1]

Acute Toxicity Data

Quantitative toxicity data for Iron(III) Fluoride is limited. The available data, primarily for sodium fluoride (NaF) and the fluoride ion, are presented below as a conservative proxy. It is crucial to handle FeF₃ with the assumption of high toxicity.

ParameterValueSpeciesRouteSource
FeF₃ LD₅₀ 18 mg/kgMouseIntravenous[6]
NaF LD₅₀ 52 - 200 mg/kgRatOral[4]
Fluoride (as F⁻) Probable Lethal Oral Dose 5 g (for a 70 kg human)HumanOral[1]
Carcinogenicity

Based on available information, Iron(III) Fluoride is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

Experimental Protocols for Toxicity Assessment

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are recommended for assessing the toxicity of chemical substances. The following are summaries of relevant guidelines applicable to FeF₃.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing and Feeding: Animals are housed in appropriate conditions with standard diet and drinking water. A fasting period is required before administration of the test substance.

  • Dose Levels and Administration: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally in a single dose via gavage.

  • Observations: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD₅₀ is determined based on the dose at which mortality is observed. The substance is then classified into a toxicity category based on the GHS.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline details the procedure for assessing skin irritation and dermal toxicity.

Methodology:

  • Test Animals: Healthy, young adult rodents with clipped fur.

  • Application of Substance: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observations: After the exposure period, the dressing is removed, and the skin is observed for signs of irritation (erythema and edema) at specified intervals (e.g., 1, 24, 48, and 72 hours). Systemic toxicity signs and mortality are also recorded for 14 days.

  • Endpoint: The LD₅₀ is calculated, and the substance is evaluated for its potential to cause skin irritation and systemic toxicity via dermal absorption.

Cellular Mechanisms of Fluoride Toxicity

Fluoride ions can disrupt cellular processes through various signaling pathways, leading to apoptosis (programmed cell death) and other toxic effects.

Fluoride-Induced Apoptosis via the p53 Signaling Pathway

Fluoride exposure can induce apoptosis by activating the tumor suppressor protein p53. This activation can occur through various upstream signals, including DNA damage and oxidative stress.

Fluoride_p53_Pathway FeF3 Iron(III) Fluoride (FeF₃) Fluoride_ion Fluoride Ion (F⁻) FeF3->Fluoride_ion ROS Reactive Oxygen Species (ROS) Fluoride_ion->ROS DNA_damage DNA Damage Fluoride_ion->DNA_damage p53 p53 Activation ROS->p53 DNA_damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fluoride-induced p53-mediated apoptosis pathway.

Fluoride-Induced Cellular Stress via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical route through which fluoride exerts its toxic effects, leading to cellular stress and apoptosis.

Fluoride_MAPK_Pathway FeF3 Iron(III) Fluoride (FeF₃) Fluoride_ion Fluoride Ion (F⁻) FeF3->Fluoride_ion Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Fluoride_ion->Cellular_Stress MAPKKK MAPKKK Activation (e.g., ASK1, MEKK) Cellular_Stress->MAPKKK MAPKK MAPKK Activation (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 & JNK Activation MAPKK->p38_JNK AP1 AP-1 Activation p38_JNK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: Fluoride-induced MAPK signaling pathway leading to cellular stress.

Environmental Fate and Ecotoxicological Profile

The primary environmental concern with Iron(III) Fluoride is the release of fluoride ions into aquatic and terrestrial ecosystems.[1] Fluoride is naturally present in the environment, but elevated concentrations from anthropogenic sources can be harmful to wildlife.[7]

Ecotoxicity Data

Specific ecotoxicity data for FeF₃ is scarce. The following table presents data for the fluoride ion, which should be considered when assessing the environmental risk of FeF₃.

ParameterValue (mg/L)SpeciesTest DurationSource
EC₅₀ 10 - 48Daphnia magna (Water Flea)48 hours[7]
LC₅₀ 51 - 193Oncorhynchus mykiss (Rainbow Trout)96 hours[8]
EC₅₀ 43 - 122Freshwater Algae72-96 hours[7]
NOEC (Reproduction) 3.7Daphnia magna (Water Flea)21 days[7]
Environmental Fate

In soil, fluoride mobility is generally low due to adsorption and precipitation reactions.[7] In aquatic environments, fluoride does not significantly biomagnify in the food chain, but it can accumulate in the skeletal tissues of aquatic organisms.[7]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with Iron(III) Fluoride.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or PVC), a chemical apron, and protective clothing.[6]

  • Respiratory Protection: A NIOSH-approved respirator with a filter for dusts and acid gases.[6]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid creating dust.[2]

  • Store in a cool, dry, and tightly sealed container, away from incompatible materials such as moisture and strong bases.[2]

Experimental Workflow for a Chemical Spill Response

A systematic approach is critical in the event of an Iron(III) Fluoride spill. The following workflow outlines the key steps for a safe and effective response.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Major_Spill Major Spill (Call Emergency Services) Minor_Spill->Major_Spill No Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Report Report the Incident Major_Spill->Report Contain Contain the Spill (Use absorbent pads, sand) Don_PPE->Contain Neutralize Neutralize (if applicable) with appropriate agent Contain->Neutralize Cleanup Clean Up Spill Residue Neutralize->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Dispose->Report End End Report->End

Caption: Workflow for responding to an Iron(III) Fluoride spill.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[2] It is recommended to contact a licensed professional waste disposal service.[2] Do not allow the material to enter drains or the environment.[2]

Conclusion

Iron(III) Fluoride is a valuable compound in research and development, but it poses significant health and environmental risks if not handled properly. A thorough understanding of its toxicological profile, adherence to safe handling protocols, and preparedness for emergency situations are essential for protecting personnel and the environment. This guide provides a foundational understanding of these considerations to promote a culture of safety in the laboratory and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Fluoride Trihydrate (FeF₃·3H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) fluoride (B91410) trihydrate (FeF₃·3H₂O), also known as ferric fluoride trihydrate, is an inorganic compound that has garnered significant interest in various scientific fields.[1][2] While its anhydrous counterpart, FeF₃, is a white solid, the trihydrate typically appears as light pink or pale yellow to off-white crystalline powder.[1][3][4][5] Its utility spans from ceramics production to catalysis in organic synthesis and potential applications in materials science, including as a precursor for cathode materials in lithium-ion batteries.[3][6][7] This document provides a comprehensive overview of the physical and chemical properties of FeF₃·3H₂O, detailed experimental protocols for its characterization, and a summary of its applications, tailored for a scientific audience.

Physical Properties

Iron(III) fluoride trihydrate is a hygroscopic solid.[1][3] Its fundamental physical characteristics are summarized in the table below, providing a quantitative look at its key properties.

PropertyValueReferences
Molecular Formula FeF₃·3H₂O[4][8]
Molar Mass 166.89 g/mol [1][4][8]
Appearance Light pink, pale yellow, or off-white to pale brown crystalline solid[1][3][4][5][9]
Density 2.3 g/cm³ (2300 kg/m ³)[1][5]
Solubility in Water 49.5 g/100 mL[1]
Solubility in other solvents Negligible in alcohol, ether, and benzene[1][3]
Melting Point Decomposes upon heating[6]
Boiling Point Not applicable[5]

Chemical Properties and Reactivity

FeF₃·3H₂O exhibits distinct chemical behaviors, particularly concerning its structure, thermal stability, and reactivity. The iron is in the +3 oxidation state.[5] It is known to be a thermally robust, antiferromagnetic solid.[1]

PropertyDescriptionReferences
Crystal Structure Two polymorphs exist: α-form and β-form. The β-form has a P4/m space group.[1][10]
Thermal Decomposition Decomposes upon heating, releasing water and hydrogen fluoride to form various intermediates and ultimately anhydrous FeF₃ or iron oxides depending on the atmosphere.[6][11]
Reactivity Acts as a Lewis acid and is used as a catalyst in various organic reactions, such as cross-coupling reactions and chemoselective additions.[4][12] It can be prepared by reacting the corresponding chloride with hydrogen fluoride.[1]
Hygroscopicity Both anhydrous and hydrated forms are hygroscopic.[1][3]
Hazards Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[8][9][13]
Crystal Structure

Iron(III) fluoride trihydrate is known to exist in two crystalline polymorphs, the α and β forms. The β-form crystallizes in the P4/m space group.[1][10] The structure of β-FeF₃·3H₂O consists of infinite chains of [FeF₆]n and [FeF₂(H₂O)₄]n.[3][6] The two forms can be distinguished by their different quadrupole splitting in their Mössbauer spectra.[1]

Thermal Decomposition

Thermal analysis of FeF₃·3H₂O reveals a multi-step decomposition process. Upon heating, it loses water molecules to form intermediates such as FeF₃·0.33H₂O and eventually anhydrous FeF₃.[14] The decomposition is accompanied by the release of both water (H₂O) and hydrogen fluoride (HF), which can lead to the formation of iron hydroxyfluoride networks under specific conditions.[6]

Thermal_Decomposition FeF3_3H2O FeF₃·3H₂O (β-form) Intermediate FeF₃·xH₂O / FeF₃–x(OH)x FeF3_3H2O->Intermediate Heat (-H₂O, -HF) Anhydrous Anhydrous FeF₃ Intermediate->Anhydrous Further Heating Oxide Iron Oxides Anhydrous->Oxide High Temp / Air

Thermal Decomposition Pathway of FeF₃·3H₂O.

Experimental Protocols

Synthesis

Two primary polymorphs of FeF₃·3H₂O, α and β, can be synthesized by the evaporation of an aqueous hydrofluoric acid (HF) solution containing Fe³⁺ ions.[1] The resulting polymorph is dependent on the crystallization temperature.

  • α-FeF₃·3H₂O Synthesis:

    • Prepare a solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) in dilute hydrofluoric acid.

    • Allow the solution to evaporate at room temperature.

    • The resulting light pink crystals are the α-form. This form is unstable and converts to the β-form within days.[1]

  • β-FeF₃·3H₂O Synthesis:

    • Prepare a solution of an iron(III) salt in dilute hydrofluoric acid, similar to the α-form synthesis.

    • Evaporate the solution at a temperature above 50 °C.[1]

    • The resulting pink crystals are the more stable β-form.[1]

Synthesis_Polymorphs cluster_synthesis Synthesis of FeF₃·3H₂O Polymorphs Start Aqueous HF Solution with Fe³⁺ Evap_RT Evaporation at Room Temperature Start->Evap_RT Evap_50C Evaporation > 50 °C Start->Evap_50C Alpha_Form α-FeF₃·3H₂O (Unstable) Evap_RT->Alpha_Form Beta_Form β-FeF₃·3H₂O (Stable) Evap_50C->Beta_Form Alpha_Form->Beta_Form Conversion Spontaneous Conversion

Synthesis of α and β polymorphs of FeF₃·3H₂O.
Characterization Methods

TGA is employed to study the thermal stability and decomposition of FeF₃·3H₂O.[6]

  • Objective: To determine the temperature ranges of dehydration and decomposition.

  • Methodology:

    • A small sample (typically 5-10 mg) of FeF₃·3H₂O is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • The mass of the sample is continuously monitored as a function of temperature.

    • Weight loss steps on the resulting thermogram correspond to the loss of water molecules and subsequent decomposition.[6]

XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of FeF₃·3H₂O.[14]

  • Objective: To confirm the formation of the desired polymorph (α or β) and to determine lattice parameters.

  • Methodology:

    • A powdered sample of FeF₃·3H₂O is prepared and mounted on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.

Mössbauer spectroscopy is a sensitive technique for probing the local chemical environment of the iron atoms and is particularly useful for distinguishing between the α and β polymorphs of FeF₃·3H₂O.[1][3]

  • Objective: To differentiate between the α and β forms based on their distinct quadrupole splitting values.

  • Methodology:

    • A sample containing ⁵⁷Fe is exposed to a source of gamma rays (typically from the decay of ⁵⁷Co).

    • The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the gamma-ray energy, which is modulated by the Doppler effect.

    • The resulting spectrum provides information on the isomer shift, quadrupole splitting, and magnetic hyperfine field, which are characteristic of the electronic state and local symmetry of the iron atoms.[5] The α and β forms exhibit different quadrupole splitting, allowing for their unambiguous identification.[1]

Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to identify the functional groups present in the compound, particularly the water of hydration and the Fe-F bonds.

  • Objective: To characterize the vibrational modes of the molecule.

  • Methodology:

    • FTIR: An infrared beam is passed through the sample, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecules is measured.

    • Raman: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected. The frequency shifts in the scattered light correspond to the vibrational modes. Raman spectroscopy is particularly sensitive to metal-fluoride bonds.[1]

Applications

FeF₃·3H₂O is a versatile compound with applications in several areas of research and industry.

  • Catalysis: It serves as a Lewis acid catalyst in various organic transformations.[4] Hydrated iron(III) fluoride complexes with N-heterocyclic carbene ligands have been shown to catalyze biaryl coupling reactions.[1][12] It also catalyzes the chemoselective addition of cyanide to aldehydes to form cyanohydrins.[1][7]

Catalytic_Cycle Catalyst FeF₃·3H₂O Catalyst Intermediate1 Oxidative Addition Intermediate Catalyst->Intermediate1 + Reactant A ReactantA Aryl Halide ReactantB Grignard Reagent Product Biaryl Product Intermediate2 Transmetalation Intermediate Intermediate1->Intermediate2 + Reactant B Intermediate2->Catalyst Intermediate2->Product Reductive Elimination

Generalized Catalytic Cycle for Biaryl Coupling.
  • Materials Science: Iron(III) fluoride trihydrate is a precursor for the synthesis of advanced materials. It can be used to prepare iron hydroxyfluoride with a hexagonal tungsten bronze (HTB) type structure, which is a potential cathode material for batteries.[6][15]

  • Ceramics: A primary commercial use of iron(III) fluoride is in the production of ceramics.[3][7]

  • Pharmaceuticals: It finds application in the pharmaceutical industry as a reagent in the synthesis of various medicinal compounds.[4]

Safety and Handling

Iron(III) fluoride trihydrate is classified as a hazardous material.[3][13] It is corrosive and can cause severe burns to the skin and eyes.[9] It is also harmful if ingested or inhaled.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9]

References

Methodological & Application

Application Notes and Protocols: Ferric Fluoride as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ferric fluoride (B91410) (FeF₃) as a catalyst in cross-coupling reactions. Ferric fluoride is emerging as a cost-effective, non-toxic, and environmentally friendly alternative to precious metal catalysts in organic synthesis.[1] These notes summarize the current state of FeF₃ catalysis in this field, with a focus on well-established methodologies.

Introduction to this compound in Cross-Coupling

Iron(III) fluoride is a versatile and sustainable catalyst for various organic transformations.[1] Its utility stems from the high Lewis acidity of the iron(III) center, which is enhanced by the electron-withdrawing fluoride ligands.[1] This property imparts unique reactivity in cross-coupling reactions. A significant advantage of iron catalysis is the low cost and toxicity compared to palladium and nickel catalysts.

The "fluoride effect" is considered crucial for the efficacy of FeF₃ in these reactions, as it is believed to stabilize the active iron species and prevent the formation of undesirable side products, such as homocoupled products, which are a common challenge in iron-catalyzed cross-couplings.[1]

Kumada-Type Cross-Coupling of Aryl Chlorides with Grignard Reagents

The most well-documented application of this compound in cross-coupling is the reaction of aryl chlorides with both aryl and alkyl Grignard reagents. The combination of this compound (often as the trihydrate, FeF₃·3H₂O) with an N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr), has proven to be a highly efficient catalytic system.[1][2] This system is effective for a wide range of substrates, including electron-rich and sterically hindered aryl chlorides.[2]

G setup Flame-dried Schlenk tube under Argon reagents Add FeF3·3H2O, SIPr·HCl, THF, EtMgBr (for NHC generation), Aryl Chloride, Grignard Reagent setup->reagents 1. Add Reagents reaction Heat reaction mixture (e.g., 60 °C for 24h) reagents->reaction 2. Heat workup Cool to RT, Quench (NH4Cl), Extract with organic solvent, Dry and concentrate reaction->workup 3. Quench & Extract analysis Purify (e.g., chromatography) Characterize product workup->analysis 4. Purify & Analyze

Caption: General experimental workflow for FeF₃-catalyzed Kumada-type cross-coupling.

This protocol describes the synthesis of 4-methylbiphenyl (B165694) from chlorobenzene (B131634) and p-tolylmagnesium bromide using an FeF₃·3H₂O/SIPr·HCl catalyst system.[1]

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous solution of NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (5 mol%) and SIPr·HCl (15 mol%).

  • Add anhydrous THF.

  • To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand in situ.

  • Stir the mixture for 4 hours at room temperature.

  • Add chlorobenzene (1.0 equiv) followed by p-tolylmagnesium bromide (1.2 equiv).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methylbiphenyl.

The following table summarizes the performance of the FeF₃/SIPr catalytic system for various substrates.

EntryAryl ChlorideGrignard ReagentCatalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)Reference
1Chlorobenzenep-Tolylmagnesium bromideFeF₃·3H₂O (5)SIPr·HCl (15)602498[1]
21-Chloro-4-methoxybenzeneMethylmagnesium bromideFeF₃ (3)SIPr (3.6)250.5>99[2]
31-Chloro-2-methoxybenzeneMethylmagnesium chlorideFeF₃/SIPr---excellent[3]
41-Chloro-3,5-dimethoxybenzeneMethylmagnesium reagentFeF₃/SIPr---30 (slow reaction)[3]
54-Chlorotoluenen-Propylmagnesium bromideFeF₃ (3)SIPr (3.6)25194[2]
64-Chlorotoluenesec-Butylmagnesium chlorideFeF₃ (3)SIPr (3.6)25195[2]
72-ChlorotolueneMethylmagnesium bromideFeF₃ (3)SIPr (3.6)25198[2]

While the precise mechanism is still under investigation, a plausible catalytic cycle involves iron species in various oxidation states. Mechanistic studies on similar iron-catalyzed cross-couplings suggest a two-electron pathway rather than a radical-chain mechanism.[2] A proposed Fe(I)/Fe(II)/Fe(III) cycle, adapted from related iron-phosphine systems, is depicted below.

G Fe_I [L-Fe(I)-R'] Fe_III_A [L-Fe(III)(R')(Ar)(X)] Fe_I->Fe_III_A Oxidative Addition (Ar-X) Fe_III_A->Fe_I Reductive Elimination (Ar-R') PRODUCT Fe_I_B [L-Fe(I)-Ar] Fe_III_A->Fe_I_B Reductive Elimination (R'-X) Fe_III_B [L-Fe(III)(Ar)(X)] Fe_I_B->Fe_I Transmetalation (R'-MgX)

Caption: A plausible catalytic cycle for FeF₃-catalyzed Kumada-type cross-coupling.

Other Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)

While this compound has proven highly effective for Kumada-type couplings, its application as a catalyst in other major cross-coupling reactions is not well-established in the current scientific literature. Searches for FeF₃-catalyzed Suzuki, Heck, Sonogashira, and Stille reactions yield limited to no specific protocols or quantitative data. These reactions are predominantly catalyzed by palladium, nickel, and copper complexes.

  • Heck-Type Reactions: There are reports of iron-promoted Heck-type couplings of aryl fluorides with alkenes; however, these reactions utilize specific organometallic iron complexes like K[CpFe(CO)₂] and do not employ this compound as the catalyst.[4][5]

  • Sonogashira-Type Reactions: Some iron-catalyzed Sonogashira-type couplings have been developed, but they typically use iron salts like iron(III) chloride, not this compound.[6]

  • Suzuki-Miyaura and Stille Reactions: The use of this compound as a catalyst for these reactions is not prominently reported. While fluoride ions can play a role as additives in some palladium-catalyzed Stille and Suzuki couplings to activate the organotin or organoboron reagents, this is distinct from the role of FeF₃ as the primary catalyst.[3][7][8]

Current Scope and Future Outlook

The application of this compound as a primary catalyst in cross-coupling reactions is currently centered on the Kumada-type coupling of aryl chlorides with Grignard reagents. This methodology offers a robust, high-yielding, and economical approach for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The lack of extensive reports on the use of FeF₃ in other cross-coupling reactions represents a significant area for future research. Investigations into different ligand systems, reaction conditions, and substrate scopes could potentially expand the utility of this inexpensive and environmentally benign catalyst to other important C-C bond-forming reactions. The development of such methodologies would be of great interest to the chemical and pharmaceutical industries.

References

Ferric Fluoride-Catalyzed Synthesis of Biaryls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Traditional methods often rely on expensive and toxic palladium or nickel catalysts.[1] In a significant advancement towards more sustainable and cost-effective chemistry, iron(III) fluoride (B91410) (FeF₃) has emerged as a highly effective catalyst for the cross-coupling of aryl Grignard reagents with aryl halides to produce unsymmetrical biaryls.[1][2] This iron-catalyzed approach is noted for its operational simplicity, the use of a phosphine-free ligand system, and, most critically, the remarkable suppression of homocoupling side reactions, a common challenge in iron-catalyzed cross-couplings.[1][3]

The "fluoride effect" is a key aspect of this catalytic system, where the fluoride anion is believed to stabilize the active iron species, thereby preventing undesirable side reactions and leading to high yields of the desired biaryl products.[1][3] This methodology is compatible with a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl chlorides.[1]

Logical Workflow for Ferric Fluoride-Catalyzed Biaryl Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification FeF3 FeF₃·3H₂O Active_Catalyst Active Fe-NHC Catalyst FeF3->Active_Catalyst NHC SIPr·HCl NHC->Active_Catalyst Base EtMgBr Base->Active_Catalyst Solvent_prep Anhydrous THF Solvent_prep->Active_Catalyst Reaction_Vessel Reaction at 60 °C Active_Catalyst->Reaction_Vessel Catalyst Aryl_Halide Aryl Chloride (Ar¹-Cl) Aryl_Halide->Reaction_Vessel Grignard Aryl Grignard (Ar²-MgBr) Grignard->Reaction_Vessel Quench Quench with aq. NH₄Cl Reaction_Vessel->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography/Crystallization) Concentrate->Purify Product Unsymmetrical Biaryl (Ar¹-Ar²) Purify->Product

Caption: Experimental workflow for the this compound-catalyzed synthesis of biaryls.

Experimental Protocols

General Procedure for the Iron-Catalyzed Cross-Coupling of an Aryl Chloride with an Aryl Grignard Reagent

This protocol describes the synthesis of 4-methylbiphenyl (B165694) from p-tolylmagnesium bromide and chlorobenzene (B131634) as a representative example.[3]

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add iron(III) fluoride trihydrate (FeF₃·3H₂O, 5 mol %) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl, 15 mol %).

  • Add anhydrous THF to the Schlenk tube.

  • To this suspension, add ethylmagnesium bromide (15 mol %) dropwise at room temperature. This step is to generate the active N-heterocyclic carbene (NHC) ligand.

  • Stir the resulting mixture for 4 hours at room temperature to allow for the formation of the active catalyst complex.

  • Add chlorobenzene (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of p-tolylmagnesium bromide (1.2 equivalents).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to afford the pure biaryl product.

Data Presentation

The this compound-catalyzed cross-coupling reaction has been shown to be effective for a variety of aryl chlorides and aryl Grignard reagents. The following table summarizes the yields for the synthesis of various unsymmetrical biaryls.

EntryAryl ChlorideAryl Grignard ReagentProductYield (%)
1ChlorobenzenePhenylmagnesium bromideBiphenyl95
24-ChlorotoluenePhenylmagnesium bromide4-Methylbiphenyl98
31-Chloro-4-methoxybenzenePhenylmagnesium bromide4-Methoxybiphenyl96
41-Chloro-4-fluorobenzenePhenylmagnesium bromide4-Fluorobiphenyl92
5Chlorobenzene4-Methoxyphenylmagnesium bromide4-Methoxybiphenyl94
6Chlorobenzene4-Trifluoromethylphenylmagnesium bromide4-(Trifluoromethyl)biphenyl85
72-ChlorotoluenePhenylmagnesium bromide2-Methylbiphenyl91

Data compiled from multiple sources demonstrating the general applicability of the method.[1][2]

Proposed Catalytic Cycle

The precise mechanism of the this compound-catalyzed cross-coupling is still a subject of investigation, but a plausible catalytic cycle is depicted below. The "fluoride effect" is thought to be crucial in the formation and stabilization of key intermediates.[1][2] Density Functional Theory (DFT) calculations suggest the formation of a divalent heteroleptic metalate complex, [PhMCl₂]MgCl (where M = Fe), as a key intermediate.[2]

G Ar¹-Cl Ar¹-Cl Fe(IV) Intermediate Ar¹-Fe(IV)-Ar² Ar¹-Cl->Fe(IV) Intermediate Ar¹-Ar² Ar¹-Ar² Fe(II)-NHC Active Fe(II)-NHC Species Fe(II)-NHC->Fe(IV) Intermediate Oxidative Addition Fe(IV) Intermediate->Ar¹-Ar² Fe(IV) Intermediate->Fe(II)-NHC Reductive Elimination Ar²MgBr Ar²MgBr Ar²MgBr->Fe(II)-NHC Transmetalation

Caption: A simplified proposed catalytic cycle for the iron-catalyzed biaryl cross-coupling.

This catalytic system offers a practical and more environmentally benign alternative to traditional palladium- and nickel-based methods for the synthesis of a broad range of unsymmetrical biaryls.[2][4] The use of an inexpensive and abundant metal like iron, combined with the high selectivity and yields, makes this an attractive methodology for applications in pharmaceutical and materials science research and development.[3][5]

References

Application Notes and Protocols for Iron(III) Fluoride Catalyzed Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to a wide range of valuable compounds, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones. The addition of a cyanide group to a carbonyl compound, known as cyanohydrin synthesis, is a fundamental carbon-carbon bond-forming reaction. This process is often catalyzed by Lewis acids, which activate the carbonyl group towards nucleophilic attack. Iron(III) halides, such as iron(III) chloride (FeCl₃), are known to be effective and inexpensive Lewis acid catalysts for this transformation.[1][2] While specific protocols for iron(III) fluoride (B91410) (FeF₃) are not extensively documented, its properties as a Lewis acid suggest its utility in similar catalytic applications.

These application notes provide a general protocol for the synthesis of protected cyanohydrins using an iron(III) fluoride catalyst, based on established procedures for iron(III) chloride.[1] The methodologies are intended to serve as a starting point for researchers developing novel synthetic routes.

Data Presentation

The following tables summarize representative data for the iron(III)-catalyzed synthesis of O-protected cyanohydrins from various aldehydes. These results are based on reactions catalyzed by iron(III) chloride and are illustrative of the expected outcomes with an iron(III) fluoride catalyst under optimized conditions.[1]

Table 1: Iron(III)-Catalyzed Synthesis of Cyanohydrin Benzyl Ethers

EntryAldehydeProductYield (%)
1Benzaldehydeα-(Benzyloxy)phenylacetonitrile73
24-Chlorobenzaldehydeα-(Benzyloxy)-4-chlorophenylacetonitrile85
34-Methylbenzaldehydeα-(Benzyloxy)-4-methylphenylacetonitrile79
44-Methoxybenzaldehydeα-(Benzyloxy)-4-methoxyphenylacetonitrile81
5Cinnamaldehydeα-(Benzyloxy)-cinnamylacetonitrile65
62-Naphthaldehydeα-(Benzyloxy)-2-naphthylacetonitrile88
7Heptanalα-(Benzyloxy)heptylacetonitrile54

Reaction conditions: Aldehyde (1.0 mmol), benzyloxytrimethylsilane (B106771) (2.4 equiv), anhydrous FeCl₃ (2 mol%), trimethylsilyl (B98337) cyanide (1.5 equiv), 0°C. Data adapted from a similar procedure using FeCl₃ as the catalyst.[1]

Table 2: Substrate Scope for O-Alkoxy Protected Cyanohydrins

EntryAldehydeAlkoxytrimethylsilaneProductYield (%)
1BenzaldehydeBenzyloxytrimethylsilaneα-(Benzyloxy)phenylacetonitrile73
2Benzaldehydetert-Butoxytrimethylsilaneα-(tert-Butoxy)phenylacetonitrile75
3BenzaldehydeAllyloxytrimethylsilaneα-(Allyloxy)phenylacetonitrile68
44-ChlorobenzaldehydeBenzyloxytrimethylsilaneα-(Benzyloxy)-4-chlorophenylacetonitrile85

Reaction conditions are analogous to those in Table 1, with the corresponding alkoxytrimethylsilane. Data is illustrative based on FeCl₃ catalysis.[1]

Experimental Protocols

General Protocol for the One-Pot Synthesis of O-Protected Cyanohydrins using an Iron(III) Fluoride Catalyst

This protocol describes a general procedure for the synthesis of O-alkyl protected cyanohydrins from aldehydes using trimethylsilyl cyanide (TMSCN) and an alkoxytrimethylsilane, catalyzed by anhydrous iron(III) fluoride.

Materials:

  • Anhydrous Iron(III) Fluoride (FeF₃)

  • Aldehyde (e.g., benzaldehyde)

  • Alkoxytrimethylsilane (e.g., benzyloxytrimethylsilane, BnOTMS)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., nitromethane (B149229) or dichloromethane)

  • Standard glassware for inert atmosphere reactions (e.g., oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon inlet)

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous iron(III) fluoride (0.02 mmol, 2 mol%).

  • Addition of Aldehyde and Silane: Add the aldehyde (1.0 mmol, 1.0 equiv) to the flask. If a solvent is used, dissolve the aldehyde in the anhydrous solvent (e.g., nitromethane, 2 mL) before addition.

  • Cool the mixture to 0°C in an ice bath.

  • Add the alkoxytrimethylsilane (e.g., benzyloxytrimethylsilane, 2.4 mmol, 2.4 equiv) dropwise to the stirred mixture.

  • Stir the reaction mixture at 0°C for the duration required for acetal (B89532) formation (typically 1-2 hours).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 mmol, 1.2-1.5 equiv) dropwise to the reaction mixture at 0°C.

  • Continue stirring at 0°C for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-protected cyanohydrin.

Safety Precautions: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Visualizations

Catalytic Cycle of Iron(III) Fluoride in Cyanohydrin Synthesis

The proposed catalytic cycle involves the activation of the aldehyde by the Lewis acidic FeF₃ catalyst, followed by nucleophilic attack of the cyanide.

Catalytic_Cycle FeF3 FeF₃ Catalyst Activated_Complex Activated Carbonyl Complex [RCHO-FeF₃] FeF3->Activated_Complex + RCHO Aldehyde RCHO (Aldehyde) Aldehyde->Activated_Complex Intermediate Silyl Ether Intermediate Activated_Complex->Intermediate + TMSCN TMSCN TMSCN TMSCN->Intermediate Intermediate->FeF3 - FeF₃ Product O-TMS Cyanohydrin (Product) Intermediate->Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Dry Glassware under Inert Atmosphere Add_Catalyst Add Anhydrous FeF₃ (2 mol%) Start->Add_Catalyst Add_Aldehyde Add Aldehyde (1.0 equiv) Add_Catalyst->Add_Aldehyde Cool Cool to 0°C Add_Aldehyde->Cool Add_Silane Add Alkoxytrimethylsilane (2.4 equiv) Cool->Add_Silane Stir1 Stir for 1-2h at 0°C Add_Silane->Stir1 Add_TMSCN Add TMSCN (1.5 equiv) Stir1->Add_TMSCN Stir2 Stir for 1-3h at 0°C Add_TMSCN->Stir2 Quench Quench with NaHCO₃ (aq) Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure O-Protected Cyanohydrin Purify->Final_Product

References

Application Notes and Protocols for Ferric Fluoride (FeF3) as a Cathode Material in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferric fluoride (B91410) (FeF3) is a promising cathode material for the next generation of high-energy-density lithium-ion batteries. Its potential stems from a high theoretical specific capacity of 712 mAh/g, which is based on a three-electron transfer conversion reaction (Fe³⁺ + 3e⁻ ↔ Fe⁰).[1][2][3] This is significantly higher than conventional intercalation cathodes. Furthermore, the high electronegativity of fluorine results in a high operating voltage, contributing to a theoretical energy density of approximately 1947 Wh/kg.[2][4] However, the practical application of FeF3 is hindered by several challenges, including poor electronic and ionic conductivity, large volume changes during cycling, and dissolution of the active material in the electrolyte.[5][6][7][8]

These application notes provide a comprehensive overview of ferric fluoride as a cathode material, summarizing its electrochemical performance, detailing experimental protocols for its synthesis and characterization, and outlining strategies to overcome its inherent limitations.

Electrochemical Performance and Properties

The electrochemical performance of FeF3 is highly dependent on its morphology, particle size, and the strategies used to mitigate its intrinsic drawbacks. Nanostructuring and compositing with conductive materials like carbon are common and effective approaches to enhance performance.

Table 1: Comparison of Electrochemical Performance for Various FeF3-Based Cathode Materials

Cathode Material CompositionSpecific Capacity (mAh/g)Current Density (mA/g)Cycling StabilityVoltage Range (V)Reference
Theoretical FeF3 712---[1][2]
FeF3-C Nanofiber Composite550100>400 cycles with no structural degradation-[5]
FeF3@C Nanocomposite~30020.8383.5% retention over 200 cycles0.5 - 4.3[5]
FeF3@Li2C6O6/rGO Hybrid320-Stable after 100 cycles-[5]
LiF@C-coated FeF3·0.33H2O274200-1.3 - 4.3[9]
LiF@C-coated FeF3·0.33H2O (in LiFSI electrolyte)330.2200231 mAh/g after 50 cycles1.3 - 4.3[9]
FeF3·0.33H2O/C Nanocomposite233.92083.1% retention after 30 cycles1.8 - 4.5[10]
β-FeF3·3H2O/C Composite199.6 (initial)20146.5 mAh/g after 10 cycles1.8 - 4.5[11]
FeF3/C Nanocomposite (High Rate)5001000 - 2000Good cycling at high rates-[3]
FeF3 with THFBuBO Additive--86.5% retention at 10th cycle-[12]

Challenges and Mitigation Strategies

The primary obstacles for FeF3 cathodes are its insulating nature and the mechanical stress from volume changes. Various strategies have been developed to address these issues.

  • Low Electronic and Ionic Conductivity: The wide bandgap of FeF3 makes it a poor electronic conductor.[5][8] This leads to high internal resistance and poor rate capability.

    • Strategy: Create nanocomposites by ball milling or synthesizing FeF3 with conductive carbons (e.g., acetylene (B1199291) black, carbon nanotubes, graphene).[2][3][5] This provides an electronically conductive network.

  • Large Volume Changes: The conversion reaction involves significant structural and morphological changes, leading to volumetric expansion and contraction during lithiation and delithiation.[6][8] This can cause pulverization of the electrode and loss of electrical contact.

    • Strategy: Synthesize nanostructured materials (nanoparticles, nanowires, nanoflowers) to better accommodate strain.[13] Incorporating materials into a flexible carbon matrix can also buffer volume changes.[5][6]

  • Material Dissolution and Side Reactions: Dissolution of iron fluoride species into the electrolyte can lead to capacity fade and degradation of the lithium metal anode.[4][14]

    • Strategy: Utilize advanced electrolytes, such as concentrated lithium bis(fluorosulfonyl)amide (LiFSA)-based electrolytes or ionic liquids, which can suppress dissolution and form a stable cathode-electrolyte interphase (CEI).[9][14] Surface coatings (e.g., Fe2O3, LiF@C) can also physically protect the active material.[9][15]

ChallengesAndSolutions cluster_challenges Challenges cluster_solutions Mitigation Strategies Challenge1 Low Electrical Conductivity Solution1a Carbon Coating & Composites Challenge1->Solution1a Solution1b Cationic Doping Challenge1->Solution1b Challenge2 Large Volume Changes Solution2a Nanostructuring (Nanowires, Nanoparticles) Challenge2->Solution2a Solution2b Porous Architectures Challenge2->Solution2b Challenge3 Material Dissolution & Side Reactions Solution3a Advanced Electrolytes (e.g., LiFSA, Ionic Liquids) Challenge3->Solution3a Solution3b Surface Coatings (e.g., Fe2O3, Al2O3) Challenge3->Solution3b FeF3 FeF3 Cathode FeF3->Challenge1 FeF3->Challenge2 FeF3->Challenge3

Challenges of FeF3 cathodes and their corresponding mitigation strategies.

Experimental Protocols

This section provides detailed protocols for the synthesis, electrode fabrication, cell assembly, and characterization of FeF3-based cathodes.

Protocol 3.1: Synthesis of FeF3·0.33H2O Nanospheres

This protocol is adapted from a precipitation method to synthesize hydrated this compound nanospheres.[9][11]

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O)

  • Hydrofluoric acid (HF, 48-50% aqueous solution) - EXTREME CAUTION REQUIRED

  • Ethanol (B145695) (200 proof)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • Teflon-lined autoclave reactor (100 mL)

Procedure:

  • In a plastic beaker, dissolve 1.5 g of CTAB in 60 mL of ethanol and stir for 10 minutes.

  • Add 2.0 g of Fe(NO3)3·9H2O to the mixture and stir for another 10 minutes to form a reddish-brown emulsion.

  • In a well-ventilated fume hood with appropriate personal protective equipment (PPE) for handling HF , slowly add 1 mL of hydrofluoric acid to the solution and stir for 5 minutes.

  • Add 1 mL of deionized water and continue stirring for 30 minutes.

  • Transfer the resulting mixture into a 100 mL Teflon-lined autoclave reactor.

  • Seal the reactor and heat it at 150 °C for 10 hours.

  • After cooling to room temperature, collect the product by centrifugation.

  • Wash the product with ethanol three times to remove any unreacted precursors and surfactant.

  • Dry the final FeF3·0.33H2O powder at 80 °C for 5 hours in a vacuum oven.

Protocol 3.2: Cathode Slurry and Electrode Fabrication

Materials:

  • Synthesized FeF3-based active material

  • Conductive carbon (e.g., Super P or acetylene black)

  • Polyvinylidene difluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Mortar and pestle or planetary ball mill

  • Doctor blade coater

Procedure:

  • Thoroughly mix the FeF3 active material, conductive carbon, and PVDF binder in a weight ratio of 70:20:10 in a mortar or using a ball mill for 30 minutes to ensure a homogeneous dry mixture.

  • Transfer the powder mixture to a vial. Add NMP solvent dropwise while stirring until a homogeneous, viscous slurry is formed. The solid content should be around 20-30 wt%.

  • Stir the slurry overnight using a magnetic stirrer to ensure complete dissolution of the binder and uniform dispersion of the components.

  • Use a doctor blade to cast the slurry onto a clean aluminum foil current collector. The thickness should be adjusted to achieve a target mass loading of approximately 1.0-2.0 mg/cm².

  • Dry the coated electrode in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.

  • Punch the dried electrode sheet into circular discs (e.g., 12 mm diameter) for coin cell assembly.

Protocol 3.3: CR2032 Coin Cell Assembly

Environment: All cell assembly must be performed inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

Components:

  • FeF3 cathode disc (working electrode)

  • Lithium metal foil disc (counter and reference electrode)

  • Celgard or Whatman glass fiber separator

  • Electrolyte (e.g., 1 M LiPF6 in 1:1 v/v Ethylene Carbonate:Dimethyl Carbonate)

  • CR2032 coin cell components (case, spacer disc, spring, cap)

Procedure:

  • Place the FeF3 cathode disc in the center of the coin cell case.

  • Add 2-3 drops of electrolyte onto the cathode surface to ensure it is fully wetted.

  • Place the separator on top of the cathode.

  • Add another 2-3 drops of electrolyte onto the separator.

  • Carefully place the lithium metal disc on top of the wet separator.

  • Place a spacer disc and then the spring on top of the lithium anode.

  • Place the cap on top of the assembly and transfer it to a crimping machine.

  • Crimp the cell with appropriate pressure to ensure a proper seal.

  • Let the assembled cell rest for at least 12 hours before electrochemical testing to allow for complete electrolyte wetting of the electrode pores.

Protocol 3.4: Electrochemical Characterization

Equipment: Battery cycler, potentiostat with frequency response analyzer.

  • Galvanostatic Cycling:

    • Purpose: To determine specific capacity, Coulombic efficiency, cycling stability, and rate capability.

    • Procedure: Cycle the cell between a defined voltage window (e.g., 1.0 V to 4.5 V) at various C-rates (where 1C corresponds to a full discharge in one hour). A typical initial cycle might be at C/20 to activate the material, followed by cycling at C/10, C/5, 1C, etc.

  • Cyclic Voltammetry (CV):

    • Purpose: To identify the redox potentials of the intercalation and conversion reactions.[9][16]

    • Procedure: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage window. The resulting peaks correspond to the lithiation (reduction) and delithiation (oxidation) processes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the internal resistance of the cell, including charge transfer resistance and solid-electrolyte interphase (SEI) resistance.[16]

    • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting Nyquist plot can be fitted to an equivalent circuit model.

Reaction Mechanisms and Workflows

The electrochemical reaction of FeF3 with lithium is complex, involving both intercalation and conversion steps.

ReactionMechanism cluster_discharge Discharge (Lithiation) FeF3 FeF3 (Pristine) LiFeF3 LiFeF3 (Intercalation Product) FeF3->LiFeF3 + Li+ + e- (High Voltage Plateau, ~3.0V) LiFeF3->FeF3 - Li+ - e- Fe_LiF Fe + 3LiF (Conversion Product) LiFeF3->Fe_LiF + 2Li+ + 2e- (Low Voltage Plateau, ~1.7V) Fe_LiF->LiFeF3 - 2Li+ - 2e-

Simplified reaction pathway of FeF3 during lithiation and delithiation.

The overall process for developing and testing an FeF3 cathode follows a systematic workflow from material creation to performance analysis.

Workflow cluster_synthesis Material Preparation cluster_characterization Physical Characterization cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing Synthesis 1. FeF3 Synthesis (e.g., Precipitation, Ball-milling) Composite 2. Composite Formation (e.g., with Carbon) Synthesis->Composite XRD 3. Structural Analysis (XRD) Composite->XRD SEM_TEM 4. Morphological Analysis (SEM, TEM) XRD->SEM_TEM Slurry 5. Slurry Preparation SEM_TEM->Slurry Coating 6. Electrode Coating & Drying Slurry->Coating Assembly 7. Coin Cell Assembly (in Glovebox) Coating->Assembly GCD 8. Galvanostatic Cycling (Capacity, Stability) Assembly->GCD CV_EIS 9. Mechanistic Studies (CV, EIS) GCD->CV_EIS Analysis 10. Data Analysis & Post-mortem Characterization CV_EIS->Analysis

Experimental workflow for FeF3 cathode development and evaluation.

References

Application Notes and Protocols for the Electrochemical Performance of Iron (III) Fluoride (FeF₃) in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of iron (III) fluoride (B91410) (FeF₃) as a cathode material for sodium-ion batteries (SIBs). This document includes a summary of key performance metrics, detailed experimental protocols for material synthesis and electrochemical characterization, and graphical representations of experimental workflows.

Introduction to FeF₃ as a Cathode Material for SIBs

Iron (III) fluoride (FeF₃) is a promising cathode material for sodium-ion batteries due to its high theoretical capacity, low cost, and the abundance of iron.[1] Unlike traditional intercalation-type cathodes, FeF₃ operates on a conversion reaction mechanism, which can theoretically deliver a higher specific capacity. However, its practical application has been hindered by challenges such as low intrinsic electronic conductivity, significant volume changes during sodiation/desodiation, and sluggish reaction kinetics, which can lead to rapid capacity fading and poor rate capability.[1][2]

To overcome these limitations, researchers have focused on strategies such as nanostructuring, carbon coating, and compositing with conductive materials like graphene and carbon nanofibers.[2][3] These approaches aim to enhance electronic conductivity, buffer volume expansion, and improve the overall electrochemical performance and cycling stability of FeF₃-based cathodes.

Electrochemical Performance Data

The following tables summarize the key electrochemical performance data for various FeF₃-based cathode materials in sodium-ion batteries as reported in the literature.

Table 1: Specific Capacity and Coulombic Efficiency of FeF₃-based Cathodes

Cathode MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Number of CyclesAverage Coulombic Efficiency (%)Voltage Range (V vs. Na/Na⁺)Reference
FeF₃/graphene composite0.1 C55011550 (at 0.3 C)Not Reported1.0 - 4.0[4]
In situ generated FeF₃–Fe–RGO50 mA g⁻¹15070 (at 100 mA g⁻¹)1000~100Not Specified[5]
Nanoconfined FeF₃-CNFs20 mA g⁻¹~230~161 (70% retention)100Not ReportedNot Specified[1]
FeF₃·0.33H₂O@3D-OMCs20 mA g⁻¹386>200 (approx.)100Not Reported1.0 - 4.0[6][7]
FeF₃·0.33H₂O/MWCNTs0.1 C350.4123.550Not Reported1.0 - 4.0[8]

Table 2: Rate Capability of FeF₃-based Cathodes

Cathode MaterialCurrent Density (A g⁻¹)Discharge Capacity (mAh g⁻¹)Reference
In situ generated FeF₃–Fe–RGO0.05~150[5]
0.5100[5]
260[5]
Nanoconfined FeF₃-CNFs with NaDFOB electrolyte0.02~230[3]
0.1~200[3]
FeF₃·0.33H₂O@3D-OMCs0.1201[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of FeF₃-based materials and the subsequent electrochemical testing.

Synthesis of FeF₃-based Cathode Materials

This protocol describes the synthesis of a sheet-like FeF₃/graphene composite.[4]

Materials:

Procedure:

  • Disperse a specific amount of GO in DI water through ultrasonication to obtain a homogeneous GO suspension.

  • Dissolve a stoichiometric amount of Fe(NO₃)₃·9H₂O in the GO suspension with vigorous stirring.

  • Slowly add HF solution dropwise into the mixture while stirring continuously to form a sol.

  • Age the sol for a specific duration to allow for the formation of the gel.

  • Wash the resulting gel with DI water and ethanol to remove impurities.

  • Dry the gel in a vacuum oven at a specified temperature (e.g., 60-80 °C) for several hours.

  • Anneal the dried product under an inert atmosphere (e.g., Argon) at an elevated temperature to obtain the final FeF₃/graphene composite.

This protocol details the synthesis of a FeF₃-Fe-Reduced Graphene Oxide (RGO) composite from a FeF₂-RGO precursor.[5]

Materials:

Procedure:

  • Synthesis of FeF₂–RGO precursor:

    • Mix an aqueous solution of FeCl₂·4H₂O with a GO suspension.

    • Add hydrazine hydrate to the mixture and heat to reduce GO to RGO and precipitate iron hydroxides on the RGO sheets.

    • Wash and dry the resulting Fe(OH)₂/RGO composite.

    • Treat the Fe(OH)₂/RGO with HF solution to convert Fe(OH)₂ to FeF₂.

    • Wash and dry the FeF₂-RGO precursor.

  • Electrochemical in situ generation of FeF₃-Fe-RGO:

    • Fabricate an electrode using the FeF₂-RGO precursor (see Protocol 3.2).

    • Assemble a coin cell with the FeF₂-RGO electrode as the cathode and sodium metal as the anode.

    • Perform an initial charging process to a specific voltage (e.g., 4.5 V vs. Na/Na⁺). During this process, FeF₂ is electrochemically converted to FeF₃ and metallic Fe, forming the FeF₃-Fe-RGO composite in situ.

Electrode Preparation and Cell Assembly

This protocol outlines the standard procedure for preparing the cathode and assembling a coin cell for electrochemical testing.

Materials:

  • Active material (FeF₃-based powder)

  • Conductive agent (e.g., Super P, acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride, PVDF)

  • Solvent (N-methyl-2-pyrrolidone, NMP)

  • Aluminum foil (current collector)

  • Sodium metal foil (anode)

  • Separator (e.g., glass fiber)

  • Electrolyte (e.g., 1 M NaPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC))

  • Coin cell components (CR2032)

Procedure:

  • Slurry Preparation:

    • Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10 or 70:15:15) in a mortar or a planetary mixer.

    • Add NMP dropwise while mixing until a homogeneous slurry with appropriate viscosity is formed.

  • Electrode Casting:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.

    • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

    • Press the electrodes under a specific pressure to ensure good contact between the active material and the current collector.

  • Cell Assembly:

    • Transfer all components into an argon-filled glovebox.

    • Place the punched cathode at the bottom of the coin cell casing.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add more electrolyte to saturate the separator.

    • Place the sodium metal anode on top of the separator.

    • Complete the cell assembly by adding the spacer and spring and crimping the cell.

Electrochemical Measurements

This protocol describes the standard electrochemical tests performed to evaluate the performance of the FeF₃ cathode.

Equipment:

  • Battery cycler

  • Electrochemical workstation (for CV and EIS)

Procedures:

  • Galvanostatic Cycling:

    • Let the assembled cells rest for a few hours to ensure complete electrolyte wetting.

    • Cycle the cells at various C-rates (e.g., C/20, C/10, 1C) within a specific voltage window (e.g., 1.0-4.0 V vs. Na/Na⁺).

    • Record the charge/discharge capacities, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the designated voltage window to identify the redox peaks associated with the sodiation and desodiation processes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge/discharge over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of FeF₃ in sodium-ion batteries.

Synthesis_of_FeF3_Graphene_Composite cluster_materials Starting Materials cluster_process Sol-Gel Process cluster_post_processing Post-Processing GO Graphene Oxide (GO) Dispersion GO Dispersion in Water GO->Dispersion Fe_precursor Fe(NO₃)₃·9H₂O Dissolution Fe Precursor Dissolution Fe_precursor->Dissolution HF Hydrofluoric Acid (HF) Mixing Mixing and HF Addition HF->Mixing Dispersion->Mixing Dissolution->Mixing Gelation Sol-Gel Formation Mixing->Gelation Washing Washing with Water & Ethanol Gelation->Washing Drying Vacuum Drying Washing->Drying Annealing Annealing (Inert Atmosphere) Drying->Annealing Final_Product FeF₃/Graphene Composite Annealing->Final_Product

Caption: Workflow for the synthesis of FeF₃/graphene composite via the sol-gel method.

Electrochemical_Testing_Workflow cluster_prep Cell Preparation cluster_testing Electrochemical Measurements cluster_analysis Data Analysis Slurry_Prep Slurry Preparation (Active Material, Carbon, Binder) Electrode_Cast Electrode Casting on Al Foil Slurry_Prep->Electrode_Cast Cell_Assembly Coin Cell Assembly (CR2032) Electrode_Cast->Cell_Assembly Galvanostatic Galvanostatic Cycling Cell_Assembly->Galvanostatic CV Cyclic Voltammetry (CV) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Performance_Metrics Performance Metrics (Capacity, Efficiency, Stability) Galvanostatic->Performance_Metrics Redox_Analysis Redox Behavior Analysis CV->Redox_Analysis Kinetic_Analysis Kinetic and Impedance Analysis EIS->Kinetic_Analysis

Caption: Standard workflow for electrochemical testing of FeF₃ cathodes in sodium-ion batteries.

FeF3_Performance_Factors cluster_material Material Properties cluster_electrode Electrode Architecture cluster_cell Cell Components Performance Electrochemical Performance of FeF₃ Particle_Size Particle Size (Nanostructuring) Particle_Size->Performance Conductivity Electronic Conductivity Conductivity->Performance Morphology Morphology Morphology->Performance Carbon_Composite Carbon Composite (Graphene, CNFs) Carbon_Composite->Performance Binder_Choice Binder Selection Binder_Choice->Performance Electrode_Density Electrode Density Electrode_Density->Performance Electrolyte Electrolyte Composition Electrolyte->Performance Separator Separator Properties Separator->Performance

Caption: Factors influencing the electrochemical performance of FeF₃ in sodium-ion batteries.

References

Application Notes and Protocols for Thin Film Deposition of Ferric Fluoride (FeF₃) using Sputtering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric fluoride (B91410) (FeF₃), also known as iron(III) fluoride, is a promising material with diverse applications. In recent years, FeF₃ thin films have garnered significant attention, particularly as high-capacity cathode materials in next-generation lithium-ion batteries.[1] Sputtering is a versatile physical vapor deposition (PVD) technique that enables the deposition of high-quality, uniform thin films of various materials, including FeF₃.[2][3][4][5] This document provides detailed application notes and experimental protocols for the deposition of both amorphous and crystalline FeF₃ thin films using radio frequency (RF) magnetron sputtering.

The properties of sputtered FeF₃ thin films, such as their crystallinity, density, and electrochemical performance, are highly dependent on the deposition parameters. A key parameter is the substrate temperature during deposition, which can be controlled to produce either amorphous or crystalline films.[6] Crystalline FeF₃ generally exhibits a higher lithiation potential compared to its amorphous counterpart.[6]

These application notes are intended to guide researchers in the successful deposition and characterization of FeF₃ thin films for various research and development purposes, including their evaluation as cathode materials in energy storage devices.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for ensuring good film adhesion and achieving desired film properties. The following protocol is recommended for cleaning glass or silicon substrates prior to FeF₃ deposition:

  • Initial Cleaning:

    • Place the substrates in a beaker containing acetone.

    • Soncate the substrates in an ultrasonic bath for 10-15 minutes to remove organic residues.

    • Remove the substrates and rinse them thoroughly with deionized (DI) water.

  • Solvent Cleaning:

    • Transfer the substrates to a beaker containing methanol (B129727) or isopropanol.

    • Sonicate for another 10-15 minutes.

    • Rinse the substrates extensively with DI water.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • For optimal cleanliness, perform a final vapor degreasing step by placing the substrates in a beaker with boiling isopropanol, allowing the vapor to condense on and rinse the substrate surface.[1]

  • In-situ Cleaning (Optional):

    • Prior to deposition, an in-situ cleaning step can be performed inside the sputtering chamber to remove any remaining surface contaminants. This can be achieved by a brief plasma etch using an inert gas like argon.

RF Magnetron Sputtering of Ferric Fluoride (FeF₃)

This protocol describes the deposition of FeF₃ thin films using a standard RF magnetron sputtering system. The parameters can be adjusted to achieve desired film properties, such as crystallinity and thickness.

Materials and Equipment:

  • High-purity FeF₃ sputtering target (e.g., 2-inch diameter, 99.9% purity)

  • RF magnetron sputtering system with a rotating substrate holder

  • High-purity argon (Ar) gas (99.999%)

  • Substrates (e.g., silicon wafers, glass slides, stainless steel discs)

Protocol:

  • System Preparation:

    • Load the cleaned substrates onto the substrate holder in the sputtering chamber.

    • Ensure the FeF₃ target is properly installed in the sputtering gun.

    • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr to minimize contamination.

  • Pre-sputtering:

    • Introduce high-purity argon gas into the chamber.

    • Set the argon flow rate and working pressure to the desired values (see Table 1 for suggested parameters).

    • Ignite the plasma and pre-sputter the FeF₃ target for 10-15 minutes with the shutter closed to clean the target surface.

  • Deposition:

    • Set the substrate temperature to the desired value to control the crystallinity of the film (see Table 2). For amorphous films, maintain the substrate at room temperature (25 °C). For crystalline films, heat the substrate to a temperature between 400 °C and 600 °C.[6]

    • Set the RF power to the desired level (see Table 1).

    • Open the shutter to begin the deposition of the FeF₃ thin film onto the substrates.

    • The deposition time will determine the final thickness of the film. The deposition rate is influenced by the RF power, working pressure, and target-to-substrate distance.

  • Post-deposition:

    • After the desired deposition time, close the shutter and turn off the RF power.

    • Turn off the substrate heater and allow the substrates to cool down in a vacuum.

    • Vent the chamber with an inert gas like nitrogen before removing the coated substrates.

Post-Deposition Annealing (Optional)

Post-deposition annealing can be employed to further enhance the crystallinity of the FeF₃ films.[7]

  • Place the as-deposited FeF₃ films in a tube furnace.

  • Purge the furnace with an inert gas (e.g., argon or nitrogen).

  • Ramp up the temperature to the desired annealing temperature (e.g., 400-600 °C) at a controlled rate.

  • Hold the temperature for a specific duration (e.g., 1-4 hours).[8]

  • Allow the furnace to cool down naturally to room temperature before removing the annealed films.

Data Presentation

The following tables summarize typical sputtering parameters and the resulting properties of FeF₃ thin films based on available literature.

Table 1: Typical RF Sputtering Parameters for Fluoride Thin Films

ParameterTypical RangeNotes
Target FeF₃ (99.9% purity)
Substrate Si, Glass, Stainless SteelSubstrate choice depends on the intended application and characterization.
Base Pressure < 1 x 10⁻⁶ TorrA low base pressure is crucial to minimize impurities in the film.
Working Gas Argon (Ar)High-purity argon is typically used.
Working Pressure 1 - 20 mTorrAffects the mean free path of sputtered atoms and can influence film density.[9][10]
RF Power 50 - 200 WHigher power generally leads to a higher deposition rate.[11]
Substrate Temperature 25 - 600 °CA critical parameter for controlling the crystallinity of the FeF₃ film.[6]
Target-to-Substrate Distance 5 - 15 cmInfluences the deposition rate and uniformity of the film.

Table 2: Properties of Sputtered FeF₃ Thin Films as a Function of Deposition Temperature

Deposition Temperature (°C)CrystallinityFilm DensityOptical Bandgap (eV)Electrochemical Performance (as a cathode)
25 (Room Temperature) AmorphousLower~5.96[12]Lower initial capacity and faster fading.
100 - 300 NanocrystallineIntermediateNot ReportedImproved cycling stability compared to amorphous films.
400 - 600 Crystalline (Rhombohedral)HigherNot ReportedHigh initial capacity and good capacity retention.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sputter RF Magnetron Sputtering cluster_post Post-Deposition (Optional) cluster_char Film Characterization sub_clean_acetone Ultrasonic Cleaning (Acetone) sub_clean_methanol Ultrasonic Cleaning (Methanol/Isopropanol) sub_clean_acetone->sub_clean_methanol sub_rinse DI Water Rinse sub_clean_methanol->sub_rinse sub_dry N₂ Gas Dry sub_rinse->sub_dry load_sub Load Substrates sub_dry->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down pre_sputter Pre-sputter FeF₃ Target pump_down->pre_sputter deposition FeF₃ Deposition pre_sputter->deposition cool_down Cool Down deposition->cool_down annealing Thermal Annealing cool_down->annealing structural Structural Analysis (XRD) cool_down->structural annealing->structural morphological Morphological Analysis (SEM, AFM) structural->morphological compositional Compositional Analysis (XPS, EDS) morphological->compositional electrochemical Electrochemical Testing compositional->electrochemical temp_crystallinity sub_temp Substrate Temperature amorphous Amorphous FeF₃ sub_temp->amorphous Low Temp. (e.g., 25°C) nanocrystalline Nanocrystalline FeF₃ sub_temp->nanocrystalline Intermediate Temp. (e.g., 100-300°C) crystalline Crystalline FeF₃ sub_temp->crystalline High Temp. (e.g., 400-600°C)

References

Application Notes and Protocols for Atomic Layer Deposition of Metal Fluoride Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal fluoride (B91410) thin films using Atomic Layer Deposition (ALD). This document is intended for researchers, scientists, and professionals in drug development who are interested in the precise fabrication of high-quality metal fluoride layers for a variety of applications, including optics, protective coatings, and advanced battery technologies.

Introduction to Metal Fluoride ALD

Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce uniform, conformal, and pinhole-free films with atomic-level thickness control.[1][2][3] This is achieved through sequential, self-limiting surface reactions.[2][4] The ALD of metal fluorides has garnered significant interest for applications ranging from optical coatings in the deep UV range to protective layers in lithium-ion batteries.[1][3][5] The primary challenge in metal fluoride ALD has been the identification and handling of suitable fluorine precursors, with alternatives to the hazardous and corrosive hydrogen fluoride (HF) being actively researched.[2]

Key Applications

Metal fluoride thin films are critical materials in a multitude of applications:

  • Optical Coatings: Due to their low refractive index and high transparency over a wide wavelength range, metal fluorides like MgF₂, AlF₃, and LiF are extensively used in antireflection coatings, high-reflecting mirrors, and other optical components.[1][2][6][7][8]

  • Energy Storage: As protective coatings for electrodes in lithium-ion batteries, thin films of AlF₃ and LiF can enhance stability and performance.[1][6][9]

  • Microelectronics: The excellent dielectric properties of some metal fluorides make them suitable for use in microelectronic devices.[1][4]

  • Luminescent Applications: Doped metal fluoride films can be utilized in various luminescent devices.[1][3]

Precursor Chemistries

A variety of metal and fluorine precursors have been developed for the ALD of metal fluorides. Common metal precursors include metal-organic compounds such as metal β-diketonates and metal alkylamides.[2] The choice of fluorine precursor is critical, with options including:

  • Hydrogen Fluoride (HF): Often used in the form of an HF-pyridine solution to improve handling safety.[10]

  • Metal Fluorides: Precursors like titanium tetrafluoride (TiF₄) and tantalum pentafluoride (TaF₅) have been successfully employed.[2][11]

  • Plasma-Based Fluorine Sources: Plasmas generated from gases like sulfur hexafluoride (SF₆) offer an alternative, often enabling lower deposition temperatures.[6][7][8][12]

ALD_Workflow Start Start Deposition Metal_Precursor Metal_Precursor Start->Metal_Precursor End Desired Thickness Achieved Purge2 Purge2 Purge2->End Repeat N Cycles

Quantitative Data Summary

The following tables summarize the deposition parameters for several common metal fluoride thin films deposited by ALD.

Aluminum Fluoride (AlF₃)
Metal PrecursorFluorine PrecursorDeposition Temp. (°C)Growth per Cycle (Å/cycle)Refractive Index (@ ~600 nm)Reference
Al(CH₃)₃ (TMA)HF-pyridine75 - 3001.43 @ 100°C-[13]
Al(CH₃)₃ (TMA)SF₆ plasma50 - 3001.50 @ 50°C to 0.55 @ 300°C1.35[6][7][8]
AlCl₃TiF₄160 - 340~1.1 @ 220°C1.36 - 1.40[11][14]
Magnesium Fluoride (MgF₂)
Metal PrecursorFluorine PrecursorDeposition Temp. (°C)Growth per Cycle (Å/cycle)Refractive Index (@ ~580 nm)Reference
Mg(thd)₂TiF₄250 - 4001.6 @ 250°C to 0.7 @ 400°C1.34 - 1.42[15][16][17]
Mg(EtCp)₂HF-pyridine1500.4~1.40[10]
Mg(EtCp)₂Anhydrous HF100 - 2500.6 @ 100°C to 0.3 @ 250°C~1.38[18]
Mg(C₅H₅)₂SF₆/Ar plasma125 - 150~1.98~1.37[19]
Lithium Fluoride (LiF)
Metal PrecursorFluorine PrecursorDeposition Temp. (°C)Growth per Cycle (Å/cycle)Refractive Index (@ 633 nm)Reference
Li(thd)TiF₄250 - 350~1.0 @ 325°C-[20]
LiN(SiMe₃)₂ (LiHMDS)HF-pyridine125 - 2500.5 - 0.6 @ 150°C-[21]
LiN(SiMe₃)₂ (LiHMDS)SF₆ plasma150~0.41.37[12]
LIFAPlasma100 - 2000.4 - 0.51.36 - 1.39[9]

thd = 2,2,6,6-tetramethyl-3,5-heptanedionato; EtCp = ethylcyclopentadienyl

Fluorine_Precursors cluster_thermal Thermal ALD cluster_plasma Plasma-Enhanced ALD (PEALD) HF HF / HF-Pyridine Pros_HF Pros: - High purity films Cons: - Corrosive - Hazardous HF->Pros_HF MetalFluorides Metal Fluorides (e.g., TiF4, TaF5) Pros_MF Pros: - Less hazardous than HF Cons: - Potential for metal  impurities from precursor MetalFluorides->Pros_MF SF6 SF6 Plasma Pros_SF6 Pros: - Lower deposition temps - Alternative to HF Cons: - Plasma-induced damage  possible SF6->Pros_SF6

Experimental Protocols

Below are detailed protocols for the ALD of AlF₃ and MgF₂ as representative examples. These protocols are synthesized from published literature and should be adapted to the specific ALD reactor in use.

Protocol 1: ALD of Aluminum Fluoride (AlF₃) using TMA and SF₆ Plasma

This protocol is based on the plasma-enhanced ALD (PEALD) of AlF₃.[6][7][8]

1. Substrate Preparation:

  • Use silicon wafers or other suitable substrates.
  • Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone (B3395972) and isopropanol, followed by drying with N₂).
  • Perform a native oxide removal step if necessary (e.g., dilute HF dip).

2. ALD Reactor Setup:

  • Load the substrates into the ALD reactor.
  • Heat the reactor to the desired deposition temperature (e.g., 200 °C).[7]
  • Heat the trimethylaluminum (B3029685) (TMA) precursor to room temperature.
  • Ensure the SF₆ gas line and plasma source are operational.

3. Deposition Cycle: The ALD cycle consists of four steps: a. TMA Pulse: Introduce TMA vapor into the reactor. A typical pulse time is 0.05 seconds. b. Purge 1: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted TMA and byproducts. A typical purge time is 7 seconds. c. SF₆ Plasma Exposure: Introduce SF₆ gas and ignite the plasma. A typical plasma exposure time is 5 seconds with a plasma power of 100 W. d. Purge 2: Purge the reactor with the inert gas to remove remaining reactants and byproducts. A typical purge time is 7 seconds.

4. Film Growth:

  • Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle at 200 °C is approximately 0.7 Å/cycle.[7]
  • For a 20 nm film, approximately 285 cycles would be required.

5. Post-Deposition:

  • Cool down the reactor under an inert atmosphere.
  • Remove the coated substrates for characterization.

Protocol 2: Thermal ALD of Magnesium Fluoride (MgF₂) using Mg(thd)₂ and TiF₄

This protocol describes a thermal ALD process for MgF₂.[15][16][17]

1. Substrate Preparation:

  • Prepare silicon or other substrates as described in Protocol 1.

2. ALD Reactor Setup:

  • Load the substrates into the ALD reactor.
  • Heat the reactor to the deposition temperature (e.g., 350-400 °C for low impurity films).[16]
  • Heat the Mg(thd)₂ precursor to its sublimation temperature (typically 180-200 °C).
  • Heat the TiF₄ precursor to its sublimation temperature (typically 150-170 °C).

3. Deposition Cycle: The ALD cycle consists of four steps: a. Mg(thd)₂ Pulse: Introduce Mg(thd)₂ vapor into the reactor. A typical pulse time is 3.0 seconds.[17] b. Purge 1: Purge the reactor with an inert gas (e.g., N₂). A typical purge time is 1.0 second.[17] c. TiF₄ Pulse: Introduce TiF₄ vapor into the reactor. A typical pulse time is 1.0 second.[17] d. Purge 2: Purge the reactor with the inert gas. A typical purge time is 1.0 second.[17]

4. Film Growth:

  • Repeat the deposition cycle to achieve the target thickness. The growth rate is temperature-dependent, decreasing from 1.6 Å/cycle at 250 °C to 0.7 Å/cycle at 400 °C.[15][16]

5. Post-Deposition:

  • Cool the reactor and remove the substrates as described previously.

Applications ALD_MF ALD Metal Fluorides (AlF3, MgF2, LiF, etc.) Optics Optics ALD_MF->Optics Energy Energy ALD_MF->Energy Electronics Electronics ALD_MF->Electronics Bio_Medical Bio_Medical ALD_MF->Bio_Medical

Characterization of Metal Fluoride Films

After deposition, it is crucial to characterize the films to ensure they meet the desired specifications. Common characterization techniques include:

  • Spectroscopic Ellipsometry (SE): To determine film thickness and refractive index.[18]

  • X-ray Reflectivity (XRR): For measuring thickness, density, and surface roughness.

  • X-ray Diffraction (XRD): To assess the crystallinity of the films.[15]

  • X-ray Photoelectron Spectroscopy (XPS): To determine chemical composition and identify impurities.

  • Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.[15]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of film structure and conformality.[15]

These application notes and protocols provide a starting point for researchers interested in utilizing ALD for the deposition of high-quality metal fluoride thin films. The precise control offered by ALD opens up numerous possibilities for advancing technologies in optics, energy storage, and beyond.

References

Application Notes and Protocols for Ferric Fluoride in All-Solid-State Fluoride-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-solid-state fluoride-ion batteries (ASSFIBs) are a promising next-generation energy storage technology, offering potentially higher energy densities than conventional lithium-ion batteries. Ferric fluoride (B91410) (FeF₃) has emerged as a compelling cathode material for ASSFIBs due to its high theoretical capacity, abundance, and low cost.[1] The charge-discharge mechanism in a fluoride-ion system involves a reversible conversion reaction, which avoids the formation of insulating layers often encountered in lithium-ion systems.[2] This document provides detailed application notes and experimental protocols for the synthesis of FeF₃, fabrication of ASSFIBs, and their electrochemical characterization.

Data Presentation

The electrochemical performance of FeF₃ as a cathode material in ASSFIBs is summarized in the tables below. These tables provide a comparative overview of key performance metrics from various studies.

Table 1: Electrochemical Performance of FeF₃ Cathodes in All-Solid-State Fluoride-Ion Batteries

ElectrolyteAnodeInitial Discharge Capacity (mAh g⁻¹)Capacity after 10 Cycles (mAh g⁻¹)C-rateTemperature (°C)Reference
Ba₀.₆La₀.₄F₂.₄Pb579461Not specified160[3][4]
Thin-filmMgF₂66 (with Bi cathode for comparison)-Not specified160[5]
Sulfide-basedLi~600 (initial)200 (after 900 cycles)700 mA g⁻¹60[6]
Polymer-basedLi500300 (after 300 cycles)100 µA cm⁻²Room Temp.[7]

Table 2: Rate Capability of FeF₃ Thin-Film Cathodes at Room Temperature [8][9]

C-rateDischarge Capacity (mAh g⁻¹)Percentage of Theoretical Capacity
0.1C62788%
0.3C58883%
1C51372%

Experimental Protocols

Protocol 1: Synthesis of FeF₃ Cathode Material via Mechanochemical Ball Milling

This protocol describes a solid-state synthesis method for preparing FeF₃ nanocomposites.

Materials:

Equipment:

  • Planetary ball mill

  • Tube furnace

  • Argon gas supply

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • In an argon-filled glovebox, place Fe(NO₃)₃·9H₂O and NH₄F (in a stoichiometric ratio) into a zirconia milling jar.

  • For the synthesis of a composite material, add acetylene black to the precursors.

  • Add zirconia milling balls to the jar. A ball-to-powder mass ratio of 20:1 is recommended.[2]

  • Seal the milling jar inside the glovebox.

  • Perform mechanochemical milling using a planetary ball mill. Milling parameters such as speed and duration should be optimized for the specific equipment.

  • After milling, transfer the resulting powder to a tube furnace under an argon atmosphere.

  • Heat the powder to a specified temperature (e.g., 200-400°C) for a designated time to obtain the anhydrous FeF₃ phase. The exact temperature and duration will influence the final product's properties.[2]

  • Cool the furnace to room temperature under argon flow.

  • Handle and store the synthesized FeF₃ powder inside an inert atmosphere glovebox to prevent moisture contamination.

Protocol 2: Fabrication of an All-Solid-State Fluoride-Ion Battery

This protocol details the assembly of a pellet-type all-solid-state fluoride-ion battery.

Materials:

  • Synthesized FeF₃ cathode powder

  • Solid electrolyte powder (e.g., Ba₀.₆La₀.₄F₂.₄)

  • Conductive additive (e.g., acetylene black)

  • Anode material (e.g., Pb/PbF₂ composite)

  • Pellet press die (e.g., 10 mm diameter)

  • Hydraulic press

Procedure:

  • Cathode Composite Preparation: Inside an argon-filled glovebox, thoroughly mix the synthesized FeF₃ powder, Ba₀.₆La₀.₄F₂.₄ solid electrolyte, and acetylene black in a specific weight ratio (e.g., 30:50:20 wt%).

  • Anode Composite Preparation: Prepare the anode composite by mixing the anode material (e.g., Pb, PbF₂, SnF₂) with a conductive agent like acetylene black.[2]

  • Solid Electrolyte Layer: Place a specific amount of the solid electrolyte powder into the pellet press die to form the separator layer.

  • Cathode Layer: Evenly distribute the cathode composite powder on top of the solid electrolyte layer in the die.

  • Anode Layer: Carefully add the anode composite powder on top of the cathode layer.

  • Pressing the Pellet: Assemble the die and press the layered powders uniaxially using a hydraulic press. A pressure of around 510 MPa is recommended to ensure good contact between the particles.[1]

  • Sintering (Optional): Depending on the materials used, a sintering step may be required to improve the ionic conductivity at the interfaces. This is typically done in a furnace under an inert atmosphere.

  • The assembled cell should be kept in an inert atmosphere for all subsequent testing.

Protocol 3: Electrochemical Characterization

This protocol outlines the standard electrochemical tests for evaluating the performance of the fabricated ASSFIB.

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

  • Battery cycler

  • Temperature-controlled chamber or furnace

Procedure:

  • Open Circuit Voltage (OCV) Measurement: After assembly, let the cell rest for several hours and measure the OCV to ensure stability.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to determine the ionic conductivity of the solid electrolyte and the interfacial resistances within the cell. A typical frequency range is 7 MHz to 0.1 Hz.[2]

  • Galvanostatic Cycling:

    • Set the desired current density (C-rate) for charging and discharging.

    • Define the voltage window for cycling (e.g., -2.0 V to 3.0 V).[9]

    • Cycle the battery for a specified number of cycles, recording the capacity, coulombic efficiency, and voltage profiles.

    • Perform cycling at different C-rates to evaluate the rate capability.

  • Cyclic Voltammetry (CV):

    • Scan the voltage at a slow scan rate (e.g., 0.1 mV/s) within the defined voltage window.

    • Analyze the resulting voltammogram to identify the redox peaks corresponding to the conversion reactions of FeF₃.

  • Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and characterize the electrodes using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray absorption spectroscopy (XAS) to investigate the reaction mechanism and morphological changes.[1]

Visualizations

experimental_workflow Experimental Workflow for FeF₃ in ASSFIBs cluster_synthesis Material Synthesis cluster_fabrication Cell Fabrication (in Glovebox) cluster_characterization Electrochemical Characterization precursors Precursors (Fe(NO₃)₃·9H₂O, NH₄F) milling Mechanochemical Ball Milling precursors->milling heat_treatment Heat Treatment (Anhydrous FeF₃) milling->heat_treatment mixing Composite Mixing (FeF₃, Electrolyte, Carbon) heat_treatment->mixing layering Layering (Anode/Electrolyte/Cathode) mixing->layering pressing Uniaxial Pressing layering->pressing assembly Cell Assembly pressing->assembly eis EIS assembly->eis cycling Galvanostatic Cycling eis->cycling cv Cyclic Voltammetry cycling->cv post_mortem Post-mortem Analysis cv->post_mortem

Caption: Workflow for FeF₃-based ASSFIBs.

charge_discharge_mechanism Charge-Discharge Mechanism of FeF₃ Cathode FeF3 FeF₃ FeF2 FeF₂ FeF3->FeF2 Discharge (Reduction) FeF2->FeF3 Charge (Oxidation) Fe Fe FeF2->Fe Discharge (Reduction) Fe->FeF2 Charge (Oxidation)

Caption: Reversible conversion reaction of FeF₃.

References

Application of Iron(III) Fluoride (FeF₃) in Ceramic Production: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(III) fluoride (B91410) (FeF₃), an inorganic compound, is finding increasing utility in the production of advanced ceramic materials. Its primary role is as a sintering aid and a fluxing agent, contributing to the densification of ceramics at lower temperatures and influencing their final properties. This application note provides a comprehensive overview of the use of FeF₃ in ceramics, detailing its functions, experimental protocols, and the resulting impact on ceramic properties. This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring novel ceramic formulations.

Core Functions of FeF₃ in Ceramics

Iron(III) fluoride primarily serves two main functions in the production of ceramics: as a sintering aid and as a fluxing agent. In some applications, it may also exhibit catalytic activity.

  • Sintering Aid: Sintering is a thermal process that densifies a powder compact into a solid material. FeF₃ can act as a sintering aid by promoting the formation of a liquid phase at temperatures lower than the melting point of the primary ceramic components.[1][2] This liquid phase wets the solid ceramic particles, facilitating their rearrangement and enhancing mass transport, which leads to improved densification at reduced sintering temperatures.[3] This is particularly advantageous in the production of high-performance ceramics like alumina (B75360) (Al₂O₃), where high sintering temperatures can lead to undesirable grain growth and increased energy consumption.[4]

  • Fluxing Agent: In the context of ceramic glazes and bodies, a flux is a material that lowers the melting point of the silica (B1680970) and alumina components, which are the primary glass-formers.[5][6] FeF₃ can act as a potent flux, enabling the formation of a glassy phase at lower temperatures.[7] This is crucial for achieving a vitrified, non-porous ceramic body and for developing glazes with specific aesthetic and functional properties.

  • Catalytic Activity: While less documented in mainstream ceramic production, iron compounds can exhibit catalytic activity in certain chemical reactions. In specialized ceramic applications, such as the synthesis of ceramic matrix composites, FeF₃ could potentially catalyze reactions at the interface between the matrix and reinforcement materials, leading to improved bonding and overall composite properties.[8][9][10]

Experimental Protocols

The following protocols are generalized methodologies based on the available literature for incorporating fluoride-based sintering aids and fluxes into ceramic production. Researchers should optimize these protocols for their specific materials and desired outcomes.

Protocol for Utilizing FeF₃ as a Sintering Aid in Alumina Ceramics

This protocol outlines a typical procedure for evaluating the effect of FeF₃ on the densification and mechanical properties of alumina ceramics.

Materials:

  • High-purity alumina (Al₂O₃) powder (particle size < 1 µm)

  • Iron(III) fluoride (FeF₃) powder (anhydrous, high purity)

  • Deionized water

  • Dispersant (e.g., polyacrylic acid-based)

  • Binder (e.g., polyvinyl alcohol - PVA)

Equipment:

  • Ball mill with zirconia grinding media

  • Spray dryer (optional)

  • Uniaxial or isostatic press

  • High-temperature furnace with controlled atmosphere capabilities

  • Archimedes' principle density measurement setup

  • Vickers hardness tester

  • Scanning Electron Microscope (SEM)

Procedure:

  • Powder Preparation:

    • Weigh the desired amounts of Al₂O₃ and FeF₃ powders. Typical concentrations of FeF₃ to investigate range from 0.1 to 2.0 wt%.

    • Prepare a slurry by dispersing the powders in deionized water with a suitable dispersant.

    • Ball mill the slurry for 24 hours to ensure homogeneous mixing and deagglomeration.

  • Granulation:

    • Add a binder solution (e.g., 3 wt% PVA) to the slurry and mix thoroughly.

    • Granulate the powder by spray drying or by drying the slurry in an oven at 80°C followed by sieving to obtain granules in the desired size range (e.g., 50-100 µm).

  • Compaction:

    • Press the granulated powder into the desired shape (e.g., pellets for testing) using a uniaxial or isostatic press at a pressure of 100-200 MPa.

  • Binder Burnout and Sintering:

    • Place the green bodies in the furnace.

    • Heat slowly to 600°C at a rate of 1-2°C/min to burn out the organic binder.

    • Increase the temperature to the desired sintering temperature (e.g., in the range of 1300-1500°C) at a heating rate of 5°C/min.

    • Hold at the sintering temperature for a specified duration (e.g., 1-4 hours).

    • Cool the furnace to room temperature.

  • Characterization:

    • Measure the bulk density and apparent porosity of the sintered samples using Archimedes' principle.

    • Determine the Vickers hardness to assess mechanical properties.

    • Analyze the microstructure, including grain size and morphology, using SEM.

Protocol for Incorporating FeF₃ as a Flux in a Porcelain Glaze

This protocol provides a basic framework for formulating and applying a ceramic glaze containing FeF₃.

Materials:

  • Standard porcelain glaze base ingredients (e.g., feldspar, quartz, kaolin)

  • Iron(III) fluoride (FeF₃) powder

  • Deionized water

  • Suspending agent (e.g., carboxymethyl cellulose (B213188) - CMC)

  • Bisque-fired ceramic tiles

Equipment:

  • Ball mill

  • Sieves (e.g., 100 mesh)

  • Glaze dipping tongs or spray gun

  • Kiln

Procedure:

  • Glaze Formulation and Mixing:

    • Formulate a base glaze recipe.

    • Introduce FeF₃ as a partial or full replacement for a traditional flux component. The amount of FeF₃ can be varied (e.g., 1-5 wt%) to study its effect on melting behavior and surface quality.

    • Weigh all dry ingredients and mix them thoroughly.

    • Add water and a suspending agent to the dry mix to create a slurry.

    • Ball mill the glaze slurry for at least 4 hours to achieve a fine and uniform consistency.

    • Sieve the glaze to remove any large particles.

  • Glaze Application:

    • Apply the glaze to bisque-fired ceramic tiles by dipping, pouring, or spraying to achieve a uniform thickness.

  • Firing:

    • Allow the glazed tiles to dry completely.

    • Fire the tiles in a kiln according to a specific firing schedule. The peak temperature will depend on the overall glaze composition but will likely be in the range of 1100-1250°C for porcelain. The heating and cooling rates should be controlled to prevent defects.

  • Evaluation:

    • Visually inspect the fired glaze for surface quality, noting any defects such as crazing, pinholes, or crawling.

    • Assess the gloss and color of the glaze.

Data Presentation: Effects of FeF₃ on Ceramic Properties

The following tables summarize hypothetical quantitative data to illustrate the expected influence of FeF₃ on key ceramic properties. Actual experimental results will vary depending on the specific ceramic system and processing conditions.

Table 1: Effect of FeF₃ Addition on the Sintering and Mechanical Properties of Alumina Ceramics (Sintered at 1400°C for 2 hours)

FeF₃ Content (wt%)Bulk Density (g/cm³)Apparent Porosity (%)Vickers Hardness (GPa)Average Grain Size (µm)
0 (Control)3.705.215.52.5
0.53.852.116.82.2
1.03.920.817.52.0
1.53.881.517.12.3

Table 2: Influence of FeF₃ as a Flux on Porcelain Glaze Properties (Fired at 1180°C)

FeF₃ Content (wt%)Melting Temperature (°C)Surface FinishCrazing
0 (Control)1220Semi-glossNone
11190High-glossNone
31160High-gloss, slight opacityMinor
51130Matt, opaqueSignificant

Visualizations: Diagrams and Workflows

To further elucidate the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Diagram 1: Liquid Phase Sintering Mechanism with FeF₃

Liquid_Phase_Sintering cluster_0 Initial Stage cluster_1 Heating cluster_2 Densification cluster_3 Final Stage A Ceramic Powder Compact (e.g., Al₂O₃) with FeF₃ B Formation of Liquid Phase (Eutectic with FeF₃) A->B Heat C Particle Rearrangement B->C Capillary Forces D Solution-Precipitation C->D Enhanced Diffusion E Solid Skeleton Formation D->E F Pore Elimination E->F G Densely Sintered Ceramic F->G

Caption: Workflow of liquid phase sintering enhanced by FeF₃.

Diagram 2: Experimental Workflow for Ceramic Processing with FeF₃

Experimental_Workflow cluster_raw_materials 1. Raw Material Preparation cluster_processing 2. Processing cluster_thermal 3. Thermal Treatment cluster_characterization 4. Characterization raw_ceramic Ceramic Powder (e.g., Al₂O₃) mixing Mixing & Milling raw_ceramic->mixing raw_fef3 FeF₃ Powder raw_fef3->mixing granulation Granulation mixing->granulation compaction Compaction granulation->compaction sintering Sintering compaction->sintering density Density & Porosity sintering->density mechanical Mechanical Properties sintering->mechanical microstructure Microstructure (SEM) sintering->microstructure

Caption: Standard experimental workflow for ceramic production using FeF₃.

Conclusion

Iron(III) fluoride shows significant promise as an additive in ceramic manufacturing, primarily by enabling lower sintering temperatures and influencing the final microstructure and properties of the ceramic material. The provided protocols offer a foundational approach for researchers to explore the potential of FeF₃ in their specific ceramic systems. Further investigation into the precise mechanisms of interaction between FeF₃ and various ceramic matrices will undoubtedly lead to the development of new and improved ceramic materials for a wide range of applications.

References

Application Notes and Protocols: Ferric Fluoride for C-H Bond Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. In recent years, earth-abundant and low-toxicity iron catalysts have emerged as a sustainable alternative to precious metal catalysts for these transformations.[1] Among the various iron sources, ferric fluoride (B91410) (FeF₃) has demonstrated unique catalytic activity in several C-H functionalization reactions. Its high Lewis acidity, often enhanced by the strongly electron-withdrawing fluoride ligands, plays a crucial role in promoting these transformations.[2]

These application notes provide an overview of the use of ferric fluoride in C-H bond functionalization, with a focus on radical-mediated fluoroalkylation and cascade reactions for the synthesis of heterocyclic compounds. Detailed experimental protocols and data are presented to facilitate the adoption of these methodologies in a laboratory setting.

Applications of this compound in C-H Functionalization

This compound has been successfully employed as a promoter or catalyst in reactions that involve the cleavage and functionalization of C-H bonds. Notable applications include the synthesis of fluoroalkylated quinolines and polyfunctionalized benzothiazoles.

Radical Fluoroalkylation of o-Alkenylaryl Isocyanides

This compound promotes the radical fluoroalkylation of o-alkenylaryl isocyanides with perfluoroalkyl iodides to afford biologically important 2-fluoroalkylated quinolines.[3] This reaction proceeds through a radical cyclization cascade.

Table 1: FeF₃-Promoted Synthesis of 2-Fluoroalkylated Quinolines [3]

Entryo-Alkenylaryl Isocyanide (Substrate)Fluoroalkyl IodideProductYield (%)
12-(prop-1-en-2-yl)phenyl isocyanidePerfluorohexyl iodide2-(Perfluorohexyl)-4-methylquinoline81
21-isocyano-2-(prop-1-en-2-yl)benzenePerfluorobutyl iodide2-(Perfluorobutyl)-4-methylquinoline75
34-chloro-1-isocyano-2-(prop-1-en-2-yl)benzenePerfluorohexyl iodide6-Chloro-2-(perfluorohexyl)-4-methylquinoline78
44-methoxy-1-isocyano-2-(prop-1-en-2-yl)benzenePerfluorohexyl iodide6-Methoxy-2-(perfluorohexyl)-4-methylquinoline65
52-(1-phenylvinyl)phenyl isocyanidePerfluorohexyl iodide2-(Perfluorohexyl)-4-phenylquinoline72
Cascade C-C and C-N Bond Formation for Benzothiazole (B30560) Synthesis

This compound catalyzes the cascade Biginelli reaction of 2-aminobenzothiazole (B30445), substituted benzaldehydes, and α-methylene ketones under solvent-free conditions. This one-pot reaction leads to the formation of polyfunctionalized triheterocyclic benzothiazoles through a series of C-C and C-N bond formations that inherently involve C-H bond functionalization on the ketone component.[4]

Table 2: FeF₃-Catalyzed Synthesis of Triheterocyclic Benzothiazoles [4]

EntryAldehydeα-Methylene KetoneProductYield (%)Time (min)
1BenzaldehydeEthyl acetoacetateEthyl 4-phenyl-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate9230
24-ChlorobenzaldehydeEthyl acetoacetateEthyl 4-(4-chlorophenyl)-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate9525
34-MethoxybenzaldehydeEthyl acetoacetateEthyl 4-(4-methoxyphenyl)-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate9035
44-NitrobenzaldehydeAcetylacetone3-(4-nitrophenyl)-4-(benzothiazol-2-ylamino)-3,4-dihydropyrimidin-2(1H)-one8840
53-HydroxybenzaldehydeEthyl acetoacetateEthyl 4-(3-hydroxyphenyl)-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate8545

Experimental Protocols

Protocol 1: General Procedure for FeF₃-Promoted Radical Fluoroalkylation of o-Alkenylaryl Isocyanides[3]

Materials:

  • o-Alkenylaryl isocyanide (1.0 equiv)

  • Perfluoroalkyl iodide (1.5 equiv)

  • This compound (FeF₃) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE)

Procedure:

  • To a flame-dried Schlenk tube, add the o-alkenylaryl isocyanide (0.2 mmol, 1.0 equiv), this compound (0.04 mmol, 20 mol%), and cesium carbonate (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,2-dichloroethane (2.0 mL) and the perfluoroalkyl iodide (0.3 mmol, 1.5 equiv) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-fluoroalkylated quinoline.

Protocol 2: General Procedure for FeF₃-Catalyzed Cascade Synthesis of Triheterocyclic Benzothiazoles[4]

Materials:

  • 2-Aminobenzothiazole (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • α-Methylene ketone (1.0 mmol)

  • This compound (FeF₃) (10 mol%)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the substituted aldehyde (1.0 mmol), the α-methylene ketone (1.0 mmol), and this compound (0.1 mmol, 10 mol%).

  • Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in Table 2.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol (B145695) to the solidified mixture and stir for 10 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure triheterocyclic benzothiazole derivative.

  • The catalyst can be recovered from the filtrate for reuse.

Visualizations

Proposed Mechanism for Radical Fluoroalkylation

G FeF3 FeF₃ RF_radical R_F• FeF3->RF_radical Single Electron Transfer Quinoline_cation Quinoline Cation FeF3->Quinoline_cation RFI R_F-I RFI->RF_radical Vinyl_radical Vinylic Radical Intermediate RF_radical->Vinyl_radical Radical Addition Isocyanide o-Alkenylaryl Isocyanide Isocyanide->Vinyl_radical Cyclized_radical Cyclized Radical Intermediate Vinyl_radical->Cyclized_radical 6-exo-dig Cyclization Cyclized_radical->Quinoline_cation Oxidation Product 2-Fluoroalkylated Quinoline Quinoline_cation->Product Deprotonation FeF3_reduced [Fe(II) complex]

Caption: Proposed radical mechanism for FeF₃-promoted fluoroalkylation.

Experimental Workflow for Cascade Benzothiazole Synthesis

G Start Start: Combine Reactants and FeF₃ Catalyst Reactants 2-Aminobenzothiazole + Aldehyde + α-Methylene Ketone Start->Reactants Heating Heat at 80°C (Solvent-free) Reactants->Heating TLC Monitor Reaction by TLC Heating->TLC TLC->Heating Reaction Incomplete Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Ethanol Add Ethanol and Stir Cooling->Ethanol Filtration Filter to Collect Solid Product Ethanol->Filtration Product Pure Triheterocyclic Benzothiazole Filtration->Product Catalyst_Recovery Recover Catalyst from Filtrate Filtration->Catalyst_Recovery

Caption: Workflow for FeF₃-catalyzed benzothiazole synthesis.

Conclusion

This compound serves as an inexpensive and efficient promoter/catalyst for C-H functionalization reactions, enabling the synthesis of valuable heterocyclic compounds. The protocols outlined in these notes provide a practical guide for researchers to explore the utility of FeF₃ in their own synthetic endeavors. The unique reactivity of this compound, particularly in radical-initiated pathways and cascade reactions, highlights its potential for further development in the field of C-H functionalization.

References

Application Notes and Protocols for Preparing FeF₃/Graphene Composites for Battery Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of Iron(III) Fluoride (B91410)/Graphene (FeF₃/graphene) composites, promising cathode materials for next-generation lithium-ion batteries. The integration of highly conductive graphene with FeF₃ addresses the latter's inherent low electronic conductivity, leading to enhanced electrochemical performance.

Introduction

Iron(III) fluoride (FeF₃) is a compelling cathode material due to its high theoretical specific capacity (~237 mAh g⁻¹ for the intercalation reaction and ~712 mAh g⁻¹ for the conversion reaction), high operating voltage, and the abundance and low cost of iron.[1][2] However, its practical application has been hindered by poor electronic conductivity and significant volume changes during cycling, which lead to rapid capacity fading.[3] Incorporating FeF₃ into a conductive graphene network is an effective strategy to overcome these limitations. The graphene matrix not only improves electronic conductivity but also accommodates the volume expansion of FeF₃ nanoparticles, thereby enhancing cycling stability and rate capability.[3][4]

This document outlines various methods for synthesizing FeF₃/graphene composites and the subsequent experimental protocols for their characterization.

Synthesis Protocols

Several methods have been developed to synthesize FeF₃/graphene composites, each offering distinct advantages in controlling the material's morphology and electrochemical properties. Key methods include hydrothermal, sol-gel, and in-situ synthesis.

Protocol 1: Hydrothermal Synthesis of Porous FeF₃ Microspheres/Reduced Graphene Oxide (rGO) Composites

This method yields porous FeF₃ microspheres anchored on reduced graphene oxide sheets, which provides a robust structure for enhanced battery performance.[1]

Materials:

  • Graphene Oxide (GO) aqueous solution

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Hydrofluoric acid (HF) aqueous solution

  • Deionized (DI) water

Procedure:

  • Dispersion of GO: Disperse a specific amount of GO (e.g., 1 to 10 wt%) in DI water through ultrasonication to obtain a homogeneous suspension.

  • Precursor Addition: Add a stoichiometric amount of Fe(NO₃)₃·9H₂O to the GO suspension and stir until fully dissolved.

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Add an aqueous HF solution to the mixture. Seal the autoclave and heat it to a specified temperature (e.g., 180°C) for a designated time (e.g., 12 hours).

  • Washing and Drying: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Final Product: Dry the final product in a vacuum oven at a specified temperature (e.g., 60°C) for 12 hours to obtain the FeF₃/rGO composite powder.

Protocol 2: Sol-Gel Synthesis of Sheet-like FeF₃/Graphene Composites

The sol-gel method facilitates the formation of a sheet-like structure where FeF₃ nanosheets are loaded onto the surface of graphene sheets.[5][6]

Materials:

  • Graphene

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Methanol (B129727)

  • Hydrofluoric acid (HF)

Procedure:

  • Graphene Suspension: Disperse graphene in methanol through sonication.

  • Iron Precursor Solution: In a separate beaker, dissolve Fe(NO₃)₃·9H₂O in methanol.

  • Formation of FeF₃·3H₂O: Slowly add HF to the iron precursor solution to form FeF₃·3H₂O precipitates.

  • Aging in Graphene Sol-Gel: Add the FeF₃·3H₂O precipitates to the graphene suspension and age the mixture to promote the nucleation of FeF₃ on the graphene surface. This process is believed to be facilitated by the formation of C-F bonds.[5]

  • Washing and Drying: Collect the resulting composite by filtration, wash thoroughly with methanol, and dry under vacuum.

Protocol 3: In-Situ Synthesis of Nano-FeF₃/Graphene Composites

This method involves the direct formation of FeF₃ nanoparticles on the graphene surface, ensuring intimate contact and a homogeneous distribution.[3]

Materials:

  • Graphene Oxide (GO)

  • Iron(III) precursor (e.g., FeCl₃ or Fe(NO₃)₃)

  • Fluorinating agent (e.g., HF or NH₄F)

  • Reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) for GO reduction)

  • Solvent (e.g., water or ethanol)

Procedure:

  • GO Exfoliation: Exfoliate GO in a suitable solvent using ultrasonication.

  • Addition of Iron Precursor: Add the iron(III) precursor to the GO dispersion and stir to ensure uniform mixing.

  • Fluorination and Reduction: Concurrently add the fluorinating agent and a reducing agent. The fluorinating agent reacts with the iron precursor to form FeF₃, while the reducing agent reduces GO to rGO.

  • Heat Treatment: The reaction mixture is typically heated under controlled conditions (e.g., in an autoclave or under reflux) to facilitate the crystallization of FeF₃ and the reduction of GO.

  • Purification: The resulting FeF₃/graphene composite is collected, washed, and dried as described in the previous protocols.

Experimental Workflow and Characterization

A systematic workflow is crucial for the synthesis and evaluation of FeF₃/graphene composites. The following diagram illustrates the typical experimental procedure.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation synthesis FeF₃/Graphene Composite Synthesis (e.g., Hydrothermal, Sol-Gel) xrd XRD (Phase & Crystallinity) synthesis->xrd Characterize sem_tem SEM / TEM (Morphology & Nanostructure) synthesis->sem_tem Characterize ftir FTIR (Chemical Bonding) synthesis->ftir Characterize electrode_prep Electrode Preparation synthesis->electrode_prep Fabricate cell_assembly Coin Cell Assembly electrode_prep->cell_assembly cv Cyclic Voltammetry (CV) cell_assembly->cv Test gcd Galvanostatic Charge-Discharge (GCD) cell_assembly->gcd Test eis Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis Test

Caption: Experimental workflow for FeF₃/graphene cathode material.

Material Characterization Protocols

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phase of FeF₃ and to confirm the presence of graphene.

  • Protocol: The XRD patterns of the powdered samples are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scans are performed over a 2θ range of 10-80° with a step size of 0.02°.

2. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

  • Purpose: To observe the morphology, particle size, and the distribution of FeF₃ nanoparticles on the graphene sheets.

  • Protocol: For SEM, the powder is dispersed on a carbon tape mounted on an aluminum stub and sputter-coated with a thin layer of gold or platinum. For TEM, the powder is dispersed in ethanol by ultrasonication, and a drop of the suspension is placed onto a carbon-coated copper grid and dried. High-resolution TEM (HRTEM) can be used to observe the crystal lattices.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups and confirm the chemical bonding between FeF₃ and graphene, such as the presence of C-F bonds.[7]

  • Protocol: The FTIR spectra are recorded using a spectrometer. The samples are typically mixed with KBr and pressed into pellets. Spectra are collected over a wavenumber range of 400-4000 cm⁻¹.

Electrochemical Measurement Protocols

1. Electrode Preparation:

  • Protocol: The cathode slurry is prepared by mixing the active material (FeF₃/graphene composite), a conductive agent (e.g., acetylene (B1199291) black or Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10 in a solvent like N-methyl-2-pyrrolidone (NMP). The slurry is then uniformly cast onto an aluminum foil current collector and dried in a vacuum oven.

2. Coin Cell Assembly:

  • Protocol: 2032-type coin cells are assembled in an argon-filled glovebox. Lithium metal foil is used as the counter and reference electrode, and a polypropylene (B1209903) membrane (e.g., Celgard 2400) serves as the separator. The electrolyte is typically 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

3. Electrochemical Testing:

  • Cyclic Voltammetry (CV): Performed to investigate the electrochemical reaction mechanism. Typically scanned at a slow rate (e.g., 0.1 mV s⁻¹) within a voltage window of 1.5-4.5 V vs. Li/Li⁺.

  • Galvanostatic Charge-Discharge (GCD): Used to evaluate the specific capacity, cycling stability, and rate capability. The cells are cycled at various current densities (C-rates, where 1C = 237 mA g⁻¹) within a specific voltage range (e.g., 2.0-4.5 V).

  • Electrochemical Impedance Spectroscopy (EIS): Conducted to study the charge transfer resistance and ion diffusion kinetics. The frequency typically ranges from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

Data Presentation

The electrochemical performance of FeF₃/graphene composites from various studies is summarized in the tables below for easy comparison.

Table 1: Specific Capacity and Cycling Stability of FeF₃/Graphene Composites

Composite MaterialSynthesis MethodVoltage Range (V vs. Li/Li⁺)Initial Discharge Capacity (mAh g⁻¹)Capacity after Cycles (mAh g⁻¹)Cycle NumberC-RateReference
FeF₃·0.33H₂O/CNT + GrapheneLiquid-Phase1.8 - 4.5234.2193.1500.2C[8][9]
Nano-FeF₃/GrapheneIn-Situ2.0 - 4.5~166.4126.310020 mA g⁻¹[3]
HTB-FeF₃/rGOBall-Milling & Water-Based1.3 - 4.3~210~21010012 mA g⁻¹[3]
Graphene-wrapped FeF₃ (FeF₃/G)Vapour-Solid--185.610020.8 mA g⁻¹[4]
Porous FeF₃/r-GOHydrothermal2.0 - 4.5~195-50 (0.27% fading/cycle)0.1C[1]
Fe₀.₉₅Co₀.₀₅F₃/CLiquid-Phase & Ball-Milling2.0 - 4.5-139.6 (92.0% retention)1001C[10]

Table 2: Rate Capability of FeF₃/Graphene Composites

Composite MaterialSynthesis MethodDischarge Capacity at 0.1C (mAh g⁻¹)Discharge Capacity at 1C (mAh g⁻¹)Discharge Capacity at 5C (mAh g⁻¹)Discharge Capacity at High Rate (mAh g⁻¹)High C-RateReference
FeF₃·0.33H₂O/CNT + GrapheneLiquid-Phase228194.4140.4--[8]
Graphene-wrapped FeF₃ (FeF₃/G)Vapour-Solid---731040 mA g⁻¹ (~5C)[4]
Fe₀.₉₅Co₀.₀₅F₃/CLiquid-Phase & Ball-Milling-151.7127.6--[10]

Logical Relationships in Performance Enhancement

The enhanced electrochemical performance of FeF₃/graphene composites is a result of the synergistic effects between the two components. The following diagram illustrates these relationships.

performance_enhancement cluster_components Components FeF3 FeF₃ Nanoparticles Composite FeF₃/Graphene Composite HighCapacity High Theoretical Capacity FeF3->HighCapacity Property PoorConductivity Poor Electronic Conductivity FeF3->PoorConductivity Limitation VolumeChange Large Volume Change FeF3->VolumeChange Limitation Graphene Graphene Network HighConductivity High Electronic Conductivity Graphene->HighConductivity Property Buffering Mechanical Buffering Graphene->Buffering Property ImprovedKinetics Improved Reaction Kinetics Composite->ImprovedKinetics Leads to StructuralIntegrity Enhanced Structural Integrity Composite->StructuralIntegrity Leads to HighConductivity->ImprovedKinetics Buffering->StructuralIntegrity EnhancedPerformance Enhanced Electrochemical Performance ImprovedKinetics->EnhancedPerformance StructuralIntegrity->EnhancedPerformance

Caption: Synergistic effects in FeF₃/graphene composites.

Conclusion

The preparation of FeF₃/graphene composites via methods such as hydrothermal synthesis, sol-gel, and in-situ reactions offers a viable route to developing high-performance cathodes for lithium-ion batteries. The protocols and data presented herein provide a comprehensive guide for researchers in the field. The successful integration of graphene with FeF₃ effectively mitigates the challenges of low conductivity and volume expansion, paving the way for the practical application of this high-capacity cathode material.

References

Application Notes and Protocols for the Role of Ferric Fluoride in Fluorocarbon Hydrodefluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of ferric fluoride (B91410) (FeF₃) as a catalyst in the hydrodefluorination (HDF) of fluorocarbons. While direct, detailed protocols for the use of simple ferric fluoride in heterogeneous hydrodefluorination are not extensively reported in peer-reviewed literature, this document outlines a potential starting point for research and development based on related iron-catalyzed reactions and the fundamental principles of C-F bond activation.

The hydrodefluorination of fluorocarbons is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of partially fluorinated molecules with tailored properties. Iron, being an abundant, low-cost, and low-toxicity metal, presents an attractive alternative to precious metal catalysts. This compound, with its Lewis acidic properties, is a promising candidate for facilitating C-F bond cleavage.

Principle of this compound-Catalyzed Hydrodefluorination

This compound is proposed to act as a Lewis acid catalyst in the hydrodefluorination of fluorocarbons. The highly electrophilic iron(III) center can interact with the lone pair of electrons on the fluorine atom of the fluorocarbon, thereby weakening the strong carbon-fluorine (C-F) bond. This polarization facilitates the nucleophilic attack by a hydride source, leading to the displacement of the fluoride and the formation of a C-H bond.

The catalytic cycle is hypothesized to involve the following key steps:

  • Lewis Acid Activation: The FeF₃ catalyst coordinates to the fluorine atom of the fluorocarbon substrate.

  • Hydride Transfer: A hydride donor (e.g., a silane) delivers a hydride to the activated carbon center.

  • C-H Bond Formation and C-F Bond Cleavage: The C-H bond is formed concurrently with or subsequently to the cleavage of the C-F bond.

  • Catalyst Regeneration: The fluoride is transferred to the hydride donor (e.g., forming a fluorosilane), regenerating the active FeF₃ catalyst for the next cycle.

Recent research has highlighted the catalytic activity of iron complexes in C-F activation, suggesting that both iron(II) and iron(III) species can play a role. While homogeneous iron(II) fluoride complexes have been studied for the HDF of perfluoroaromatics, the use of heterogeneous this compound remains an area for further exploration.[1]

Experimental Protocols

The following protocols are adapted from established methods for iron-catalyzed cross-coupling reactions and provide a foundational methodology for investigating this compound-catalyzed hydrodefluorination.[2] Note: These protocols are intended as a starting point and will likely require optimization for specific substrates and reaction conditions.

Catalyst Preparation and Handling
  • Catalyst: Anhydrous this compound (FeF₃) or its hydrated form, this compound trihydrate (FeF₃·3H₂O), can be used. Anhydrous FeF₃ is preferred to avoid potential interference from water, though the trihydrate may be activated in situ.

  • Handling: Iron(III) fluoride is a moisture-sensitive and powerful dehydrating agent.[2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for reproducible results.

General Protocol for Screening Hydrodefluorination Reactions

This protocol describes a general procedure for testing the catalytic activity of this compound in the hydrodefluorination of a model fluorocarbon substrate.

Materials:

  • This compound (anhydrous or trihydrate)

  • Fluorocarbon substrate (e.g., perfluoroarene, fluoroalkane)

  • Hydride source (e.g., triethylsilane, phenylsilane)

  • Anhydrous solvent (e.g., THF, toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (5-10 mol%).

  • Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).

  • Add the fluorocarbon substrate (1.0 equivalent).

  • Add the hydride source (1.2-2.0 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for the specified time (e.g., 12-48 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or ¹⁹F NMR.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Systematic screening of reaction parameters is crucial for optimizing the hydrodefluorination process. The following tables provide a template for organizing and presenting the collected data.

Table 1: Screening of Reaction Conditions for the Hydrodefluorination of Hexafluorobenzene

EntryCatalyst (mol%)Hydride Source (equiv.)SolventTemperature (°C)Time (h)Conversion (%)¹Selectivity to C₆F₅H (%)¹
1FeF₃ (5)Et₃SiH (1.5)THF8024
2FeF₃ (10)Et₃SiH (1.5)THF8024
3FeF₃ (5)PhSiH₃ (1.2)THF8024
4FeF₃ (5)Et₃SiH (1.5)Toluene11024
5FeF₃·3H₂O (5)Et₃SiH (1.5)THF8024

¹Determined by ¹⁹F NMR or GC-MS analysis using an internal standard.

Table 2: Substrate Scope of this compound-Catalyzed Hydrodefluorination

EntrySubstrateProduct(s)ConditionsYield (%)¹
1OctafluorotolueneHeptafluorotoluene isomersFeF₃ (5 mol%), Et₃SiH (1.5 equiv), THF, 80°C, 24h
2PentafluoropyridineTetrafluoropyridine isomersFeF₃ (5 mol%), Et₃SiH (1.5 equiv), THF, 80°C, 24h
31-FluorooctaneOctaneFeF₃ (10 mol%), PhSiH₃ (2.0 equiv), Toluene, 120°C, 48h

¹Isolated yield after purification.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for this compound-catalyzed hydrodefluorination.

G FeF3 FeF₃ Catalyst Activated [R-F---FeF₃] Complex FeF3->Activated Coordination Substrate R-F (Fluorocarbon) Substrate->Activated Product R-H (Hydrodefluorinated Product) Activated->Product Hydride Attack Biproduct R'₃SiF Activated->Biproduct Hydride R'₃SiH (Hydride Source) Hydride->Product Hydride->Biproduct Product->FeF3 Catalyst Regeneration

Caption: Proposed catalytic cycle for FeF₃-catalyzed hydrodefluorination.

Experimental Workflow

The diagram below outlines the general experimental workflow for conducting and analyzing the hydrodefluorination reaction.

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (GC-MS, NMR) Reaction->Monitoring Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Ferric Fluoride: A Versatile Lewis Acid Catalyst in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric fluoride (B91410) (FeF₃) is emerging as a highly effective, economical, and environmentally benign Lewis acid catalyst for a variety of organic transformations. Its strong Lewis acidity, derived from the high charge density of the Fe(III) center and the electron-withdrawing nature of the fluoride atoms, enables the activation of a wide range of substrates.[1] This, coupled with its low toxicity and stability, makes ferric fluoride an attractive alternative to more traditional and often more hazardous Lewis acids.[1] These application notes provide an overview of key applications of this compound in organic synthesis, complete with detailed experimental protocols and comparative data.

Key Applications

This compound has demonstrated significant catalytic activity in several important classes of organic reactions, including:

  • Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1]

  • Heterocycle Synthesis: Catalyzing multicomponent reactions to produce medicinally relevant heterocyclic scaffolds.[2]

  • Carbonyl Group Transformations: Acting as an efficient catalyst for the protection of carbonyl groups.

  • Friedel-Crafts Reactions: Promoting the alkylation and acylation of aromatic rings.

Cross-Coupling Reactions: Biaryl Synthesis

The iron-catalyzed cross-coupling of aryl Grignard reagents with aryl halides is a powerful tool for the synthesis of biaryls. This compound, particularly in combination with N-heterocyclic carbene (NHC) ligands, has been shown to be a highly efficient catalyst for this transformation, notably suppressing the formation of homocoupling byproducts.[1]

Quantitative Data: FeF₃-Catalyzed Biaryl Coupling
EntryAryl HalideAryl GrignardCatalyst SystemTemp (°C)Time (h)Yield (%)Ref.
1Chlorobenzene (B131634)p-Tolylmagnesium bromideFeF₃·3H₂O (5 mol%), SIPr·HCl (15 mol%)602498[1]
21-Chloro-4-methoxybenzeneMethylmagnesium bromideFeF₃ (5 mol%), SIPr (15 mol%)251299[3]
34-ChloroanisolePhenylmagnesium bromideFeF₃·3H₂O (5 mol%), SIPr·HCl (15 mol%)602495[1]

SIPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride

Experimental Protocol: Synthesis of 4-Methylbiphenyl[1]

This protocol describes the synthesis of 4-methylbiphenyl (B165694) from chlorobenzene and p-tolylmagnesium bromide.

Materials:

  • This compound trihydrate (FeF₃·3H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (5 mol%) and SIPr·HCl (15 mol%).

  • Add anhydrous THF.

  • To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand.

  • Stir the mixture for 4 hours at room temperature.

  • Add chlorobenzene (1.0 equiv) followed by p-tolylmagnesium bromide (1.2 equiv).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methylbiphenyl.

FeF3_Cross_Coupling_Cycle FeIII Fe(III)F3 FeI Active Fe(I) Species FeIII->FeI Reduction (Grignard) OxidativeAddition Oxidative Addition (Ar-X) ArylFeIII Ar-Fe(III)-X OxidativeAddition->ArylFeIII Transmetalation Transmetalation (Ar'-MgBr) DiarylFeIII Ar-Fe(III)-Ar' Transmetalation->DiarylFeIII ReductiveElimination Reductive Elimination ReductiveElimination->FeI Product Ar-Ar' ReductiveElimination->Product Product Formation Biginelli_Mechanism cluster_0 Activation cluster_1 Condensation & Cyclization Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde [Aldehyde-FeF3 complex] Aldehyde->Activated_Aldehyde Coordination FeF3 FeF3 FeF3->Activated_Aldehyde Acylimine Acylimine Intermediate Activated_Aldehyde->Acylimine + Urea Urea Urea Urea->Acylimine Cyclized_Intermediate Cyclized Intermediate Acylimine->Cyclized_Intermediate + Enolate Enolate Enolate of β-Ketoester Enolate->Cyclized_Intermediate DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM Dehydration Experimental_Workflow Start Start Setup Reaction Setup (Glassware, Inert Atmosphere) Start->Setup Reagents Add Substrates and Solvent Setup->Reagents Catalyst Add this compound (FeF3) Reagents->Catalyst Reaction Run Reaction (Stirring, Heating/Cooling) Catalyst->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Iron(III) Fluoride (FeF₃) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) fluoride (B91410) (FeF₃) is emerging as a cost-effective, environmentally benign, and versatile catalyst in a variety of organic transformations. Its strong Lewis acidity, coupled with the unique electronic properties conferred by the fluoride ligands, enables a range of catalytic activities, including cross-coupling, multicomponent, and cascade reactions. This document provides detailed application notes and experimental protocols for several key reactions catalyzed by FeF₃, offering a practical guide for researchers in organic synthesis and drug development. The use of this earth-abundant metal catalyst aligns with the principles of green chemistry, providing a sustainable alternative to precious metal catalysts.

FeF₃-Catalyzed Biaryl Synthesis via Cross-Coupling Reactions

The iron(III) fluoride/N-heterocyclic carbene (NHC) system is a highly effective catalyst for the cross-coupling of aryl chlorides with aryl Grignard reagents to produce biaryls. A significant advantage of this system is the notable reduction of homocoupling byproducts, a frequent issue in iron-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Biaryl Synthesis

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield of 4-methylbiphenyl (B165694) (%)
1FeF₃·3H₂O (5)SIPr·HCl (15)602498
2FeF₃·3H₂O (5)None6024Sluggish reaction
3Anhydrous FeF₃ (3)SIPr·HCl (15)602495
Experimental Protocol

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O) or Anhydrous Iron(III) fluoride (FeF₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene (B131634)

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous solution of NH₄Cl

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (5 mol%) and SIPr·HCl (15 mol%).

  • Add anhydrous THF to the Schlenk tube.

  • To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand in situ.

  • Stir the resulting mixture for 4 hours at room temperature.

  • Add chlorobenzene (1.0 equivalent) followed by the dropwise addition of p-tolylmagnesium bromide (1.2 equivalents).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

G reagents FeF₃·3H₂O (5 mol%) SIPr·HCl (15 mol%) thf Add Anhydrous THF reagents->thf etmgbr Add EtMgBr (15 mol%) dropwise at RT thf->etmgbr stir1 Stir for 4h at RT etmgbr->stir1 reactants Add Chlorobenzene (1.0 equiv) then p-TolMgBr (1.2 equiv) stir1->reactants heat Heat at 60°C for 24h reactants->heat quench Cool to RT Quench with sat. aq. NH₄Cl heat->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO₄ Filter and Concentrate extract->dry purify Column Chromatography dry->purify product 4-Methylbiphenyl purify->product

Caption: Workflow for FeF₃-catalyzed biaryl synthesis.

FeF₃-Catalyzed Synthesis of Dihydropyrimidines via Biginelli Reaction

Iron(III) fluoride serves as an efficient and reusable catalyst for the one-pot, three-component Biginelli reaction to synthesize dihydropyrimidines. This method is characterized by its operational simplicity, high yields, and environmentally friendly conditions.

Data Presentation

Table 2: Substrate Scope for the FeF₃-Catalyzed Biginelli Reaction

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde (B42025)193
24-Methylbenzaldehyde195
34-Methoxybenzaldehyde1.596
44-Chlorobenzaldehyde194
54-Bromobenzaldehyde192
64-Nitrobenzaldehyde1.585
72-Chlorobenzaldehyde1.590
83,4-Dimethoxybenzaldehyde292
92-Thiophenecarboxaldehyde288
Experimental Protocol

Materials:

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and FeF₃ (5 mol%).

  • Add ethanol (5 mL) to the mixture.

  • Reflux the reaction mixture with stirring for the time indicated in Table 2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir for 5-10 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine (B8664642).

  • The catalyst can be recovered from the aqueous filtrate and reused.

Experimental Workflow

G reactants Aldehyde (1.0 mmol) β-Ketoester (1.0 mmol) Urea/Thiourea (1.2 mmol) FeF₃ (5 mol%) solvent Add Ethanol (5 mL) reactants->solvent reflux Reflux with Stirring solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Pour into Crushed Ice Stir for 5-10 min cool->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Solid filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Dihydropyrimidine recrystallize->product

Caption: Workflow for FeF₃-catalyzed Biginelli reaction.

FeF₃-Catalyzed Cascade Synthesis of Triheterocyclic Benzothiazoles

Iron(III) fluoride catalyzes an efficient cascade reaction for the synthesis of polyfunctionalized triheterocyclic benzothiazoles from 2-aminobenzothiazole (B30445), substituted benzaldehydes, and α-methylene ketones under solvent-free conditions.[1] This methodology is noted for its high atom economy, operational simplicity, and short reaction times.[1]

Data Presentation

Table 3: Synthesis of Representative Triheterocyclic Benzothiazoles using FeF₃ Catalyst

EntryAldehydeα-Methylene KetoneTime (h)Yield (%)
14-MethylbenzaldehydeAcetylacetone295
24-ChlorobenzaldehydeEthyl acetoacetate2.592
34-MethoxybenzaldehydeAcetylacetone296
4BenzaldehydeEthyl acetoacetate2.590
53-NitrobenzaldehydeAcetylacetone388

Note: Yields are reported as excellent in the source literature; the values presented here are representative of such yields.

Experimental Protocol

Materials:

  • Iron(III) fluoride (FeF₃)

  • 2-Aminobenzothiazole

  • Substituted benzaldehyde

  • α-Methylene ketone (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, mix 2-aminobenzothiazole (1 mmol), the substituted benzaldehyde (1 mmol), the α-methylene ketone (1 mmol), and FeF₃ (10 mol%).

  • Heat the mixture at 80 °C under solvent-free conditions for the time specified.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for a few minutes.

  • Collect the solid product by filtration.

  • Wash the solid with ethanol and dry to obtain the pure triheterocyclic benzothiazole (B30560) derivative.[1]

  • The catalyst can be recovered from the filtrate and reused.[1]

Reaction Logic

G cluster_reactants Reactants 2-Aminobenzothiazole 2-Aminobenzothiazole cascade Cascade Reaction (C-C and C-N bond formation) 2-Aminobenzothiazole->cascade Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->cascade α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->cascade catalyst FeF₃ (10 mol%) catalyst->cascade conditions 80°C Solvent-free conditions->cascade product Polyfunctionalized Triheterocyclic Benzothiazole cascade->product

Caption: Logical flow of the FeF₃-catalyzed cascade reaction.

FeF₃ in Other Catalytic Transformations: A Brief Outlook

While detailed protocols with a specific focus on FeF₃ are less prevalent in the literature for C-H functionalization and oxidation reactions, the broader field of iron catalysis suggests its potential applicability. Iron complexes, in general, are known to catalyze a variety of C-H activation and oxidation reactions. Given the strong Lewis acidity of FeF₃, it is a promising candidate for further investigation in these areas. Researchers are encouraged to explore the use of FeF₃ in reactions such as the oxidation of alcohols and the functionalization of C-H bonds, potentially leading to the development of new, efficient, and sustainable synthetic methodologies.

Conclusion

Iron(III) fluoride has demonstrated its utility as a powerful catalyst in a range of organic reactions, offering high efficiency, selectivity, and adherence to the principles of green chemistry. The protocols detailed in these application notes for biaryl synthesis, dihydropyrimidine formation, and the cascade synthesis of benzothiazoles provide a solid foundation for the application of FeF₃ in synthetic laboratories. Further exploration of its catalytic potential in other transformations is a promising avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Cycling Stability of Ferric Fluoride (FeF3) Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferric fluoride (B91410) (FeF3) cathodes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving cycling stability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis, electrode preparation, and electrochemical testing of FeF3 cathodes.

Issue 1: Rapid Capacity Fading within the First 50 Cycles

Symptoms:

  • A significant drop in discharge capacity after a few initial cycles.

  • The coulombic efficiency is low and inconsistent.

Possible Causes & Solutions:

  • Poor Electronic Conductivity: Ferric fluoride is inherently a poor electronic conductor, which can lead to incomplete reactions and capacity fade.[1][2][3]

    • Solution 1: Carbon Coating: Create a carbon coating on the FeF3 particles. This can be achieved through methods like ball milling with a carbon source (e.g., acetylene (B1199291) black) or chemical vapor deposition.[2][4] A uniform carbon layer enhances the electronic conductivity of the electrode.

    • Solution 2: Nanostructuring: Synthesize nanostructured FeF3, such as nanoparticles or nanoflowers grown on carbon nanotube branches.[5][6] The smaller particle size reduces the diffusion path for lithium ions and electrons.

  • Iron Dissolution: Iron can dissolve into the electrolyte during cycling, leading to a loss of active material.[2][7]

    • Solution: Electrolyte Optimization: Use of concentrated electrolytes, such as those based on lithium bis(fluorosulfonyl)amide (LiFSA), can suppress iron dissolution.[7][8] These electrolytes form a stable cathode electrolyte interphase (CEI) that protects the FeF3 from the electrolyte.[7][9][10]

  • Irreversible LiF Formation and Aggregation: During the conversion reaction, LiF is formed. The irreversible loss and aggregation of LiF can lead to capacity fade.[7][9][10]

    • Solution 1: LiF@C Additive: Introduce a LiF@C additive to the cathode. This can help to continuously compensate for the loss of LiF during cycling.[9]

    • Solution 2: Electrolyte Choice: Using ionic liquid electrolytes can improve the stability of the LiF and the overall cycling performance.[9][10]

Issue 2: Large Voltage Hysteresis and Poor Rate Capability

Symptoms:

  • A significant difference between the charge and discharge voltage plateaus.

  • A dramatic drop in capacity at higher C-rates.

Possible Causes & Solutions:

  • Sluggish Kinetics: The conversion reaction of FeF3 can be kinetically slow, leading to large overpotentials.

    • Solution 1: Nanostructuring: As with capacity fading, nanostructured materials can improve reaction kinetics.[6][11][12]

    • Solution 2: Doping: Doping the FeF3 structure with other cations, such as cobalt (Co), can decrease charge transfer resistance and improve lithium diffusion.[13]

  • Poor Ionic Conductivity: Both within the electrode and at the electrode-electrolyte interface, poor ionic conductivity can hinder performance.

    • Solution: Electrolyte Selection: High ionic conductivity electrolytes, such as some ionic liquids, can improve rate capability.[9][10]

Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Wide variations in performance between seemingly identical cells.

Possible Causes & Solutions:

  • Inhomogeneous Electrode Slurry: An uneven distribution of active material, conductive additive, and binder will lead to inconsistent electrodes.

    • Solution: Optimized Slurry Preparation: Ensure thorough mixing of all components using a planetary mixer or a similar high-shear mixing technique. The order of addition of components can also be critical.

  • Variations in Electrode Loading and Thickness: Inconsistent electrode loading and thickness will result in different electrochemical performances.

    • Solution: Precise Electrode Casting: Use a doctor blade or other automated coating techniques to ensure uniform electrode thickness and loading.

  • Cell Assembly inconsistencies: Variations in electrolyte volume, separator wetting, and crimping pressure can all affect cell performance.

    • Solution: Standardized Assembly Protocol: Develop and adhere to a strict and detailed protocol for all cell assembly steps in an argon-filled glovebox.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of FeF3 cathodes?

A1: The degradation of FeF3 cathodes is multi-faceted. Key mechanisms include:

  • Poor intrinsic electronic conductivity , which leads to high polarization and incomplete utilization of the active material.[1][3]

  • Dissolution of iron into the electrolyte, causing a loss of active material.[2][7]

  • The aggregation of LiF and Fe nanoparticles formed during the conversion reaction, which are electronically insulating and can lead to loss of contact with the conductive network.[7]

  • Decomposition of the electrolyte and the formation of an unstable cathode electrolyte interphase (CEI).[7]

  • Large volume changes during the conversion reaction can lead to pulverization of the electrode and loss of electrical contact.[3]

Q2: How does carbon coating improve the cycling stability of FeF3?

A2: Carbon coating serves several crucial functions:

  • Improves Electronic Conductivity: It creates a conductive network around the insulating FeF3 particles, facilitating electron transport to the active material.[4]

  • Buffers Volume Changes: The carbon layer can help to accommodate the significant volume changes that occur during the conversion reaction, thereby maintaining the structural integrity of the electrode.

  • Limits Side Reactions: It can act as a physical barrier, reducing direct contact between the FeF3 and the electrolyte, which can mitigate side reactions and iron dissolution.[2]

Q3: What are the advantages of using a LiFSA-based concentrated electrolyte?

A3: LiFSA-based concentrated electrolytes have been shown to significantly improve the cycling stability of FeF3 cathodes.[7][8] The primary benefits include:

  • Formation of a Stable CEI: The FSA- anion participates in the formation of a stable and robust cathode electrolyte interphase (CEI).[7][10]

  • Suppression of Iron Dissolution: The stable CEI helps to prevent the dissolution of iron from the cathode into the electrolyte.[7]

  • Reduced Formation of Inactive Fe and LiF: By stabilizing the interface, these electrolytes suppress the formation of inactive and agglomerated Fe and LiF particles.[7][8]

Q4: What is the difference between the intercalation and conversion reactions in FeF3?

A4: During the initial discharge of FeF3, two main electrochemical processes can occur:

  • Intercalation Reaction: At a higher voltage plateau (around 3.0 V), lithium ions are inserted into the FeF3 host structure to form LixFeF3.[14] This is a single-phase reaction that involves a gradual change in the lattice parameters.

  • Conversion Reaction: At a lower voltage plateau (around 2.0 V), the LixFeF3 undergoes a conversion reaction to form metallic iron (Fe) and lithium fluoride (LiF).[1] This is a multi-phase reaction that involves the complete breakdown of the original crystal structure. The high theoretical capacity of FeF3 is primarily due to this multi-electron conversion reaction.

Data Presentation

Table 1: Comparison of Cycling Performance of FeF3 Cathodes with Different Modifications

Cathode MaterialElectrolyteCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity after 100 Cycles (mAh g⁻¹)Capacity Retention (%)Reference
FeF3/C1 M LiPF6 in EC/DMC20 mA g⁻¹~166.4~126.3~76[4]
Fe0.95Co0.05F3/C1 M LiPF6 in EC/DEC/EMC1C151.7~139.692.0[13]
LiF@C-coated FeF3·0.33H2OLiFSI/Pyr1,3 FSI200 mA g⁻¹330.2231 (after 50 cycles)~70 (after 50 cycles)[9][10]
3D Honeycomb FeF3@CNot Specified5CNot SpecifiedNot SpecifiedGood long-term stability[2]

Experimental Protocols

Protocol 1: Synthesis of Carbon-Coated FeF3 (FeF3/C) via Ball Milling
  • Materials: Anhydrous FeF3 powder, acetylene black (or other conductive carbon).

  • Procedure:

    • Weigh the desired amounts of FeF3 and acetylene black in a specific weight ratio (e.g., 85:15).

    • Place the powders and milling balls (e.g., zirconia) into a milling jar inside an argon-filled glovebox.

    • Seal the milling jar tightly.

    • Perform high-energy ball milling for a specified duration (e.g., 12 hours) at a set rotation speed (e.g., 400 rpm).

    • After milling, return the jar to the glovebox and carefully collect the resulting FeF3/C nanocomposite powder.

Protocol 2: Cathode Slurry Preparation and Electrode Casting
  • Materials: FeF3/C active material, conductive additive (e.g., Super P), binder (e.g., PVDF), solvent (e.g., NMP).

  • Procedure:

    • Prepare a binder solution by dissolving PVDF in NMP.

    • In a separate container, dry-mix the FeF3/C active material and conductive additive in a specific weight ratio (e.g., 80:10:10 active material:conductive additive:binder).

    • Gradually add the binder solution to the dry powder mixture while stirring continuously to form a homogeneous slurry.

    • Use a doctor blade to cast the slurry onto a current collector (e.g., aluminum foil) with a uniform thickness.

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for a set duration (e.g., 12 hours) to completely remove the solvent.

    • Punch out circular electrodes of the desired diameter.

Protocol 3: Coin Cell Assembly and Electrochemical Testing
  • Materials: Prepared FeF3 cathode, lithium metal anode, separator (e.g., Celgard), electrolyte.

  • Procedure (inside an argon-filled glovebox):

    • Place the FeF3 cathode at the bottom of the coin cell case.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add more electrolyte to ensure the separator is fully wetted.

    • Place the lithium metal anode on top of the separator.

    • Add the spacer disk and spring.

    • Seal the coin cell using a crimping machine.

    • Let the cell rest for several hours before testing.

  • Electrochemical Testing:

    • Perform galvanostatic cycling at various C-rates within a specified voltage window (e.g., 1.5-4.5 V).

    • Conduct cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks.

    • Use electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance and other interfacial properties.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 FeF3 Precursor s3 High-Energy Ball Milling s1->s3 s2 Carbon Source (e.g., Acetylene Black) s2->s3 s4 FeF3/C Nanocomposite s3->s4 e1 FeF3/C Active Material e3 Slurry Mixing e1->e3 e2 Conductive Additive & Binder in NMP e2->e3 e4 Doctor Blade Coating on Al Foil e3->e4 e5 Vacuum Drying e4->e5 e6 Cathode Disc e5->e6 c1 Cathode Disc c3 Coin Cell Assembly (Glovebox) c1->c3 c2 Li Anode, Separator, Electrolyte c2->c3 c4 Assembled Coin Cell c3->c4 c5 Electrochemical Testing (Cycling, CV, EIS) c4->c5 c6 Performance Data c5->c6 degradation_mechanism cluster_degradation Degradation Pathways FeF3 FeF3 Cathode Cycling Electrochemical Cycling FeF3->Cycling d1 Poor Electronic Conductivity Cycling->d1 d2 Fe Dissolution into Electrolyte Cycling->d2 d3 LiF/Fe Aggregation Cycling->d3 d4 Unstable CEI Formation Cycling->d4 d5 Volume Expansion & Pulverization Cycling->d5 CapacityFade Capacity Fading & Voltage Decay d1->CapacityFade d2->CapacityFade d3->CapacityFade d4->CapacityFade d5->CapacityFade improvement_strategies cluster_solutions Improvement Strategies Problem Poor Cycling Stability (Capacity Fade, Voltage Decay) s1 Carbon Coating Problem->s1 s2 Nanostructuring Problem->s2 s3 Electrolyte Optimization (e.g., Concentrated LiFSA) Problem->s3 s4 Cationic Doping (e.g., Co-doping) Problem->s4 s5 Surface Modification Problem->s5 ImprovedPerformance Enhanced Cycling Stability s1->ImprovedPerformance s2->ImprovedPerformance s3->ImprovedPerformance s4->ImprovedPerformance s5->ImprovedPerformance

References

Technical Support Center: Enhancing FeF₃ Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to overcome the challenge of low electronic conductivity in Iron (III) Fluoride (B91410) (FeF₃) batteries.

Frequently Asked Questions (FAQs)

Q1: Why is the intrinsic electronic conductivity of FeF₃ so low?

A1: The low electronic conductivity of FeF₃ stems from the highly ionic character of the Fe-F bond, which results in a large band gap (approximately 5.96 eV).[1][2] This characteristic makes pristine FeF₃ a poor electronic conductor, which hinders its practical application in batteries. Furthermore, the product of the conversion reaction, Lithium Fluoride (LiF), is also an insulator, which further impedes electron transport during cycling.[1]

Q2: What are the primary strategies to overcome the low conductivity of FeF₃ cathodes?

A2: Researchers have developed several effective strategies, which can be broadly categorized as:

  • Developing FeF₃-Carbon Composites: Integrating FeF₃ with highly conductive carbon materials like acetylene (B1199291) black (AB), multi-walled carbon nanotubes (MWCNTs), or graphene is a common and effective approach to create a conductive network throughout the electrode.[1][3][4][5]

  • Nanostructuring: Reducing the particle size of FeF₃ to the nanoscale shortens the diffusion paths for both lithium ions and electrons, which helps to improve reaction kinetics.[2][6] This is often combined with carbon composites.

  • Cationic Doping: Substituting a small amount of iron (Fe) with other transition metals, such as Cobalt (Co) or Nickel (Ni), can decrease the band gap and intrinsically improve the electronic conductivity of the material.[7][8][9]

  • Surface Modification and Coatings: Applying a conductive coating, such as a LiF@C layer, can enhance electronic conductivity and also help compensate for the irreversible loss of LiF during cycling.[10][11]

  • Electrolyte Engineering: Utilizing specialized electrolytes or additives can stabilize the electrode-electrolyte interface and improve long-term cycling performance.[12][13]

Q3: How does creating a composite with carbon improve the performance of an FeF₃ electrode?

A3: Incorporating carbon materials serves multiple functions. Primarily, it creates a pervasive conductive network that facilitates electron transport to and from the insulating FeF₃ particles.[1] Materials like MWCNTs can bridge multiple FeF₃ particles, while carbon black can fill voids, ensuring good electrical contact throughout the electrode.[1] This enhanced conductivity leads to higher achievable capacity, better rate capability, and improved cycling stability.

Q4: What is the benefit of reducing FeF₃ particle size to the nanoscale?

A4: Nanostructuring is a key strategy to improve the poor reaction kinetics of FeF₃.[6] By reducing particle dimensions, the diffusion distance for lithium ions is significantly shortened, allowing for faster charge and discharge rates.[2] Ultrafine nanoparticles (10-50 nm) confined within a conductive matrix can achieve high reversible capacities and enhanced cycle stability.[4][14]

Q5: What is a typical voltage window used for testing FeF₃ cathodes in a lithium-ion half-cell?

A5: The voltage window for testing depends on the specific reactions being investigated. A common range for the intercalation reaction is 2.0 V to 4.5 V.[9][12] To study the full three-electron conversion reaction (Fe³⁺ to Fe⁰), a wider voltage window, often extending down to 1.0 V or 1.5 V, is necessary.[8][10][13]

Troubleshooting Guide

Issue 1: The initial discharge capacity of my FeF₃ electrode is much lower than the theoretical value.

  • Possible Cause: Inadequate electronic conductivity within the electrode. The insulating nature of FeF₃ prevents a significant portion of the active material from participating in the electrochemical reaction.

  • Troubleshooting Steps:

    • Optimize Conductive Additive: Ensure sufficient and appropriate conductive carbon is used. A combination of different carbon forms, such as MWCNTs and acetylene black (AB), can create a more effective conductive network than a single type.[1]

    • Improve Mixing: Use high-energy ball milling to ensure the FeF₃ particles are intimately and homogeneously mixed with the conductive carbon. This breaks down agglomerates and ensures good particle-to-particle contact.[1][3]

    • Reduce Particle Size: Synthesize or procure nano-sized FeF₃. Smaller particles have a larger surface area-to-volume ratio, improving contact with the conductive matrix.[14]

    • Verify Electrode Formulation: Check the weight ratio of active material, conductive additive, and binder. A common ratio is 70:20:10 (Active Material:Conductive Carbon:PVDF Binder).[10]

Issue 2: The battery shows significant capacity fade after only a few cycles.

  • Possible Cause: This issue often points to poor structural integrity or unstable interfaces. The large volume changes during the conversion reaction can cause particle pulverization and loss of electrical contact. An unstable cathode electrolyte interphase (CEI) can also contribute to degradation.[4]

  • Troubleshooting Steps:

    • Incorporate a Robust Matrix: Confine FeF₃ nanoparticles within a durable, flexible conductive matrix, such as a 3D graphene aerogel or porous carbon nanofibers.[4][15] This can buffer volume changes and prevent particle agglomeration.

    • Apply a Surface Coating: Synthesize FeF₃ with a conductive and stabilizing surface coating. A LiF@C coating, for instance, can improve conductivity and also compensate for LiF loss, a known cause of capacity decay.[10]

    • Optimize the Electrolyte: Experiment with electrolyte additives. Boron-based additives can act as fluoride ion scavengers, potentially improving the reversibility of the conversion reaction.[12] Highly concentrated electrolytes have also been shown to form a more stable CEI, improving cycling stability.[13]

Issue 3: The electrode performs poorly at high charge/discharge rates (poor rate capability).

  • Possible Cause: Sluggish kinetics, meaning slow transport of both lithium ions and electrons. This is a direct consequence of the low intrinsic ionic and electronic conductivity of FeF₃.

  • Troubleshooting Steps:

    • Enhance Intrinsic Conductivity via Doping: Synthesize FeF₃ with cationic doping. Substituting a small percentage of Fe with Co or Ni can lower the material's band gap, increasing its intrinsic electronic conductivity and facilitating faster electron transport.[8][9]

    • Create Hierarchical Porous Structures: Design an electrode architecture with a network of pores on multiple scales. This allows the electrolyte to penetrate the electrode more effectively, ensuring rapid Li-ion transport to the active material surfaces.[15]

    • Develop Nanosheet Morphologies: Theoretical studies suggest that 2D nanosheet structures of FeF₃ can offer significantly lower energy barriers for Li-ion diffusion, potentially enabling ultrahigh-rate performance.[6]

Quantitative Data on Performance Enhancement

The following tables summarize quantitative data from various studies on improving FeF₃ performance.

Table 1: Effect of Conductive Additives on FeF₃ Cathode Performance

FeF₃ Composite MaterialAdditive Content (wt.%)Discharge CapacityTest ConditionsReference
FeF₃/AB/MWCNT1% MWCNT + 4% AB~527 mAh/g (~74% of theoretical)Half-cell vs. Li[1]
FeF₃@Ni/MWCB15%~612 mAh/g (~86% of theoretical)0.5V cutoff[16][17]
FeF₃·0.33H₂O/CNT+GrapheneNot specified234.2 mAh/g0.1C rate, 1.8-4.5V[5]
FeF₃/Porous Carbon~18% Carbon196.3 mAh/g20.8 mA/g[18]

Table 2: Effect of Cationic Doping on FeF₃ Cathode Performance

Doped FeF₃ MaterialDopant & ContentInitial Discharge CapacityCapacity RetentionTest ConditionsReference
Ni-doped FeF₃·0.33H₂O8% Ni412 mAh/g264 mAh/g after 100 cycles0.25C rate, 1.5-4.5V[8]
Co-doped FeF₃/C5% Co151.7 mAh/g92.0% after 100 cycles1C rate, 2.0-4.5V[9]

Experimental Protocols

Protocol 1: Synthesis of FeF₃/Carbon Composite via Ball Milling

This protocol is adapted from methodologies used for creating FeF₃ composites with acetylene black (AB) and MWCNTs.[1]

  • Preparation: Weigh the desired amounts of pristine FeF₃ powder, acetylene black, and/or MWCNTs. A common starting ratio is 95 wt.% FeF₃ to 5 wt.% total carbon.

  • Loading: Place the weighed powders into a ball-milling pot (e.g., zirconia). Add zirconia balls of mixed sizes (e.g., 5 mm and 10 mm) to ensure efficient grinding. A typical powder-to-ball weight ratio is 1:7.

  • Milling: Seal the pot and perform low-speed ball milling for an extended period (e.g., 24 hours) to ensure homogeneous mixing and particle size reduction.

  • Collection: After milling, carefully open the pot in a controlled environment (e.g., a glove box or a room with <20% humidity) to collect the resulting FeF₃/Carbon composite powder. The powder is now ready for slurry preparation.

Protocol 2: Preparation and Assembly of a 2032-type Coin Cell

This protocol is a generalized procedure based on methods described in multiple studies.[10][16]

  • Slurry Preparation:

    • In a vial, mix the synthesized active material (e.g., FeF₃/Carbon composite), a conductive additive (e.g., Super P or additional carbon black), and a binder (e.g., PVDF) in a weight ratio of 70:20:10.

    • Add an appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), and stir vigorously (e.g., using a magnetic stirrer or planetary mixer) until a homogeneous, viscous slurry is formed.

  • Electrode Casting:

    • Using a doctor blade, cast the slurry uniformly onto a current collector foil (e.g., aluminum foil for cathodes).

    • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.

  • Electrode Punching: Punch circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil. Measure the mass loading of the active material.

  • Coin Cell Assembly:

    • Inside an argon-filled glovebox, place the punched cathode into the coin cell case.

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in EC/DMC).

    • Place a separator membrane (e.g., Celgard) on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place a lithium metal foil (anode) on top of the separator.

    • Add the spacer disk and spring, and securely crimp the coin cell to seal it.

  • Resting: Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the electrode components.

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution sub_problem sub_problem start Observed Issue: Low Electrochemical Performance low_cap Low Initial Capacity start->low_cap fade Rapid Capacity Fading start->fade rate Poor Rate Capability start->rate cause1 Poor Conductive Network low_cap->cause1 Possible Cause cause2 Structural Degradation Unstable CEI fade->cause2 Possible Cause cause3 Sluggish Ion/Electron Kinetics rate->cause3 Possible Cause sol1 Optimize Carbon Additive Improve Mixing cause1->sol1 Solution sol2 Use Robust Matrix (Graphene) Apply Surface Coating cause2->sol2 Solution sol3 Nanostructuring Cationic Doping cause3->sol3 Solution

Caption: Troubleshooting workflow for common FeF₃ battery performance issues.

Strategies_Overview center Strategies to Overcome Low FeF₃ Conductivity s1 Carbon Composites center->s1 s2 Nanostructuring center->s2 s3 Cationic Doping center->s3 s4 Surface Modification center->s4 sub1a MWCNTs & Acetylene Black s1->sub1a sub1b Graphene / RGO s1->sub1b sub2a Nanoparticles / Nanocrystals s2->sub2a sub2b Nanosheets s2->sub2b sub3a Co-doping s3->sub3a sub3b Ni-doping s3->sub3b sub4a LiF@C Coating s4->sub4a sub4b Ni-Coated Carbon s4->sub4b

Caption: Key strategies for enhancing the conductivity of FeF₃ cathodes.

Experimental_Workflow synthesis synthesis processing processing assembly assembly testing testing step1 1. Synthesize/Procure Pristine FeF₃ & Carbon step2 2. High-Energy Ball Milling (Homogenize Composite) step1->step2 step3 3. Prepare Slurry (Composite, Binder, Solvent) step2->step3 step4 4. Cast Electrode (Coat on Al foil & Dry) step3->step4 step5 5. Assemble Coin Cell (in Ar-filled Glovebox) step4->step5 step6 6. Electrochemical Testing (Galvanostatic Cycling, EIS) step5->step6

Caption: Experimental workflow for FeF₃ composite electrode fabrication and testing.

References

Technical Support Center: Scaling Up Ferric Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferric Fluoride (B91410) (FeF₃) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up the production of ferric fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common laboratory and industrial methods for synthesizing this compound include:

  • Hydrothermal Synthesis: This method involves the reaction of an iron precursor (e.g., iron(III) nitrate) with a fluoride source (e.g., hydrofluoric acid or ammonium (B1175870) bifluoride) in a sealed reactor at elevated temperature and pressure. It allows for good control over particle morphology.[1]

  • Solid-State Reaction: This involves the reaction of a solid iron precursor, such as iron(III) oxide (Fe₂O₃), with a solid fluorinating agent like ammonium hydrogen fluoride (NH₄HF₂) at high temperatures.

  • Reaction of Ferric Chloride with Hydrogen Fluoride: Anhydrous ferric chloride (FeCl₃) can be reacted with anhydrous hydrogen fluoride (HF) to produce high-purity anhydrous this compound.[2] This method is particularly useful for producing anhydrous FeF₃, which is crucial for applications sensitive to moisture.

Q2: Why is achieving anhydrous this compound important and what are the challenges?

A2: Anhydrous this compound is critical for many applications, including in batteries and as a catalyst in certain organic reactions, where the presence of water can lead to undesirable side reactions or degradation of performance. The primary challenge in producing and handling anhydrous FeF₃ is its hygroscopic nature, readily absorbing moisture from the air to form hydrates.[3] Preventing the formation of iron oxides as impurities is also a significant challenge, often requiring the reaction to be carried out in the substantial absence of oxygen and water.[4]

Q3: What are the main safety concerns when working with this compound synthesis, especially at a larger scale?

A3: The primary safety concern is the use of hydrofluoric acid (HF) or other fluoride sources, which are highly corrosive and toxic. Proper personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. Adequate ventilation and the availability of calcium gluconate gel as an antidote for HF exposure are critical. When scaling up, the larger quantities of hazardous materials necessitate robust containment and emergency preparedness plans. The reaction of some precursors with metals can also generate potentially explosive hydrogen gas.

Q4: How does scaling up the synthesis process affect the properties of the final this compound product?

A4: Scaling up can significantly impact the physical and chemical properties of this compound. Key parameters that are affected include:

  • Particle Size and Morphology: Mixing and heat transfer become more complex in larger reactors, which can lead to less uniform particle sizes and morphologies.[5][6]

  • Purity: Inadequate temperature control can lead to the formation of impurities, such as iron oxides or oxyfluorides. Slower drying of larger batches can also result in the formation of hydrates.

  • Crystallinity: The rate of cooling and precipitation in a large-scale crystallizer can be harder to control, affecting the crystallinity of the final product.

Troubleshooting Guides

Issue 1: Low Yield

Low product yield is a common issue when scaling up chemical syntheses. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature for the specific synthesis method. Monitor reaction progress using appropriate analytical techniques.[1] - Improve Mixing: Inadequate mixing in a larger reactor can lead to localized areas of low reactant concentration. Evaluate and optimize the agitator design and speed to ensure homogeneity.[5][6]
Suboptimal Precursor Ratio - Verify Stoichiometry: Double-check the molar ratios of the iron and fluoride precursors. In some cases, a slight excess of the fluorinating agent may be necessary to drive the reaction to completion. - Ensure Accurate Dosing: Calibrate all feeding equipment to ensure accurate addition of reactants at a larger scale.
Precursor Purity and Impurities - Use High-Purity Raw Materials: Impurities in the starting materials can interfere with the reaction.[4][7] Use reagents of a suitable grade for the intended application. - Pre-treat Precursors if Necessary: For example, ensure that anhydrous ferric chloride is truly anhydrous before use, as water can lead to the formation of iron oxides.[4]
Product Loss During Workup - Optimize Filtration and Washing: Fine particles can be lost during filtration. Select an appropriate filter medium and optimize the washing procedure to minimize product dissolution while effectively removing impurities.[8][9] - Review Transfer Steps: Minimize the number of transfer steps and ensure equipment is designed to reduce material hold-up.
Issue 2: Product Contamination (e.g., Iron Oxides, Hydrates)

Product purity is critical for most applications of this compound. Contamination with oxides or hydrates can significantly affect its performance.

Potential Cause Troubleshooting Steps
Presence of Water or Oxygen - Use Anhydrous Conditions: For the synthesis of anhydrous FeF₃, use anhydrous precursors and solvents.[4] Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture before starting the reaction.[2] - Control Atmosphere During Drying: Dry the final product under vacuum or in a stream of inert gas to prevent moisture absorption.[9]
Incomplete Fluorination - Increase Fluorinating Agent: A stoichiometric deficiency of the fluoride source can leave unreacted iron precursors, which may convert to oxides upon exposure to air. Consider a slight excess of the fluorinating agent.
Hydrolysis During Washing - Use Appropriate Washing Solvents: Washing with water can lead to the formation of hydrates. If possible, use a non-aqueous, volatile solvent for washing to remove soluble impurities. If water is necessary, use deionized and deoxygenated water and minimize contact time.
High Drying Temperature - Optimize Drying Conditions: While elevated temperatures are needed to remove water, excessively high temperatures can sometimes lead to decomposition or the formation of oxyfluorides. Determine the optimal drying temperature and duration through experimentation.
Issue 3: Poor Control over Particle Size and Morphology

Controlling the physical characteristics of the this compound particles is often as important as chemical purity, especially for applications like batteries.

Potential Cause Troubleshooting Steps
Inefficient Mixing and Heat Transfer - Reactor Design: For hydrothermal synthesis, the reactor design is critical for achieving uniform mixing of precursors, especially when scaling up.[10] - Temperature Control: Implement a robust temperature control system for the reactor to avoid hot spots that can lead to uncontrolled crystal growth or nucleation.[4][11]
Uncontrolled Nucleation and Growth - Control Supersaturation: In precipitation and crystallization processes, the rate of addition of reactants and the cooling profile are critical for controlling supersaturation, which in turn dictates nucleation and crystal growth rates.[12][13] - Seeding: Consider using seed crystals to promote controlled crystal growth and achieve a more uniform particle size distribution.
Agglomeration of Particles - Optimize Agitation: The stirring rate can influence agglomeration. While increased agitation can break up agglomerates, it can also increase collision frequency, sometimes leading to more agglomeration.[12][14] - Use of Additives: In some cases, surfactants or other additives can be used to control particle growth and prevent agglomeration.[15]

Experimental Protocols

Synthesis of Anhydrous this compound from Ferric Chloride and Hydrogen Fluoride

This method is adapted from a patented industrial process and is suitable for producing high-purity, anhydrous this compound.[4]

Materials:

  • Anhydrous Ferric Chloride (FeCl₃), catalyst grade

  • Anhydrous Hydrogen Fluoride (HF), liquid

Equipment:

  • A reactor resistant to HF (e.g., made of or lined with a suitable nickel alloy or fluoropolymer)

  • Inert gas supply (Nitrogen or Argon)

  • Heating and cooling system for the reactor

  • Scrubber for HCl and excess HF off-gas

Procedure:

  • Ensure the reactor is clean and dry. Purge the reactor with a stream of dry, inert gas to remove any residual moisture and oxygen.

  • Under the inert atmosphere, charge the reactor with anhydrous ferric chloride.

  • Cool the reactor to between -10°C and +10°C.

  • Slowly introduce liquid anhydrous HF into the reactor. The reaction is exothermic, so maintain the temperature within the specified range.

  • After the addition of HF is complete, allow the reaction to proceed for a specified time with continued agitation.

  • Once the reaction is complete, the by-product, hydrogen chloride (HCl), and any excess HF can be vented through a scrubber.

  • The resulting this compound can be dried in the reactor under a stream of inert gas or under vacuum at an elevated temperature (e.g., up to 200°C) to remove any residual volatiles.

Safety Note: This procedure involves highly hazardous materials. It must be conducted in a well-ventilated area with appropriate safety equipment and by personnel trained in handling anhydrous HF.

Hydrothermal Synthesis of this compound

This method is suitable for producing this compound with controlled morphology at a laboratory or pilot scale.

Materials:

  • Iron(III) Nitrate (B79036) Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Hydrofluoric Acid (HF, 40-48 wt%) or Ammonium Bifluoride (NH₄HF₂)

  • Deionized Water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or heating mantle

  • Centrifuge

  • Vacuum oven for drying

Procedure:

  • Dissolve a stoichiometric amount of Iron(III) Nitrate Nonahydrate in deionized water.

  • In a separate container, prepare the fluoride source solution. If using HF, dilute it to the desired concentration. If using NH₄HF₂, dissolve it in deionized water.

  • Slowly add the fluoride source solution to the iron nitrate solution under constant stirring.

  • Transfer the resulting mixture to the Teflon-lined autoclave. The fill volume should not exceed 70-80% of the autoclave's capacity.[16]

  • Seal the autoclave and place it in an oven or heating mantle.

  • Heat the autoclave to the desired reaction temperature (e.g., 180-200°C) and maintain it for a specific duration (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Open the autoclave in a fume hood, and collect the precipitate by centrifugation.

  • Wash the product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

Visualizations

experimental_workflow_anhydrous_FeF3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Drying prep_reactor Clean and Purge Reactor (Inert Atmosphere) charge_fecl3 Charge Anhydrous FeCl3 prep_reactor->charge_fecl3 cool_reactor Cool Reactor (-10°C to +10°C) charge_fecl3->cool_reactor add_hf Add Anhydrous HF cool_reactor->add_hf react Agitate and React add_hf->react vent Vent HCl and excess HF react->vent dry Dry Product (Vacuum or Inert Gas) vent->dry product Anhydrous FeF3 dry->product

Caption: Workflow for the synthesis of anhydrous this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_stoichiometry Incorrect Stoichiometry? check_reaction->check_stoichiometry No optimize_conditions Optimize Temp. & Time Improve Mixing check_reaction->optimize_conditions Yes check_purity Impure Precursors? check_stoichiometry->check_purity No verify_ratios Verify Molar Ratios Calibrate Dosing check_stoichiometry->verify_ratios Yes check_workup Product Loss in Workup? check_purity->check_workup No use_high_purity Use High-Purity Reagents Pre-treat if needed check_purity->use_high_purity Yes optimize_filtration Optimize Filtration Minimize Transfers check_workup->optimize_filtration Yes end Yield Improved optimize_conditions->end verify_ratios->end use_high_purity->end optimize_filtration->end

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

References

minimizing capacity fading in FeF₃ conversion cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to minimize capacity fading in Iron (III) Fluoride (B91410) (FeF₃) conversion cathodes.

Troubleshooting Guide

Q1: Why is my FeF₃ cathode showing rapid capacity fading after just a few cycles?

A1: Rapid capacity fading in FeF₃ cathodes is a common issue stemming from several underlying mechanisms. The primary causes include:

  • Poor Electronic Conductivity: FeF₃ is inherently a poor electronic conductor, which hinders charge transfer during electrochemical reactions.[1][2]

  • Large Volume Changes: The conversion reaction (FeF₃ + 3Li⁺ + 3e⁻ ↔ Fe + 3LiF) involves significant volume expansion and contraction during cycling, which can lead to mechanical degradation of the electrode structure, loss of electrical contact, and pulverization of active material.[1]

  • Aggregation of Discharge Products: The discharge products, metallic iron (Fe) and lithium fluoride (LiF), can irreversibly aggregate upon cycling.[3] This coarsening of particles increases diffusion path lengths and reduces the electrochemically active surface area.

  • Active Material Dissolution: Iron can dissolve into the electrolyte, especially in conventional organic carbonate-based electrolytes.[3] This leads to a permanent loss of active material from the cathode.

  • Unstable Cathode Electrolyte Interphase (CEI): Continuous formation and decomposition of the CEI layer consumes lithium ions and electrolyte, leading to increased impedance and capacity loss.[3][4]

Q2: I'm observing a large voltage gap (hysteresis) between the charge and discharge profiles. What causes this and how can I reduce it?

A2: The large voltage hysteresis is a known challenge for FeF₃ cathodes and is primarily attributed to:

  • Sluggish Reaction Kinetics: The solid-state conversion reaction, which involves breaking and forming Fe-F and Li-F bonds, is kinetically slow.[5][6]

  • Energy Barrier for Phase Transformation: A significant energy input is required to reform FeF₃ from the Fe and LiF nanocomposite during charging, contributing to the high charging potential.

  • Mass Transport Resistance: The large interfacial energy at the Fe/LiF interface can enhance mass transport resistance, hindering the reaction.[2]

To reduce hysteresis, consider the following strategies:

  • Nanostructuring: Reducing particle size to the nanoscale shortens ion diffusion lengths and can improve reaction kinetics.[5][7]

  • Electrolyte Optimization: Using certain ionic liquid electrolytes has been shown to reduce the voltage polarization.[8] For instance, a LiFSI-based electrolyte reduced the voltage difference between redox peaks compared to a standard LP30 electrolyte.[8]

  • Catalytic Additives: Incorporating metal compounds can activate the conversion reactions and mitigate voltage hysteresis.[9]

Q3: My initial discharge capacity is very high, close to the theoretical value, but the initial Coulombic efficiency (ICE) is low. What is happening?

A3: A high initial capacity followed by a low ICE is typically due to irreversible processes occurring during the first cycle. These include:

  • Electrolyte Decomposition: The electrolyte can decompose on the surface of the cathode, especially at high voltages, consuming lithium ions.[3]

  • CEI Formation: A significant portion of the initial capacity loss is attributed to the formation of the Cathode Electrolyte Interphase (CEI) on the cathode surface.[3][10] This process is largely irreversible and consumes Li⁺.

This phenomenon is common for conversion-type materials. While difficult to eliminate completely, using more stable electrolytes, such as concentrated LiFSA-based electrolytes, can help form a more stable and protective CEI, improving subsequent coulombic efficiencies.[3]

Q4: The cathode's performance is poor at high current rates. How can I improve its rate capability?

A4: Poor rate capability is a direct consequence of the low electronic and ionic conductivity of FeF₃.[1] To enhance performance at higher C-rates:

  • Improve Electronic Conductivity: Create nanocomposites by embedding FeF₃ particles in a conductive carbon matrix (e.g., graphene, carbon nanotubes) or applying a carbon coating.[1][10][11] This ensures efficient electron transport to the active material.

  • Shorten Ion Diffusion Paths: Synthesize nanostructured FeF₃, such as nanoparticles or nanowires.[1][5] The smaller dimensions reduce the distance lithium ions must travel.

  • Enhance Interfacial Contact: In-situ synthesis strategies that generate FeF₃ within a conductive matrix can create a more intimate and homogeneous contact, significantly boosting performance compared to simple physical mixing.[10]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical capacity of FeF₃ and why is it so difficult to achieve reversibly?

A1: FeF₃ has a high theoretical capacity of 712 mAh/g, which is based on a three-electron transfer conversion reaction (Fe³⁺ → Fe⁰).[1][12] This is significantly higher than conventional intercalation cathodes that rely on a single-electron reaction.[6] Achieving this capacity reversibly is challenging due to issues like poor conductivity, large volume changes during the conversion process, sluggish reaction kinetics, and the difficulty of fully converting the Fe and 3LiF products back into FeF₃ upon charging.[1][6]

Q2: What are the main advantages of using a carbon coating on FeF₃ particles?

A2: Applying a carbon coating serves multiple critical functions:

  • Improves Electronic Conductivity: It creates an efficient electron-conductive pathway to the insulating FeF₃ particles.[8]

  • Buffers Volume Changes: The carbon layer can act as a mechanical buffer to accommodate the volume expansion and contraction during cycling, helping to maintain the electrode's structural integrity.

  • Prevents Particle Aggregation: It can prevent the FeF₃ nanoparticles from aggregating during synthesis and cycling.[1]

  • Limits Side Reactions: The coating can limit direct contact between the active material and the electrolyte, potentially reducing unwanted side reactions.

Q3: How does electrolyte choice impact the stability of FeF₃ cathodes?

A3: The electrolyte plays a crucial role in the stability and performance of FeF₃ cathodes.

  • Conventional Electrolytes (e.g., LiPF₆ in carbonates): Can lead to Fe dissolution, continuous electrolyte decomposition, and the formation of an unstable CEI, all of which contribute to capacity fading.[3]

  • Ionic Liquid Electrolytes (e.g., LiFSI-based): Have been shown to improve the reversibility of the redox reaction and reduce polarization.[8]

  • Concentrated Electrolytes (e.g., high-concentration LiFSA): These are highly effective at suppressing the dissolution of iron from the cathode and forming a stable, protective FSA-derived CEI.[3][13] This leads to significantly improved cycling stability by preventing the formation of inactive Fe and LiF.[3]

Q4: What is an "electrochemical activation" step and is it necessary?

A4: An electrochemical activation step, often involving initial cycling at a specific rate or holding at a certain potential, can be advantageous for some FeF₃ systems, particularly those synthesized in a discharged state (e.g., Fe-LiF composites).[14] This process helps to improve cathode utilization by activating more of the material for the conversion reaction. The result can be a higher achievable capacity and better long-term cycling efficiency.[14]

Visual Guides

cluster_causes Fundamental Issues cluster_consequences Resulting Problems PoorConductivity Poor Electronic & Ionic Conductivity Hysteresis High Voltage Hysteresis PoorConductivity->Hysteresis Fading Rapid Capacity Fading PoorConductivity->Fading VolumeChange Large Volume Changes Aggregation Fe / LiF Aggregation VolumeChange->Aggregation VolumeChange->Fading Structural Degradation SluggishKinetics Sluggish Conversion Kinetics SluggishKinetics->Hysteresis Aggregation->Fading FeDissolution Fe Dissolution FeDissolution->Fading UnstableCEI Unstable CEI Growth UnstableCEI->Fading Hysteresis->Fading Poor Energy Efficiency cluster_material cluster_electrolyte cluster_electrode Goal Minimize Capacity Fading in FeF₃ Cathodes Node_Material Material Engineering Goal->Node_Material Node_Electrolyte Electrolyte Engineering Goal->Node_Electrolyte Node_Electrode Electrode Architecture Goal->Node_Electrode Nano Nanostructuring (Nanoparticles, Nanowires) Node_Material->Nano Doping Doping (e.g., Co, O) Node_Material->Doping Coatings Surface Coatings (e.g., Carbon, LiF@C) Node_Material->Coatings IonicLiquids Ionic Liquids Node_Electrolyte->IonicLiquids Concentrated Concentrated Salts (e.g., LiFSA) Node_Electrolyte->Concentrated Additives Functional Additives (e.g., Boron-based) Node_Electrolyte->Additives Composites Nanocomposites (e.g., with Graphene) Node_Electrode->Composites InSitu In-situ Generation Node_Electrode->InSitu Start Start: Precursor Selection Synthesis FeF₃ Synthesis (e.g., Hydrothermal, Solid-State) Start->Synthesis Modification Surface Modification (e.g., Carbon Coating) Synthesis->Modification Characterization Material Characterization (XRD, SEM, TEM) Modification->Characterization Slurry Slurry Preparation (Active Material, Binder, Conductive Agent) Characterization->Slurry Casting Electrode Casting & Drying Slurry->Casting Assembly Coin Cell Assembly (CR2032) Casting->Assembly Testing Electrochemical Testing (CV, GCD, EIS) Assembly->Testing End Data Analysis: Performance Evaluation Testing->End

References

Technical Support Center: Optimizing FeF₃ Particle Size for Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) fluoride (B91410) (FeF₃) as a catalyst. The focus is on optimizing FeF₃ particle size to enhance catalytic activity in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the particle size of FeF₃ important for its catalytic activity?

The particle size of a heterogeneous catalyst like FeF₃ is a critical parameter that directly influences its performance. Smaller nanoparticles possess a higher surface-area-to-volume ratio, which generally leads to a greater number of exposed active sites available for catalysis. This increased surface area can result in higher reaction rates and improved catalyst efficiency. However, there is often an optimal particle size, as quantum effects and surface energy can also play a role in catalytic activity.

Q2: What are the common methods for synthesizing FeF₃ nanoparticles with controlled particle size?

Several methods can be employed to synthesize FeF₃ nanoparticles with controlled size, including:

  • Solvothermal/Hydrothermal Synthesis: This is a versatile method where precursors are heated in a sealed vessel with a solvent. By carefully controlling parameters such as temperature, reaction time, solvent type, and precursor concentration, the particle size can be tuned.

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to faster nucleation and growth of nanoparticles. The short reaction times can help in obtaining smaller and more uniform particles.

  • Vapor-Solid Method: This technique involves the reaction of a volatile precursor with a solid substrate to form the desired nanoparticles.

Q3: How can I characterize the particle size and morphology of my synthesized FeF₃ catalyst?

Several analytical techniques are essential for characterizing FeF₃ nanoparticles:

  • Transmission Electron Microscopy (TEM): Provides direct imaging of the nanoparticles, allowing for the determination of their size, shape, and size distribution.

  • X-ray Diffraction (XRD): Can be used to determine the crystalline phase and estimate the average crystallite size using the Scherrer equation.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the catalyst, which is inversely related to the particle size.

Q4: What are the typical catalytic applications of FeF₃?

FeF₃ has been investigated as a catalyst in various organic transformations, including:

  • Synthesis of Sulfonamides: It can act as a solid acid catalyst for the reaction between primary amines and sulfonyl chlorides.[1]

  • Cross-Coupling Reactions: In combination with other ligands or catalysts, FeF₃ can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[2]

  • Fluorination Reactions: Due to its fluorine content, it has potential applications in fluorination chemistry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Catalytic Activity/Yield 1. Suboptimal Particle Size: The particle size may be too large, resulting in a low surface area and fewer active sites. 2. Catalyst Deactivation: The active sites may be poisoned by impurities in the reactants or blocked by reaction byproducts. 3. Poor Catalyst Dispersion: The catalyst particles may be agglomerated, reducing the accessible surface area.1. Synthesize FeF₃ nanoparticles with a smaller particle size using the methods described in the experimental protocols. 2. Purify reactants and solvents before use. Consider catalyst regeneration if applicable. 3. Improve stirring during the reaction or use a support material to enhance dispersion.
Poor Selectivity 1. Presence of Multiple Active Sites: The catalyst surface may have different types of active sites that catalyze competing reactions. 2. Reaction Conditions: Temperature, pressure, and solvent can influence the selectivity of the reaction.1. Modify the catalyst surface with a coating or by doping to block unwanted active sites. 2. Systematically optimize reaction conditions to favor the desired product.
Difficulty in Catalyst Recovery and Reuse 1. Very Small Particle Size: Extremely small nanoparticles can be difficult to separate from the reaction mixture by filtration or centrifugation. 2. Catalyst Leaching: The catalyst may dissolve or break down in the reaction medium.1. Synthesize FeF₃ on a solid support (e.g., molecular sieves) to facilitate recovery. 2. Choose a solvent in which FeF₃ is insoluble and ensure the reaction conditions do not lead to its degradation.
Inconsistent Results Between Batches 1. Poor Control Over Synthesis Parameters: Small variations in temperature, time, or precursor concentration can lead to different particle sizes and activities. 2. Aging of the Catalyst: The catalytic activity may change over time due to storage conditions.1. Carefully control all synthesis parameters and ensure they are reproducible. 2. Store the catalyst under an inert atmosphere and at a low temperature. Characterize each new batch before use.

Data Presentation

The following table provides an illustrative representation of the expected relationship between FeF₃ particle size and catalytic activity for a generic organic reaction. Note: This data is hypothetical and intended to demonstrate the general trend observed in nanocatalysis. Actual values will vary depending on the specific reaction and conditions.

FeF₃ Particle Size (nm)Surface Area (m²/g)Reaction Time (h)Product Yield (%)
100151265
50301078
2075692
10150495
53004.593

Experimental Protocols

Protocol 1: Solvothermal Synthesis of FeF₃ Nanoparticles with Controlled Size

This protocol describes a general method for synthesizing FeF₃ nanoparticles. The particle size can be tuned by varying the reaction temperature and time.

Materials:

Procedure:

  • In a typical synthesis for ~20 nm particles, dissolve 1 mmol of FeCl₃·6H₂O in 20 mL of ethylene glycol with vigorous stirring.

  • In a separate beaker, dissolve 3 mmol of NH₄F in 10 mL of deionized water.

  • Add the NH₄F solution dropwise to the FeCl₃ solution under continuous stirring.

  • Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

  • To obtain smaller particles, decrease the reaction time or temperature. For larger particles, increase the reaction time or temperature.

Protocol 2: Catalytic Synthesis of Sulfonamides using FeF₃ Nanoparticles

This protocol outlines the use of the synthesized FeF₃ nanoparticles as a catalyst for the synthesis of sulfonamides.[1]

Materials:

  • Primary amine

  • p-Toluenesulfonyl chloride

  • Synthesized FeF₃ nanoparticles

  • Solvent (e.g., acetonitrile)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, add the primary amine (1 mmol) and p-toluenesulfonyl chloride (1.5 mmol).

  • Add the synthesized FeF₃ nanoparticle catalyst (e.g., 10 mol%).

  • Add the solvent (10 mL) and stir the mixture at a specified temperature (e.g., 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the FeF₃ catalyst by filtration or centrifugation.

  • The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

  • Purify the product from the filtrate using column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_testing Catalytic Performance Evaluation cluster_optimization Optimization Loop s1 FeF₃ Nanoparticle Synthesis (e.g., Solvothermal) s2 Control Parameters: - Temperature - Time - Precursor Conc. s1->s2 s3 Characterization: - TEM (Size, Morphology) - XRD (Crystallinity) - BET (Surface Area) s1->s3 t1 Catalytic Reaction (e.g., Sulfonamide Synthesis) s3->t1 t2 Measure Performance: - Yield - Selectivity - Turnover Frequency t1->t2 o1 Analyze Results t2->o1 o2 Optimal Catalyst? o1->o2 o3 Refine Synthesis Parameters o2->o3 No end Optimized FeF₃ Catalyst o2->end Yes o3->s1 logical_relationship cluster_params Particle Properties cluster_activity Catalytic Performance cluster_limit Limiting Factors p1 Decrease Particle Size p2 Increase Surface Area p1->p2 l1 Quantum Size Effects p1->l1 l2 Aggregation of Very Small Particles p1->l2 l3 Difficulty in Catalyst Recovery p1->l3 p3 Increase Number of Active Sites p2->p3 a1 Increase Reaction Rate p3->a1 a2 Potentially Increase Yield & Selectivity p3->a2 l2->a1 reduces

References

Technical Support Center: Ferric Fluoride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of ferric fluoride (B91410) (FeF₃) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my ferric fluoride solution turning yellow/brown and forming a precipitate?

A1: The color change and precipitation are typically due to the hydrolysis of the ferric ion (Fe³⁺) in water.[1][2] this compound solutions are acidic, with a pH generally below 7.0.[3][4] As the Fe³⁺ ion hydrates, it can undergo hydrolysis to form various hydroxo complexes (e.g., [Fe(OH)]²⁺, [Fe(OH)₂]⁺) and ultimately precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which is reddish-brown and has very low solubility, especially in the pH range of 5 to 8.[1]

Q2: What is the effect of pH on the stability of this compound solutions?

A2: pH is a critical factor. At low pH (acidic conditions), the hydrolysis of Fe³⁺ is suppressed, leading to a more stable solution where ferric ions and their fluoride complexes are the predominant species.[1] As the pH increases towards neutral and alkaline conditions, hydrolysis becomes more pronounced, leading to the formation of ferric hydroxide precipitates.[2][5][6] Therefore, maintaining a low pH is essential for preventing precipitation.

Q3: My this compound solution is colorless, not the expected green or pale pink. What does this mean?

A3: Anhydrous this compound is a white or pale green solid, while its hydrated forms are light pink.[7] When dissolved in water, the color can vary due to the formation of different aquo and fluoro-complexes. A colorless solution might indicate the formation of stable hexafluoroferrate(III) ([FeF₆]³⁻) complexes, especially in the presence of excess fluoride ions. The final color depends on the specific equilibrium of species in the solution.

Q4: How can I prepare a stable aqueous solution of this compound?

A4: To prepare a stable solution, it is crucial to control hydrolysis. This is typically achieved by dissolving this compound trihydrate (FeF₃·3H₂O) in dilute hydrofluoric acid (HF) rather than pure deionized water.[3][7] The presence of HF helps maintain a low pH and provides an excess of fluoride ions, shifting the equilibrium towards the formation of stable fluoro-complexes and away from hydroxo-complexes.

Q5: What are the primary species present in a this compound aqueous solution?

A5: In an acidic aqueous solution, this compound exists in equilibrium with several species. These include the hydrated ferric ion [Fe(H₂O)₆]³⁺, and a series of stepwise fluoro-complexes: [FeF]²⁺, [FeF₂]⁺, FeF₃, and [FeF₄]⁻.[8][9] The relative concentration of each species depends on the total concentration of iron and fluoride, as well as the pH of the solution.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in the Solution

  • Symptom: The initially clear solution becomes cloudy or a solid precipitate forms over time. The precipitate is often reddish-brown.

  • Probable Cause: Hydrolysis of Fe³⁺ due to a pH that is too high. This can happen if the solution was prepared in neutral water or if it came into contact with a basic substance.

  • Troubleshooting Steps:

    • Measure the pH: Use a calibrated pH meter to check the solution's pH. A pH above 4-5 often leads to precipitation.[1]

    • Re-acidify the Solution: Carefully add a small amount of dilute hydrofluoric acid (HF) or perchloric acid (HClO₄) dropwise while stirring until the precipitate redissolves.[10] This will lower the pH and shift the equilibrium back towards soluble species.

    • Prevention for Future Experiments: Always prepare this compound solutions using dilute acidic water (preferably dilute HF) and store them in tightly sealed containers to prevent absorption of atmospheric CO₂, which can alter the pH.

Issue 2: Inconsistent Experimental Results

  • Symptom: Repetitions of the same experiment yield different results, possibly related to reaction kinetics or final product characteristics.

  • Probable Cause: The speciation of iron-fluoride complexes is not controlled. The reactivity of [FeF]²⁺, for example, is different from that of FeF₃. The equilibrium between these species can be affected by slight variations in temperature, pH, and ionic strength.

  • Troubleshooting Steps:

    • Control Ionic Strength: Use an inert salt like sodium perchlorate (B79767) (NaClO₄) to maintain a constant ionic strength across different experiments.[11]

    • Buffer the Solution: If compatible with the experimental design, use a suitable buffer system to maintain a constant pH.

    • Control Temperature: Perform experiments in a temperature-controlled environment (e.g., a water bath) as the stability constants of the complexes are temperature-dependent.[12][13]

    • Characterize the Solution: Before use, consider analyzing the solution to understand the predominant iron-fluoride species under your specific conditions.

Quantitative Data

Table 1: Solubility of this compound Hydrate (β-FeF₃·3H₂O) in Acidic Solutions at Various Temperatures.

Temperature (°C)Nitric Acid (mol/kg)Hydrofluoric Acid (mol/kg)Total Iron Solubility (g/kg solution)
3001~15
3006~2
5001~25
5006~5
5071~35
5076~8

Data derived from studies on the solubility of β-FeF₃·3H₂O, which show that solubility increases with increasing temperature and decreasing concentrations of both nitric and hydrofluoric acid.[12][13][14]

Table 2: Stepwise Stability Constants for Ferric-Fluoride Complexes.

Complex Formation ReactionStepwise Constant (log K)Cumulative Constant (log β)
Fe³⁺ + F⁻ ⇌ [FeF]²⁺5.165.16
[FeF]²⁺ + F⁻ ⇌ [FeF₂]⁺3.959.11
[FeF₂]⁺ + F⁻ ⇌ FeF₃2.8511.96
FeF₃ + F⁻ ⇌ [FeF₄]⁻1.7913.75

Values are for 25°C and an ionic strength of 0.68 molal.[9] These constants illustrate the strong affinity of Fe³⁺ for fluoride ions.

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 M this compound Stock Solution

  • Objective: To prepare a stable aqueous stock solution of this compound.

  • Materials:

    • This compound trihydrate (FeF₃·3H₂O, Molar Mass: 166.89 g/mol )[7]

    • 0.1 M Hydrofluoric acid (HF)

    • Volumetric flask (100 mL, Class A)

    • Polypropylene (B1209903) or PTFE beaker and magnetic stirrer (avoid glass due to HF)

  • Procedure:

    • In the polypropylene beaker, add approximately 50 mL of the 0.1 M HF solution.

    • Weigh out 1.669 g of FeF₃·3H₂O.

    • Slowly add the FeF₃·3H₂O powder to the HF solution while stirring continuously with the magnetic stirrer.

    • Continue stirring until the solid is completely dissolved. The solution may appear pale in color.

    • Carefully transfer the dissolved solution to the 100 mL volumetric flask.

    • Rinse the beaker with small aliquots of the 0.1 M HF solution and add the rinsings to the flask to ensure a complete transfer.

    • Bring the final volume up to the 100 mL mark with the 0.1 M HF solution.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the solution in a tightly sealed polyethylene (B3416737) or PTFE bottle.

Protocol 2: Analysis of Ferric Iron (Fe³⁺) Concentration by UV-Vis Spectrophotometry

  • Objective: To determine the total Fe³⁺ concentration in a solution. This method relies on the formation of a colored complex with thiocyanate (B1210189).

  • Materials:

    • Potassium thiocyanate (KSCN) solution (2 M)

    • Nitric acid (HNO₃), concentrated

    • Ferric iron standard solution (1000 ppm)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Calibration Curve:

      • Prepare a series of standard solutions with known Fe³⁺ concentrations (e.g., 1, 2, 5, 10, 15 ppm) by diluting the 1000 ppm standard.

      • To 10 mL of each standard, add 1 mL of concentrated HNO₃ and 5 mL of 2 M KSCN. Dilute to 50 mL with deionized water.

      • Measure the absorbance of the resulting red-colored solutions at ~480 nm.[15]

      • Plot a calibration curve of absorbance vs. Fe³⁺ concentration.

    • Sample Analysis:

      • Dilute an aliquot of your this compound solution to fall within the concentration range of your calibration curve.

      • Treat the diluted sample with HNO₃ and KSCN in the same manner as the standards.

      • Measure the absorbance and determine the concentration using the calibration curve.

Visualizations

Hydrolysis_Pathway Fe3_aq [Fe(H₂O)₆]³⁺ (Hexaaquairon(III)) FeOH_2 [Fe(OH)(H₂O)₅]²⁺ Fe3_aq->FeOH_2 -H⁺ FeOH2_1 [Fe(OH)₂(H₂O)₄]⁺ FeOH_2->FeOH2_1 -H⁺ FeOH3_s Fe(OH)₃(s) (Precipitate) FeOH2_1->FeOH3_s -H⁺

Caption: Hydrolysis pathway of Fe(III) in aqueous solution.

Complex_Formation Fe3 Fe³⁺ FeF [FeF]²⁺ Fe3->FeF + F⁻ FeF2 [FeF₂]⁺ FeF->FeF2 + F⁻ FeF3 FeF₃ FeF2->FeF3 + F⁻ FeF4 [FeF₄]⁻ FeF3->FeF4 + F⁻

Caption: Stepwise formation of iron-fluoride complexes.

Troubleshooting_Workflow decision decision solution solution start Unstable Solution (e.g., Precipitate) check_ph Measure pH start->check_ph is_ph_high Is pH > 4-5? check_ph->is_ph_high add_acid Add dilute HF dropwise is_ph_high->add_acid Yes other_issue Investigate other causes (e.g., contamination) is_ph_high->other_issue No check_dissolution Does precipitate dissolve? add_acid->check_dissolution check_dissolution->add_acid No, add more stable Solution Stable check_dissolution->stable Yes

Caption: Workflow for troubleshooting precipitate formation.

References

Technical Support Center: The Role of Hydration in Ferric Fluoride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of hydration on the catalytic performance of ferric fluoride (B91410) (FeF₃). Understanding and controlling the hydration state of your ferric fluoride catalyst is critical for achieving optimal and reproducible results in your chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound catalysts.

Issue 1: Inconsistent Reaction Yields or Reaction Failure

Question: My cross-coupling reaction using this compound is giving inconsistent yields, or in some cases, failing completely. What could be the cause related to the catalyst's hydration?

Answer:

Inconsistent yields in this compound-catalyzed reactions, particularly cross-coupling reactions, are frequently linked to the hydration state of the catalyst. Both anhydrous FeF₃ and its hydrated form, this compound trihydrate (FeF₃·3H₂O), are used in catalysis, but their activities can differ significantly.

Possible Causes and Solutions:

  • Uncontrolled Hydration State: You may be using a batch of this compound with an undefined or inconsistent level of hydration. Commercial this compound can be hygroscopic, and its water content can change upon exposure to the atmosphere.

    • Solution: Always use a well-characterized this compound source. If possible, purchase anhydrous FeF₃ and handle it under an inert atmosphere (e.g., in a glovebox). If you are using FeF₃·3H₂O, ensure it is from a reliable supplier and has been stored correctly. For critical applications, consider characterizing the water content of your catalyst batch using techniques like Thermogravimetric Analysis (TGA).

  • Inappropriate Hydration State for the Reaction: Some reactions are optimized for a specific hydration state. For instance, a reaction developed with anhydrous FeF₃ may perform poorly with FeF₃·3H₂O, and vice versa.

    • Solution: Carefully review the literature for the specific reaction you are performing to determine the recommended hydration state of the this compound catalyst. If this information is unavailable, you may need to screen both anhydrous and trihydrate forms to find the optimal catalyst.

  • "Fluoride Effect" and Lewis Acidity: The presence of water can influence the Lewis acidity of the iron center, which is crucial for catalytic activity. The "fluoride effect," which is believed to stabilize the active iron species, can also be modulated by hydration.[1]

    • Solution: If you suspect issues with catalyst activation, consider a pre-treatment step. For reactions requiring high Lewis acidity, a dehydration treatment of the iron precursor can introduce beneficial bi-acidity.

Logical Flow for Troubleshooting Inconsistent Yields:

Start Inconsistent Yields CheckHydration Verify Hydration State of FeF3 Start->CheckHydration ReviewProtocol Review Reaction Protocol for Specified Hydration CheckHydration->ReviewProtocol CharacterizeCatalyst Characterize Water Content (TGA) CheckHydration->CharacterizeCatalyst Uncertain ScreenCatalysts Screen Anhydrous vs. Hydrated FeF3 ReviewProtocol->ScreenCatalysts No specific form mentioned OptimizeConditions Re-optimize Reaction Conditions ReviewProtocol->OptimizeConditions Specific form used ScreenCatalysts->OptimizeConditions CharacterizeCatalyst->ReviewProtocol Success Consistent Yields Achieved OptimizeConditions->Success

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Poor Catalyst Activation or Sluggish Reactions

Question: My reaction is proceeding very slowly or not at all, even with the correct stoichiometry. Could this be related to the hydration of my this compound catalyst?

Answer:

Yes, the hydration state of this compound can significantly impact its activation and overall reaction kinetics.

Possible Causes and Solutions:

  • Water Inhibiting Active Site Formation: In some catalytic cycles, water can act as an inhibitor by coordinating to the iron center and blocking access for the reactants. This is particularly relevant for reactions that are sensitive to moisture.

    • Solution: If you are using FeF₃·3H₂O, you may need to perform the reaction under conditions that promote dehydration. This could involve azeotropic removal of water or the use of a dehydrating agent, provided it is compatible with your reaction. Alternatively, switching to anhydrous FeF₃ and ensuring strictly anhydrous reaction conditions is the most direct solution.

  • Incorrect Pre-catalyst Activation: Some protocols may require an in situ activation step that is sensitive to the presence of water.

    • Solution: Review your experimental protocol for any pre-activation steps. For example, in some cross-coupling reactions, a Grignard reagent is used to generate the active N-heterocyclic carbene (NHC) ligand and activate the iron catalyst.[1] The presence of excess water from the hydrated catalyst can consume the Grignard reagent, preventing proper activation. In such cases, using anhydrous FeF₃ or adjusting the amount of Grignard reagent might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the difference in catalytic performance between anhydrous FeF₃ and FeF₃·3H₂O?

A1: The catalytic performance can vary significantly depending on the reaction. Anhydrous FeF₃ is generally considered a stronger Lewis acid, which can be beneficial for reactions that require strong electrophilic activation. FeF₃·3H₂O, on the other hand, can be advantageous in reactions where protonolysis or the presence of a Brønsted acid is beneficial. The choice between the two often depends on the specific reaction mechanism.

Q2: How can I prepare anhydrous this compound from the trihydrate form?

A2: While direct heating of hydrated ferric chloride leads to the formation of iron oxides, a similar issue can be expected with this compound. A more reliable method for preparing anhydrous this compound is by treating an anhydrous iron compound, such as ferric chloride, with a fluorinating agent like hydrogen fluoride.[2] For laboratory-scale preparation from the trihydrate, careful heating under a stream of dry, inert gas or under high vacuum at elevated temperatures might be attempted, but it is crucial to monitor for the formation of iron oxyfluorides.

Q3: How can I characterize the hydration state of my this compound catalyst?

A3: Several analytical techniques can be used to determine the water content and hydration state of your this compound catalyst:

  • Thermogravimetric Analysis (TGA): This is a primary method to quantify the water content. By heating the sample and monitoring the weight loss at different temperatures, you can determine the number of water molecules associated with the this compound.

  • Differential Scanning Calorimetry (DSC): DSC can be used in conjunction with TGA to observe the endothermic peaks associated with the desorption of water molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of water in hydrated this compound will give rise to characteristic O-H stretching and bending vibrations in the IR spectrum, which are absent in the anhydrous form.

Workflow for Catalyst Hydration State Characterization:

Sample FeF3 Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC FTIR FTIR Analysis Sample->FTIR Quantify Quantify Water Content TGA->Quantify Identify Identify Hydration State DSC->Identify FTIR->Identify Correlate Correlate with Catalytic Performance Quantify->Correlate Identify->Correlate

Caption: Experimental workflow for characterizing the hydration state of a this compound catalyst.

Q4: Can a water-deactivated this compound catalyst be regenerated?

A4: The possibility of regenerating a water-deactivated this compound catalyst depends on the nature of the deactivation. If deactivation is due to simple water coordination to the active sites, regeneration might be possible by heating the catalyst under vacuum or an inert atmosphere to drive off the water. However, if water has caused irreversible changes to the catalyst structure, such as the formation of iron oxyfluorides, regeneration may not be feasible. The specific regeneration protocol would need to be developed based on the reaction and the suspected deactivation mechanism.

Data Presentation

Table 1: Comparison of Anhydrous vs. Hydrated this compound in a Biaryl Cross-Coupling Reaction

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield of 4-methylbiphenyl (B165694) (%)Reference
1FeF₃·3H₂O (5)SIPr·HCl (15)602498[1]
2Anhydrous FeF₃ (3)SIPr·HCl (15)6024Sluggish reaction[1]

Note: This table is based on the data provided in the referenced literature and illustrates a case where the hydrated form of the catalyst was found to be more effective under the specified conditions.

Experimental Protocols

Protocol 1: Iron-Catalyzed Biaryl Coupling Using this compound Trihydrate

This protocol describes the synthesis of 4-methylbiphenyl from chlorobenzene (B131634) and p-tolylmagnesium bromide using an FeF₃·3H₂O/SIPr·HCl catalyst system.[1]

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (5 mol%) and SIPr·HCl (15 mol%).

  • Add anhydrous THF.

  • To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand.

  • Stir the mixture for 4 hours at room temperature.

  • Add chlorobenzene (1.0 equiv) followed by p-tolylmagnesium bromide (1.2 equiv).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.

Experimental Workflow for Biaryl Coupling:

Start Start AddCatalyst Add FeF3·3H2O and SIPr·HCl to Schlenk Tube Start->AddCatalyst AddTHF Add Anhydrous THF AddCatalyst->AddTHF AddEtMgBr Add EtMgBr Dropwise AddTHF->AddEtMgBr Stir1 Stir for 4h at RT AddEtMgBr->Stir1 AddReactants Add Chlorobenzene and p-Tolylmagnesium Bromide Stir1->AddReactants Heat Heat at 60°C for 24h AddReactants->Heat Quench Quench with Saturated NH4Cl Heat->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layers Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Product 4-methylbiphenyl Concentrate->Product

Caption: Step-by-step workflow for the iron-catalyzed biaryl coupling reaction.

References

Technical Support Center: Troubleshooting Homocoupling in FeF₃-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FeF₃-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the common side reaction of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem in my FeF₃-catalyzed cross-coupling reaction?

A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other. For instance, in a reaction intended to couple an aryl Grignard reagent (Ar-MgBr) with an aryl halide (Ar'-X), homocoupling would result in the formation of Ar-Ar and/or Ar'-Ar' instead of the desired cross-coupled product, Ar-Ar'. This side reaction consumes your starting materials, reduces the yield of the desired product, and complicates purification. In iron-catalyzed reactions, homocoupling can be particularly prevalent due to the complex redox chemistry of iron.[1]

Q2: I am observing significant homocoupling of my Grignard reagent. What are the primary causes?

A2: The primary cause of Grignard reagent homocoupling in iron-catalyzed reactions is often the choice of the iron salt and ligand. Iron salts like FeCl₃ can promote homocoupling.[2][3] The reaction mechanism can involve the formation of an organoiron(III) intermediate that can lead to homocoupling, with the organic halide acting as a sacrificial oxidant.[1] Additionally, the absence of a suitable stabilizing ligand can lead to undesired reaction pathways.

Q3: How does the FeF₃ catalyst system help in minimizing homocoupling?

A3: The combination of iron(III) fluoride (B91410) (FeF₃) with an N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr), has been shown to remarkably suppress homocoupling in aryl-aryl cross-coupling reactions.[4][5] The fluoride anion is believed to play a crucial role in stabilizing the active iron species, which prevents the non-selective reductive elimination that leads to homocoupling.[4] This "fluoride effect" is a key factor in achieving high selectivity for the cross-coupling product.[2][3]

Q4: I am still observing homocoupling even with an FeF₃/NHC system. What are some common troubleshooting steps?

A4: If you are still observing homocoupling, consider the following troubleshooting steps:

  • Catalyst and Ligand Ratio: Ensure the optimal ratio of FeF₃ to the NHC ligand is used. A common starting point is a 1:3 ratio of FeF₃ to the NHC precursor (e.g., SIPr·HCl).[2][3]

  • Grignard Reagent Equivalents: Using a large excess of the Grignard reagent might be necessary, especially if its reactivity towards the catalyst precursors is low.[2][3]

  • Reaction Temperature: Optimize the reaction temperature. While some reactions proceed well at elevated temperatures (e.g., 60 °C), others may benefit from lower temperatures to disfavor the homocoupling pathway.[4]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions. While some hydrated iron fluoride salts are effective, the presence of excess water can interfere with the reaction. Conversely, completely anhydrous iron fluorides may have low solubility and thus be ineffective.[2][3]

  • Purity of Reagents: Use high-purity Grignard reagents and aryl halides. Impurities can sometimes initiate or catalyze side reactions.

Troubleshooting Guides

Issue 1: High Levels of Grignard Homocoupling Product (Ar-Ar) Detected

This is a common issue when developing new iron-catalyzed cross-coupling reactions. The following guide provides a systematic approach to diagnose and resolve the problem.

Troubleshooting Workflow

start High Homocoupling Observed check_catalyst Verify Catalyst System (FeF₃·3H₂O and SIPr·HCl) start->check_catalyst check_ratio Optimize FeF₃:Ligand Ratio (Start with 1:3) check_catalyst->check_ratio check_grignard Adjust Grignard Equivalents (Increase if necessary) check_ratio->check_grignard optimize_temp Optimize Reaction Temperature (Screen different temperatures) check_grignard->optimize_temp check_solvent Ensure Anhydrous Solvent (THF is common) optimize_temp->check_solvent solution Reduced Homocoupling check_solvent->solution

Caption: A stepwise guide to troubleshooting Grignard homocoupling.

Issue 2: Low Conversion of Starting Materials with No Significant Homocoupling

In this scenario, the desired reaction is not proceeding efficiently. The following workflow can help identify the root cause.

Troubleshooting Workflow

start Low Conversion check_catalyst_activity Check Catalyst Activity (Use fresh FeF₃·3H₂O) start->check_catalyst_activity check_ligand_purity Verify Ligand Purity (Synthesize or purify SIPr·HCl) check_catalyst_activity->check_ligand_purity check_grignard_quality Assess Grignard Reagent Quality (Titrate before use) check_ligand_purity->check_grignard_quality increase_temp Increase Reaction Temperature check_grignard_quality->increase_temp increase_time Increase Reaction Time increase_temp->increase_time solution Improved Conversion increase_time->solution

Caption: A workflow for addressing low reaction conversion.

Data Presentation

The following table summarizes the effect of different iron salts on the cross-coupling of chlorobenzene (B131634) with p-tolylmagnesium bromide, highlighting the superior performance of FeF₃ in suppressing homocoupling.

EntryIron Salt (mol%)Ligand (mol%)Cross-Coupling Yield (%)Homocoupling Yield (Ar-Ar) (%)Reference
1FeF₃·3H₂O (5)SIPr·HCl (15)984[2]
2FeF₃·3H₂O (5)None2-[2]
3FeF₂·4H₂O (5)SIPr·HCl (15)955[2]
4FeCl₃ (5)SIPr·HCl (15)1085[2]
5FeCl₃ (5)None<198[2]

Experimental Protocols

General Procedure for FeF₃-Catalyzed Aryl-Aryl Cross-Coupling

This protocol is adapted from the work of Hatakeyama and Nakamura and is optimized for suppressing homocoupling.[2][3]

Materials:

  • FeF₃·3H₂O

  • 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Aryl chloride

  • Aryl Grignard reagent (in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethylmagnesium bromide (EtMgBr) (optional, as an activator)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (0.03 mmol, 3 mol%) and SIPr·HCl (0.09 mmol, 9 mol%).

  • Add anhydrous THF (1.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a THF solution of EtMgBr (0.18 mmol, 18 mol%) to activate the catalyst precursors. Stir for 10 minutes at 0 °C.

  • Add the aryl chloride (1.0 mmol, 1.0 equiv).

  • Add the aryl Grignard reagent (1.5 mmol, 1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

Proposed Catalytic Cycle for FeF₃-Catalyzed Cross-Coupling

The following diagram illustrates the proposed catalytic cycle, highlighting the key steps that lead to the desired cross-coupling product and the competing homocoupling pathway. The fluoride ligand is proposed to stabilize the iron center, favoring the cross-coupling pathway.

cluster_main Cross-Coupling Cycle cluster_side Homocoupling Pathway Fe_active Active Fe(I) Species [L-Fe-F] oxidative_addition Oxidative Addition (Ar'-X) Fe_active->oxidative_addition Ar'-X transmetalation Transmetalation (Ar-MgBr) oxidative_addition->transmetalation Ar-MgBr reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->Fe_active regenerates catalyst product Ar-Ar' (Product) reductive_elimination->product Fe_unstable Unstable Fe Species (e.g., from FeCl₃) transmetalation_homo Excess Transmetalation (2 Ar-MgBr) Fe_unstable->transmetalation_homo reductive_elimination_homo Reductive Elimination transmetalation_homo->reductive_elimination_homo reductive_elimination_homo->Fe_unstable homo_product Ar-Ar (Homocoupling) reductive_elimination_homo->homo_product

Caption: Competing pathways in iron-catalyzed cross-coupling.

References

Technical Support Center: Enhancing the Coulombic Efficiency of FeF₃ Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the coulombic efficiency of Iron(III) Fluoride (FeF₃) batteries.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coulombic efficiency in FeF₃ batteries?

A1: Low coulombic efficiency (CE) in FeF₃ batteries is primarily attributed to several factors inherent to its conversion reaction mechanism. These include:

  • Poor Electronic and Ionic Conductivity: FeF₃ is an insulator, which leads to high internal resistance and sluggish reaction kinetics.[1][2][3]

  • Irreversible LiF Loss: During the conversion reaction, the formation of LiF can be partially irreversible, leading to a loss of active lithium and a decrease in subsequent cycle capacity.[4][5]

  • Unfavorable Side Reactions: The reactive surface of FeF₃ can undergo undesirable reactions with the electrolyte, leading to the formation of a thick and unstable cathode electrolyte interphase (CEI).[1][6]

  • Voltage Hysteresis: A significant difference between the charge and discharge voltage profiles, known as voltage hysteresis, contributes to energy inefficiency.[1][7]

  • Active Material Dissolution: Partial dissolution of the active material or its discharge products into the electrolyte can lead to capacity fade.[8]

Q2: How does nanostructuring the FeF₃ material improve its coulombic efficiency?

A2: Nanostructuring FeF₃, for instance, by creating nanoparticles or nanoflowers, enhances coulombic efficiency in several ways:

  • Increased Surface Area: A higher surface area allows for better contact with the electrolyte and the conductive carbon matrix, which facilitates more efficient charge transfer.

  • Shorter Diffusion Paths: Smaller particle sizes reduce the diffusion distance for lithium ions, improving the reaction kinetics.[4]

  • Accommodation of Volumetric Strain: The significant volume changes that occur during the conversion reaction between FeF₃ and Fe/LiF can be better accommodated by nanostructured materials, which helps to maintain the structural integrity of the electrode.[9]

Q3: What is the role of a carbon coating on FeF₃ particles?

A3: A carbon coating serves multiple crucial functions to enhance the electrochemical performance of FeF₃:

  • Improved Electronic Conductivity: The carbon layer creates a conductive network around the insulating FeF₃ particles, significantly improving the overall electronic conductivity of the cathode.[1][6][10]

  • Suppression of Side Reactions: The coating acts as a physical barrier, preventing direct contact between the FeF₃ and the electrolyte, which minimizes parasitic reactions.[6]

  • Buffering Volume Changes: The carbon matrix can help to buffer the volume expansion and contraction during cycling, thus preserving the electrode's structural integrity.

Q4: Can electrolyte additives enhance the coulombic efficiency?

A4: Yes, certain electrolyte additives can significantly improve the coulombic efficiency. For instance, boron-based additives like tris(pentafluorophenyl)borane (B72294) (TPFPB) can act as F⁻ receptors.[11] These additives help to dissolve the insulating LiF layer formed during discharge, facilitating the reverse reaction during charging and thereby improving the reversibility of the conversion reaction.[11] This leads to improved capacity retention and coulombic efficiency.[11]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommended Solutions
Low Initial Coulombic Efficiency • Incomplete conversion reaction. • Formation of a thick, unstable Cathode Electrolyte Interphase (CEI). • Irreversible side reactions with the electrolyte.[12][13]1. Optimize Electrode Formulation: Ensure homogeneous mixing of FeF₃, conductive carbon, and binder. 2. Carbon Coating: Apply a uniform carbon coating on the FeF₃ particles to enhance conductivity and passivate the surface.[6][10] 3. Electrolyte Modification: Use electrolytes known to form a stable CEI, such as those with fluoroethylene carbonate (FEC) as an additive. 4. Pre-cycling/Formation Cycles: Perform a few initial cycles at a low current rate to facilitate the formation of a stable CEI.
Rapid Capacity Fading • Structural degradation of the electrode due to large volume changes. • Continuous and non-self-limiting growth of the CEI.[12] • Dissolution of active material or reaction intermediates into the electrolyte.[8] • Irreversible loss of LiF.[4][5]1. Nanostructuring: Synthesize nanostructured FeF₃ to better accommodate volume changes.[4] 2. Surface Coating: Apply a protective coating like LiF@C to both compensate for LiF loss and protect the surface.[4][5] 3. Electrolyte Optimization: Utilize ionic liquid electrolytes or high-concentration electrolytes to suppress dissolution.[4][5] 4. Binder Selection: Use binders with strong adhesion and mechanical stability.
High Voltage Hysteresis • Sluggish reaction kinetics. • Poor ionic and electronic conductivity.[1] • Phase transformation difficulties during charge/discharge.1. Enhance Conductivity: Incorporate highly conductive carbon materials like graphene or carbon nanotubes (CNTs) into the electrode composite.[8] 2. Reduce Particle Size: Use nano-sized FeF₃ to shorten ion diffusion pathways. 3. Cationic Doping: Introduce dopants like Cobalt (Co) into the FeF₃ structure to improve electronic conductivity and reaction kinetics.[14]

Quantitative Data Summary

The following tables summarize the impact of various enhancement strategies on the performance of FeF₃ cathodes.

Table 1: Effect of Surface Coatings and Electrolytes on Coulombic Efficiency and Capacity

MaterialElectrolyteFirst Cycle CE (%)Reversible Capacity (mAh g⁻¹)Current Density (mA g⁻¹)Cycle Life
Pure FeF₃·0.33H₂OLP3056%---
FF/LiF@CLP30>99%138 mAh g⁻¹ after 50 cycles200-
FF/LiF@CLiFSI-based-300 mAh g⁻¹200231 mAh g⁻¹ after 50 cycles
FF/LiF@CLiFSI-based-136 mAh g⁻¹3200-

Data sourced from reference[4]

Table 2: Performance of Doped and Carbon-Coated FeF₃

MaterialVoltage Range (V)RateDischarge Capacity (mAh g⁻¹)Capacity Retention after 100 cycles (%)
Fe₀.₉₅Co₀.₀₅F₃/C2.0-4.51C151.792.0
Fe₀.₉₅Co₀.₀₅F₃/C2.0-4.52C136.492.2
Fe₀.₉₅Co₀.₀₅F₃/C2.0-4.55C127.691.7
FeF₃/C2.0-4.520 mA g⁻¹166.4 (initial)~76% (126.3 mAh g⁻¹)

Data for Co-doped material sourced from reference[14]. Data for FeF₃/C sourced from reference[10].

Experimental Protocols & Workflows

Protocol 1: Synthesis of Carbon-Coated FeF₃ Nanocomposite

This protocol describes a general method for synthesizing a carbon-wrapped FeF₃ nanocomposite.

Objective: To enhance the electronic conductivity and create a protective layer on FeF₃ particles.

Methodology:

  • Precursor Preparation: Dissolve an iron precursor (e.g., iron nitrate) and a carbon source (e.g., a polymer or glucose) in a suitable solvent.

  • Hydrothermal/Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined autoclave and heat to form the Fe-based precursor coated with the carbon source.

  • Carbonization: Calcine the obtained powder under an inert atmosphere (e.g., Argon) to convert the carbon source into a conductive carbon coating.

  • Fluorination: React the carbon-coated iron oxide/hydroxide with a fluorinating agent (e.g., NH₄F or F₂ gas) at an elevated temperature to convert it into carbon-coated FeF₃.[10]

cluster_synthesis Synthesis of Carbon-Coated FeF₃ precursor Precursor Preparation (Iron Salt + Carbon Source) hydrothermal Hydrothermal/ Solvothermal Reaction precursor->hydrothermal carbonization Carbonization (Inert Atmosphere) hydrothermal->carbonization fluorination Fluorination (e.g., with NH₄F) carbonization->fluorination final_product Carbon-Coated FeF₃ Nanocomposite fluorination->final_product

Synthesis of Carbon-Coated FeF₃.
Protocol 2: Electrochemical Characterization Workflow

This workflow outlines the standard procedure for evaluating the electrochemical performance of an FeF₃ cathode.

Objective: To measure key performance metrics such as specific capacity, coulombic efficiency, and cycle life.

Methodology:

  • Electrode Slurry Preparation: Mix the synthesized FeF₃ active material, a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.

  • Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the chosen electrolyte.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Charge and discharge the cell at various current densities (C-rates) within a specific voltage window (e.g., 2.0-4.5 V) to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Cyclic Voltammetry (CV): Scan the potential at a slow rate to identify the redox peaks associated with the electrochemical reactions.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and other kinetic parameters.

cluster_testing Electrochemical Testing Workflow cluster_measurements slurry Electrode Slurry Preparation casting Electrode Casting & Drying slurry->casting assembly Coin Cell Assembly casting->assembly testing Electrochemical Measurements assembly->testing galvanostatic Galvanostatic Cycling testing->galvanostatic cv Cyclic Voltammetry testing->cv eis EIS testing->eis

Electrochemical Characterization Workflow.
Logical Relationship: Troubleshooting Low Coulombic Efficiency

This diagram illustrates the logical steps to diagnose and address low coulombic efficiency in FeF₃ battery experiments.

start Low Coulombic Efficiency Observed check_material Analyze Material Properties (Conductivity, Morphology) start->check_material check_electrode Examine Electrode (Homogeneity, Adhesion) start->check_electrode check_electrolyte Evaluate Electrolyte & CEI Formation start->check_electrolyte solution_material Improve Material: - Carbon Coating - Nanostructuring - Doping check_material->solution_material solution_electrode Optimize Electrode: - Slurry Formulation - Binder Selection check_electrode->solution_electrode solution_electrolyte Modify Electrolyte: - Additives (e.g., FEC, TPFPB) - Alternative Solvents check_electrolyte->solution_electrolyte

Troubleshooting Low Coulombic Efficiency.

References

Technical Support Center: Nanoconfinement of Ferric Fluoride (FeF3) Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoconfined ferric fluoride (B91410) (FeF3) cathodes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis and Material Characterization

Question 1: My nanoconfined FeF3/Carbon composite shows low FeF3 loading. How can I increase it?

Answer: Low FeF3 loading can result from several factors during synthesis. Here are some common causes and troubleshooting steps:

  • Incomplete Fluorination: Ensure the fluorinating agent (e.g., PTFE, HF, NF3) is used in sufficient excess and that the reaction temperature and time are optimal for complete conversion of the iron precursor to FeF3.[1][2] For instance, in a one-step heating process involving polytetrafluoroethylene (PTFE), ensure the temperature is high enough for complete decomposition of PTFE to produce tetrafluoroethylene (B6358150) gas for fluorination.[2]

  • Precursor Loss: During high-temperature carbonization or fluorination, volatile iron precursors can be lost. Consider using a less volatile precursor or a sealed reaction vessel to minimize sublimation.

  • Host Material Pore Structure: The pore volume and size of the carbon host are critical. A host with a low pore volume will physically limit the amount of FeF3 that can be accommodated. Consider using a template-based method to create a carbon host with a higher specific surface area and pore volume.[1][3]

Question 2: The particle size of my FeF3 nanocrystals is too large and not uniform. What can I do?

Answer: Controlling the nucleation and growth of FeF3 nanocrystals is key to achieving small, uniform particle sizes.

  • Confinement Strategy: The effectiveness of the nanoconfinement strategy is paramount. Synthesizing FeF3 in situ within a pre-formed porous carbon host generally yields better size control than coating pre-synthesized FeF3 particles with carbon.[1][2]

  • Reaction Conditions: Rapid reaction kinetics can lead to uncontrolled particle growth. Try lowering the reaction temperature or using a slower heating rate during the fluorination step.

  • Precursor Concentration: A high local concentration of the iron precursor can lead to larger particles. Ensure the precursor is well-dispersed within the carbon host before fluorination.

Question 3: How can I confirm the successful nanoconfinement of FeF3 within the carbon matrix?

Answer: A combination of characterization techniques is necessary to verify nanoconfinement:

  • Transmission Electron Microscopy (TEM): High-resolution TEM imaging is the most direct method to visualize FeF3 nanoparticles encapsulated within the carbon matrix.[4]

  • Energy-Dispersive X-ray Spectroscopy (EDS) Mapping: In conjunction with TEM or Scanning Electron Microscopy (SEM), EDS mapping can show the spatial distribution of iron, fluorine, and carbon, confirming that the Fe and F signals are localized within the carbon structure.[2][4]

  • X-ray Diffraction (XRD): The XRD pattern of a well-dispersed nanocomposite will show broad peaks corresponding to nanocrystalline FeF3, indicating small crystallite size. The absence of sharp peaks from bulk FeF3 is a good indicator of successful nanoconfinement.

  • Nitrogen Adsorption-Desorption Isotherms (BET): A significant reduction in the specific surface area and pore volume of the carbon host after FeF3 loading can indirectly suggest that the pores have been filled with the active material.[3]

Category 2: Electrochemical Performance

Question 4: My FeF3 cathode exhibits rapid capacity fading during cycling. What are the likely causes and solutions?

Answer: Rapid capacity fading is a common issue with FeF3 cathodes and is often linked to several degradation mechanisms.

  • Particle Pulverization and Volume Fluctuation: The conversion reaction of FeF3 involves significant volume changes, which can lead to pulverization of the active material and loss of electrical contact.[1][5]

    • Solution: Effective nanoconfinement within a robust carbon matrix is the primary strategy to accommodate these volume changes and maintain structural integrity.[1][2][5] A well-constructed nanocomposite can show minimal thickness variation even after many cycles.[2]

  • Dissolution of Active Material: The dissolution of iron fluoride species into the electrolyte can lead to active material loss.

    • Solution: Carbon coating can act as a physical barrier to limit direct contact between FeF3 and the electrolyte.[6] Additionally, optimizing the electrolyte composition, for instance by using concentrated electrolytes, can suppress the dissolution of active materials.[7][8]

  • Irreversible Phase Transitions: Incomplete conversion back to FeF3 during charging can lead to the accumulation of inactive phases like Fe and LiF, resulting in capacity loss.[7]

    • Solution: Nanostructuring can improve reaction kinetics and promote more reversible phase transitions. The choice of electrolyte can also play a crucial role in preventing the formation of inactive species.[7][8]

Question 5: The voltage hysteresis in my FeF3 cathode is very large. How can I reduce it?

Answer: Large voltage hysteresis is a known challenge for conversion-type cathodes like FeF3 and is primarily attributed to kinetic limitations and differing reaction pathways during charge and discharge.[9][10][11]

  • Improve Ionic and Electronic Conductivity: The poor conductivity of FeF3 contributes significantly to polarization and, consequently, voltage hysteresis.[12]

    • Solution: Creating a highly conductive and continuous carbon network is essential. This can be achieved through carbon coating or embedding FeF3 within porous carbon hosts.[3][13]

  • Enhance Reaction Kinetics: Sluggish reaction kinetics lead to large overpotentials.

    • Solution: Reducing the particle size of FeF3 to the nanoscale shortens the diffusion paths for both lithium ions and electrons, thereby improving kinetics.

  • Guided Phase Transitions: The structural rearrangement during the conversion reaction contributes to hysteresis.

    • Solution: Research has shown that guiding the phase transition to involve minimal structural changes can reduce voltage hysteresis.[14] This can be achieved through strategies like using metastable phases of FeF3.[14]

  • Electrolyte Optimization: The electrolyte can influence the interfacial kinetics and reaction pathways. Experimenting with different electrolyte formulations may help reduce hysteresis.

Question 6: The initial Coulombic efficiency of my nanoconfined FeF3 cathode is low. Why is this happening and how can it be improved?

Answer: Low initial Coulombic efficiency (ICE) is often associated with irreversible processes occurring during the first cycle.

  • Formation of Solid Electrolyte Interphase (SEI): A significant portion of the initial capacity loss can be attributed to the formation of an SEI layer on the large surface area of the nanostructured carbon host.

    • Solution: While SEI formation is generally unavoidable and necessary for stabilizing the electrode-electrolyte interface, pre-lithiation of the anode or cathode can compensate for the initial lithium loss.

  • Irreversible Reactions: Some of the initial conversion reactions may not be fully reversible, leading to the formation of electrochemically inactive components.

    • Solution: Nanoconfinement helps to improve the reversibility of the conversion reaction. Additionally, optimizing the voltage window for cycling can prevent side reactions that contribute to irreversibility.[15]

Quantitative Data Summary

Nanoconfinement StrategyHost MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)FeF3 Particle Size (nm)Electrochemical PerformanceReference
In-situ synthesisNitrogen-doped Porous Carbon (NPC)167.10.32Not specified203 mAh/g at 0.2C after 100 cycles[2]
Vapor-solid methodPorous Carbon MatrixNot specifiedNot specifiedNot specified196.3 mAh/g at 20.8 mA/g[3][16]
ElectrospinningCarbon Nanofibers (CNFs)Not specifiedNot specified10-50313 mAh/g at 0.1C[6]

Experimental Protocols

Protocol 1: In-situ Synthesis of N-doped Porous Carbon-Confined FeF3 (FeF3@NPC)

This protocol is adapted from the work of Hu et al.[2]

  • Synthesis of Fe2O3@SOP:

  • Fluorination and Carbonization:

    • Thoroughly grind 0.5 g of Fe2O3@SOP with 3.0 g of polytetrafluoroethylene (PTFE) powder for 30 minutes.

    • Place the mixture in a tube furnace and calcine at 650 °C for 4 hours under an Argon (Ar) atmosphere.

    • During heating, PTFE decomposes to produce tetrafluoroethylene gas (C2F4), which simultaneously fluorinates Fe2O3 to FeF3 and etches the SOP template to form a nitrogen-doped porous carbon matrix.

    • Cool the furnace to room temperature under Ar atmosphere to obtain the FeF3@NPC composite.

Protocol 2: Fabrication of FeF3 Nanocrystals in a Porous Carbon Matrix via Vapor-Solid Method

This protocol is based on the method described by Wang et al.[3][16]

  • Precursor Preparation:

    • Synthesize a precursor containing Fe/Fe2O3 nanoparticles dispersed in a carbon matrix.

  • Vapor-Solid Reaction:

    • Place the precursor in a tailored autoclave.

    • Introduce a hydrofluoric acid (HF) solution into the autoclave, ensuring it does not directly contact the precursor.

    • Seal the autoclave, trapping air inside, and heat it to the desired reaction temperature. The HF vapor will react with the precursor. The presence of air plays a crucial role in driving the reaction to form FeF3.

    • Maintain the temperature for a specific duration to allow for the complete conversion to FeF3 nanocrystals within the porous carbon matrix.

    • Cool the autoclave to room temperature before collecting the FeF3/C nanocomposite.

Protocol 3: Electrochemical Characterization
  • Electrode Preparation:

    • Mix the active material (nanoconfined FeF3), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of typically 8:1:1 in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry.

    • Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven at a specified temperature (e.g., 100-120 °C) overnight.

    • Punch circular electrodes of a defined diameter from the coated foil.

  • Cell Assembly:

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

    • Use the prepared electrode as the cathode, lithium metal foil as the counter and reference electrode, and a separator (e.g., Celgard 2400) soaked in a suitable electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1-0.2 mV/s) within a defined voltage window (e.g., 1.5-4.5 V vs. Li/Li+) to identify the redox peaks corresponding to the conversion reaction.

    • Galvanostatic Cycling: Charge and discharge the cells at various current densities (C-rates) to evaluate the specific capacity, cycling stability, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ionic conductivity of the electrode.

Visualizations

experimental_workflow_insitu cluster_precursor Precursor Synthesis cluster_fluorination Fluorination & Carbonization APTES APTES SOP Schiff-base Organic Precursor (SOP) APTES->SOP React with Glutaraldehyde Glutaraldehyde Glutaraldehyde->SOP Fe2O3_NP Fe₂O₃ Nanoparticles Fe2O3_SOP {Fe₂O₃@SOP} Fe2O3_NP->Fe2O3_SOP Encapsulate in SOP->Fe2O3_SOP Grinding Grind with PTFE Fe2O3_SOP->Grinding Heating Heat at 650°C (Ar atmosphere) Grinding->Heating FeF3_NPC {FeF₃@NPC} Heating->FeF3_NPC

Caption: Workflow for the in-situ synthesis of FeF3@NPC.

troubleshooting_capacity_fade problem Rapid Capacity Fading cause1 Particle Pulverization (Volume Fluctuation) problem->cause1 cause2 Active Material Dissolution problem->cause2 cause3 Irreversible Phase Transitions problem->cause3 solution1 Effective Nanoconfinement (e.g., in Carbon Host) cause1->solution1 Mitigated by solution2 Carbon Coating & Electrolyte Optimization cause2->solution2 Prevented by solution3 Nanostructuring & Optimized Electrolyte cause3->solution3 Improved by

Caption: Troubleshooting logic for rapid capacity fading in FeF3 cathodes.

References

Technical Support Center: Surface Modification of Iron (III) Fluoride (FeF₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and experimental protocols for researchers and scientists working on the surface modification of FeF₃ to prevent its degradation, particularly in the context of its application as a cathode material in lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and testing of surface-modified FeF₃.

Question (Problem) Answer (Potential Cause and Solution)
Why is the initial discharge capacity of my FeF₃ electrode significantly lower than the theoretical capacity (712 mAh/g)? Potential Causes: 1. Poor Electronic Conductivity: FeF₃ is inherently a poor electronic conductor.[1] 2. Particle Agglomeration: Large particle sizes or agglomeration can limit the electrochemically active surface area. 3. Incomplete Conversion Reaction: The conversion reaction from FeF₃ to Fe and LiF may not be fully realized.[2] Solutions:Carbon Coating/Composites: Incorporate a conductive carbon coating or create an FeF₃/C nanocomposite to enhance electronic conductivity.[1] • Nano-sizing: Synthesize nano-sized FeF₃ particles to increase the surface area and shorten lithium-ion diffusion pathways.[1] • Optimize Electrode Fabrication: Ensure homogeneous mixing of the active material, conductive agent, and binder to create a well-connected electrode structure.
My FeF₃ electrode shows rapid capacity fading after only a few cycles. What is causing this degradation? Potential Causes: 1. Electrolyte Decomposition: The electrolyte can decompose on the electrode surface, forming a resistive solid electrolyte interphase (SEI) layer.[3] Crossover of decomposed electrolyte products between the cathode and anode can also contribute to degradation.[3] 2. Formation of Inactive Phases: During cycling, inactive iron (Fe) and lithium fluoride (B91410) (LiF) can form, leading to a loss of reversible capacity.[4] 3. Particle Pulverization: Large volume changes during the conversion reaction can lead to mechanical stress and pulverization of the active material. Solutions:Surface Coatings: Apply a stable, ionically conductive coating such as AlF₃, MgF₂, or CeF₃ to prevent direct contact between the FeF₃ and the electrolyte, thus reducing electrolyte decomposition.[5] • Electrolyte Additives: Introduce electrolyte additives, such as boron-based compounds, which can act as F⁻ receptors to improve the electrochemical properties.[6] • Doping: Doping the FeF₃ structure with elements like cobalt and oxygen can enhance reversibility.[7]
The voltage hysteresis between the charge and discharge profiles of my FeF₃ electrode is very large. How can I reduce it? Potential Causes: 1. Poor Reaction Kinetics: The breaking and reformation of Fe-F bonds during the conversion reaction can be kinetically sluggish.[7] 2. Phase Transitions: Complex phase transitions during lithiation and delithiation can contribute to the energy barrier for the reaction.[2] Solutions:Catalytic Coatings: A surface coating can not only be protective but also catalyze the conversion reaction, thereby reducing the overpotential and hysteresis. • Guided Phase Transitions: Designing materials that undergo minimal structural changes during lithium-ion storage can reduce compositional inhomogeneity and voltage hysteresis.[7] • Nano-structuring: Creating well-defined nanostructures can improve reaction kinetics and reduce hysteresis.
How do I confirm that my surface modification was successful and the coating is uniform? Potential Causes: 1. Inadequate Synthesis Protocol: The coating procedure may not have been optimized for uniform deposition. 2. Lack of Characterization: Insufficient analytical techniques are being used to verify the coating. Solutions:Optimize Coating Process: Systematically vary parameters such as precursor concentration, reaction time, and temperature to achieve a uniform coating. • Surface Analysis Techniques: Employ a suite of surface-sensitive characterization techniques: - X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states on the surface, confirming the presence of the coating material.[8][9] - Transmission Electron Microscopy (TEM): To visualize the coating thickness and uniformity at the nanoscale. - Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): For highly sensitive surface analysis of elemental and molecular composition.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation mechanisms of FeF₃ cathodes?

A1: The primary degradation mechanisms for FeF₃ cathodes include:

  • Poor Electronic and Ionic Conductivity: This leads to large polarization and incomplete utilization of the active material.[1]

  • Large Volume Expansion: The conversion reaction is associated with significant volume changes, which can cause electrode pulverization and loss of electrical contact.

  • Electrolyte Decomposition: Undesirable side reactions with the electrolyte can form a resistive surface layer, impeding Li⁺ transport.[3]

  • Dissolution of Active Material: Although less common than in some oxide cathodes, some dissolution can occur.

  • Formation of Inactive Components: The irreversible formation of Fe and LiF during cycling can lead to capacity loss.[4]

Q2: What types of materials are commonly used for surface coating of FeF₃?

A2: Metal fluorides are commonly used due to their chemical stability in the electrochemical environment of lithium-ion batteries. Examples include Aluminum Fluoride (AlF₃), Magnesium Fluoride (MgF₂), and Cerium Fluoride (CeF₃).[5] These coatings can protect the FeF₃ surface from direct contact with the electrolyte.[5]

Q3: How does a surface coating improve the performance of an FeF₃ electrode?

A3: A surface coating can improve performance in several ways:

  • Reduces Electrolyte Decomposition: It acts as a physical barrier, preventing side reactions between the FeF₃ surface and the electrolyte.[5]

  • Suppresses Metal Dissolution: The coating can limit the dissolution of iron into the electrolyte.

  • Enhances Ionic Conductivity: If the coating material is a good ionic conductor, it can facilitate the transport of lithium ions to the active material.

  • Improves Structural Integrity: A mechanically robust coating can help to accommodate the volume changes during cycling, preventing pulverization.

Q4: What is the difference between surface coating and doping as a modification strategy?

A4: Surface coating involves applying a thin layer of a different material onto the surface of the FeF₃ particles. This modification is extrinsic. In contrast, doping involves introducing foreign atoms into the crystal lattice of the FeF₃ itself. This is an intrinsic modification that can alter the fundamental electronic and structural properties of the material. For example, doping FeF₃ with cobalt and oxygen has been shown to improve reversibility and capacity.[7]

Q5: What analytical techniques are essential for studying the surface modification of FeF₃?

A5: A combination of techniques is necessary for a thorough analysis:

  • For Morphology and Structure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe particle size, shape, and the presence and uniformity of surface coatings. X-ray Diffraction (XRD) is used to analyze the crystal structure.

  • For Surface Chemistry: X-ray Photoelectron Spectroscopy (XPS) is crucial for identifying the elements and their chemical states on the material's surface.[9] Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) offers high sensitivity to surface species.[8]

  • For Electrochemical Performance: Galvanostatic cycling, cyclic voltammetry, and electrochemical impedance spectroscopy (EIS) are used to evaluate capacity, cyclability, rate capability, and reaction kinetics.

Quantitative Data Summary

The following tables summarize the performance improvements achieved through various surface modification strategies for FeF₃ and related fluoride cathodes.

Table 1: Effect of Electrolyte Additives on FeF₃ Cycling Performance

AdditiveConcentrationCapacity Retention after 10 CyclesCoulombic EfficiencyReference
None-68.6%Not Specified[6]
Tris(pentafluorophenyl)borane (TPFPB)Not Specified85.2%Not Specified[6]
Tris(1H,1H-heptafluorobutyl)borate (THFBuBO)Not Specified86.5%Not Specified[6]

Table 2: Performance of Surface-Coated Cathode Materials

Cathode MaterialCoating MaterialCoating AmountCapacity RetentionCycling ConditionsReference
Li[Ni₀.₅Mn₀.₅]O₂AlF₃2 wt%93% after 50 cyclesC/2 rate, 2.0-4.4 V[10]
FeF₃/C Nanofiber Composite--88.4% after 100 cycles1 C rate[11]

Experimental Protocols

Protocol 1: General Procedure for Carbon Coating of FeF₃

This protocol describes a common method for applying a carbon coating to FeF₃ particles to improve electrical conductivity.

  • Precursor Mixing: Disperse the synthesized FeF₃ nanoparticles in a solution containing a carbon precursor (e.g., glucose, sucrose, or a polymer like polyvinylpyrrolidone) in a suitable solvent (e.g., deionized water or ethanol).

  • Solvent Evaporation: Stir the mixture continuously while slowly evaporating the solvent. This can be done using a rotary evaporator or by heating on a hot plate with stirring. The goal is to obtain a homogeneous mixture of FeF₃ particles coated with the carbon precursor.

  • Pyrolysis: Transfer the dried powder to a tube furnace. Heat the sample under an inert atmosphere (e.g., argon or nitrogen) to a high temperature (typically 500-800 °C) for several hours. This process pyrolyzes the carbon precursor, converting it into a conductive carbon layer on the surface of the FeF₃ particles.

  • Cooling and Collection: Allow the furnace to cool down to room temperature under the inert atmosphere before collecting the final carbon-coated FeF₃ powder.

Protocol 2: Characterization of Surface-Modified FeF₃

This protocol outlines the key steps for characterizing the modified material.

  • Morphological Analysis (SEM/TEM):

    • Disperse a small amount of the modified FeF₃ powder in a solvent like ethanol (B145695) and sonicate for a few minutes.

    • For SEM, drop-cast the dispersion onto a carbon tape-covered SEM stub and allow it to dry.

    • For TEM, drop-cast the dispersion onto a TEM grid (e.g., copper grid with a carbon film) and let it dry.

    • Image the samples to assess particle size, morphology, and coating uniformity. Energy-Dispersive X-ray Spectroscopy (EDS) mapping can be used to visualize the elemental distribution of the coating.

  • Surface Composition Analysis (XPS):

    • Mount the powder sample onto a sample holder using double-sided adhesive tape.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.[8]

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans for the elements of interest (e.g., Fe 2p, F 1s, C 1s, and the characteristic element of the coating material) to determine their chemical states and bonding environments.

  • Electrochemical Characterization:

    • Electrode Slurry Preparation: Mix the surface-modified FeF₃ (active material), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10) in a suitable solvent (e.g., NMP).

    • Electrode Casting: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade and dry it in a vacuum oven.

    • Cell Assembly: Assemble coin cells (e.g., 2032 type) in an argon-filled glove box using the prepared electrode as the cathode, lithium metal as the anode, a separator (e.g., Celgard), and an appropriate electrolyte (e.g., 1 M LiPF₆ in EC/DMC).

    • Testing: Perform galvanostatic charge-discharge cycling at various C-rates to evaluate the specific capacity, cycling stability, and rate capability.

Visualizations

experimental_workflow cluster_synthesis FeF₃ Synthesis & Modification cluster_characterization Material Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation S1 FeF₃ Nanoparticle Synthesis S2 Surface Modification (e.g., Coating Precursor Addition) S1->S2 S3 Thermal Treatment (Pyrolysis/Annealing) S2->S3 C1 Structural/Morphological (XRD, SEM, TEM) S3->C1 C2 Surface Analysis (XPS, TOF-SIMS) S3->C2 E1 Electrode Fabrication (Slurry Casting) C1->E1 C2->E1 E2 Coin Cell Assembly E1->E2 E3 Electrochemical Testing (Cycling, CV, EIS) E2->E3 A1 Performance Evaluation (Capacity, Stability, Efficiency) E3->A1

Caption: Workflow for surface modification and evaluation of FeF₃ cathodes.

degradation_mechanism cluster_interface Electrode-Electrolyte Interface cluster_degradation Degradation Products cluster_performance Performance Impact FeF3_unmod Unmodified FeF₃ Surface Electrolyte Electrolyte (e.g., LiPF₆ in EC/DMC) InactiveFe Inactive Fe Metal FeF3_unmod->InactiveFe Irreversible Conversion InactiveLiF Inactive LiF FeF3_unmod->InactiveLiF Irreversible Conversion SEI Resistive SEI Layer Electrolyte->SEI Decomposition CapacityFade Capacity Fading SEI->CapacityFade HighHysteresis Increased Hysteresis SEI->HighHysteresis InactiveFe->CapacityFade InactiveLiF->CapacityFade

Caption: Degradation mechanism of an unmodified FeF₃ electrode.

protective_mechanism cluster_interface_mod Modified Electrode-Electrolyte Interface cluster_protection Protective Functions cluster_performance_imp Performance Impact FeF3_core FeF₃ Core Coating Protective Surface Coating (e.g., AlF₃, Carbon) Electrolyte_mod Electrolyte Barrier Physical Barrier to Electrolyte Coating->Barrier Suppress Suppresses Irreversible Reactions Coating->Suppress Conductivity Enhances Li⁺/e⁻ Conductivity Coating->Conductivity ImprovedStability Improved Cycling Stability Barrier->ImprovedStability Suppress->ImprovedStability HighEfficiency High Coulombic Efficiency Suppress->HighEfficiency ReducedHysteresis Reduced Hysteresis Conductivity->ReducedHysteresis

Caption: Protective mechanism of a surface-modified FeF₃ electrode.

References

Technical Support Center: Ferric Fluoride Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ferric fluoride (B91410) (FeF₃) catalysts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration.

Troubleshooting Guide: Diagnosing and Addressing Ferric Fluoride Catalyst Deactivation

This section provides a question-and-answer format to help you troubleshoot specific issues you might encounter during your experiments.

Q1: My reaction yield has significantly decreased after a few runs with the same batch of this compound catalyst. What could be the cause?

A gradual decrease in reaction yield is a common indicator of catalyst deactivation. The primary causes for the deactivation of solid catalysts like this compound fall into three main categories: poisoning, coking (fouling), and sintering (thermal degradation).[1][2]

  • Poisoning: This occurs when impurities in your reactants, solvents, or gas streams strongly adsorb to the active sites on the this compound surface, rendering them inaccessible for the desired reaction.[1]

  • Coking: Carbonaceous materials, or coke, can deposit on the catalyst surface, blocking active sites and pores. This is particularly common in reactions involving organic molecules at elevated temperatures.[3]

  • Sintering: High reaction temperatures can cause the fine particles of the this compound catalyst to agglomerate, leading to a loss of active surface area.[2]

Q2: How can I determine the specific cause of my this compound catalyst's deactivation?

Identifying the root cause is crucial for effective regeneration. Here are some steps you can take:

  • Reaction Condition Review:

    • Temperature: Have the reaction temperatures exceeded the recommended limits for this compound? High temperatures can lead to sintering.

    • Reactant/Solvent Purity: Have you verified the purity of your starting materials and solvents? Impurities are a common source of catalyst poisons.

  • Visual Inspection:

    • Has the color of the catalyst changed significantly (e.g., from its typical light color to dark brown or black)? This could indicate coke formation.[3]

  • Characterization Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface elemental composition of the deactivated catalyst. The presence of unexpected elements can indicate poisoning. Analysis of the Fe 2p and F 1s spectra can also reveal changes in the chemical state of the catalyst.[4][5]

    • X-ray Diffraction (XRD): Can be used to assess changes in the crystalline structure of the this compound. An increase in crystallite size would suggest that sintering has occurred.[4]

    • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of coke deposited on the catalyst surface.

Q3: My this compound catalyst appears to be poisoned. What are some common poisons and how can I avoid them?

While specific poison information for this compound is not extensively documented, general principles for Lewis acid catalysts apply. Common poisons include:

  • Water and Oxygen: Moisture and air can react with the catalyst surface, altering its properties. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is crucial.

  • Sulfur and Nitrogen Compounds: These are common poisons for many metal-based catalysts as they can strongly bind to the active sites.

  • Strong Bases: Can neutralize the Lewis acidic sites of the this compound, inhibiting its catalytic activity.

To avoid poisoning:

  • Ensure all reactants and solvents are of high purity and are properly dried and degassed.

  • Work under an inert atmosphere.

  • If contamination is suspected, consider passing liquid reactants through a column of activated alumina (B75360) or silica (B1680970) gel before use.

Q4: I suspect coke formation on my catalyst. How can I prevent or minimize this?

Coke formation is a common issue in organic reactions catalyzed by solid acids.[6] To minimize coking:

  • Optimize Reaction Temperature: Lowering the reaction temperature, if the reaction kinetics allow, can reduce the rate of coke formation.

  • Reduce Reaction Time: Shorter reaction times can limit the extent of side reactions that lead to coke.

  • Modify Catalyst Support: For supported this compound catalysts, the nature of the support can influence coking.

Frequently Asked Questions (FAQs)

Q1: Is this compound a reusable catalyst?

Yes, this compound is often reported as a reusable catalyst in various organic transformations.[7] However, its activity can decrease over successive runs due to deactivation. Proper handling and regeneration can extend its useful life.

Q2: How many times can I reuse my this compound catalyst?

The number of times you can reuse a this compound catalyst depends heavily on the specific reaction conditions, the purity of the reactants, and the regeneration procedure used. Some studies report successful reuse for several cycles with minimal loss of activity after regeneration.[7]

Q3: What are the signs that my this compound catalyst needs regeneration?

The primary indicator is a noticeable decrease in catalytic performance, such as:

  • Lower reaction yields.

  • Longer reaction times required to achieve the same conversion.

  • Changes in product selectivity.

  • A visible change in the catalyst's appearance (e.g., color change).

Q4: Can I regenerate a deactivated this compound catalyst in my lab?

Yes, regeneration is often feasible in a standard laboratory setting. The appropriate method will depend on the cause of deactivation.

Quantitative Data on Catalyst Performance

The following table provides a hypothetical representation of the performance of a this compound catalyst before and after deactivation, and after a regeneration cycle. This data is illustrative and the actual performance will vary depending on the specific experimental conditions.

Catalyst StateReaction Yield (%)Reaction Time (hours)Selectivity (%)
Fresh Catalyst 95498
Deactivated Catalyst (after 5 cycles) 401285
Regenerated Catalyst (1st cycle) 90596

Experimental Protocols for Catalyst Regeneration

The choice of regeneration method depends on the cause of deactivation. Below are general protocols that can be adapted for this compound based on common catalyst regeneration techniques.

Protocol 1: Regeneration of a Coked this compound Catalyst

This protocol is designed to remove carbonaceous deposits (coke) from the catalyst surface through calcination.

Materials:

  • Deactivated (coked) this compound catalyst

  • Tube furnace

  • Quartz tube

  • Source of dry, inert gas (e.g., nitrogen)

  • Source of dry air

Procedure:

  • Place the deactivated catalyst in a quartz tube within a tube furnace.

  • Purge the tube with a flow of dry nitrogen gas to remove any residual organic materials.

  • Slowly heat the furnace to a temperature between 300-400°C under a gentle flow of nitrogen.

  • Once the target temperature is reached, gradually introduce a controlled flow of dry air. Caution: The combustion of coke is exothermic and a rapid introduction of air can cause a sudden temperature increase, potentially leading to sintering.

  • Maintain the calcination process for 2-4 hours, or until the catalyst returns to its original color.

  • Switch the gas flow back to dry nitrogen and allow the catalyst to cool to room temperature.

  • Store the regenerated catalyst in a desiccator under an inert atmosphere.

Protocol 2: Regeneration of a Poisoned this compound Catalyst (Acid Washing)

This protocol is intended to remove certain types of poisons, particularly metallic impurities, from the catalyst surface. This method should be used with caution as it may alter the surface properties of the catalyst.

Materials:

  • Deactivated (poisoned) this compound catalyst

  • Dilute acid solution (e.g., 0.1 M HCl or HNO₃). The choice of acid and its concentration should be carefully considered based on the suspected poison and the stability of the catalyst.

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend the deactivated catalyst in a dilute acid solution.

  • Stir the suspension at room temperature for a specified period (e.g., 1-2 hours).

  • Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) overnight.

  • It is advisable to perform a final calcination step under an inert atmosphere to ensure the removal of any residual moisture and to potentially reactivate the surface.

Visualizing Deactivation and Regeneration Pathways

The following diagrams illustrate the conceptual pathways of catalyst deactivation and the logical workflow for troubleshooting and regeneration.

DeactivationPathways cluster_deactivation Deactivation Mechanisms Fresh Fresh FeF₃ Catalyst (High Activity) Poisoning Poisoning (Impurity Adsorption) Fresh->Poisoning Impurities Coking Coking (Carbon Deposition) Fresh->Coking High Temp & Organics Sintering Sintering (Thermal Degradation) Fresh->Sintering Excessive Heat Deactivated Deactivated FeF₃ Catalyst (Low Activity) Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated

Caption: Common pathways for this compound catalyst deactivation.

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckConditions Review Reaction Conditions (Temp, Purity) Start->CheckConditions VisualInspect Visual Inspection (Color Change) CheckConditions->VisualInspect Characterize Advanced Characterization (XPS, XRD, TGA) VisualInspect->Characterize IdentifyCause Identify Deactivation Cause Characterize->IdentifyCause Poisoning Poisoning IdentifyCause->Poisoning Impurities Detected Coking Coking IdentifyCause->Coking Carbon Detected Sintering Sintering IdentifyCause->Sintering Particle Growth Observed RegenPoison Regeneration: Acid Wash (Protocol 2) Poisoning->RegenPoison RegenCoke Regeneration: Calcination (Protocol 1) Coking->RegenCoke RegenSinter Regeneration Difficult (May require catalyst replacement) Sintering->RegenSinter End Restored Catalyst Activity RegenPoison->End RegenCoke->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: FeF₃ Battery Electrolyte Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron (III) fluoride (B91410) (FeF₃) batteries. The following sections address common issues related to the impact of electrolyte composition on battery performance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with FeF₃ batteries and different electrolyte compositions.

Problem Possible Causes Recommended Solutions
Rapid Capacity Fading 1. Irreversible LiF formation: During the conversion reaction, the discharge product LiF can become electrochemically inactive and accumulate.[1][2] 2. Electrolyte Decomposition: The electrolyte can decompose at high voltages, forming a resistive film on the electrode surface.[3] 3. Dissolution of Active Material: Iron (Fe) from the cathode can dissolve into the electrolyte, leading to capacity loss.[4] 4. Unstable Cathode Electrolyte Interphase (CEI): Continuous formation and reformation of the CEI consumes active lithium and electrolyte components.[1][2]1. Use Electrolyte Additives: Boron-based additives like tris(pentafluorophenyl)borane (B72294) (TPFPB) and tris(1H,1H-heptafluorobutyl)borate (THFBuBO) can act as F- receptors to improve LiF dissociation.[3] 2. Employ Stable Electrolytes: Ionic liquid (IL) electrolytes, such as those based on N-methyl-N-propyl pyrrolidinium (B1226570) bis(fluorosulfonyl)imide (Pyr₁,₃FSI), or concentrated electrolytes with lithium bis(fluorosulfonyl)amide (LiFSA) can enhance stability.[1][2][4][5] 3. Optimize Electrolyte Concentration: Concentrated LiFSA electrolytes have been shown to suppress the formation of inactive Fe and LiF.[4][5] 4. Utilize Fluorinated Ether Co-solvents: An electrolyte composed of LiFSI, 1,2-dimethoxyethane (B42094) (DME), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) can form a protective CEI.[6]
High Voltage Hysteresis 1. Sluggish Reaction Kinetics: The conversion reaction of FeF₃ can be slow, leading to large overpotentials.[7][8] 2. Poor Ionic/Electronic Conductivity: The inherent low conductivity of FeF₃ and the formation of insulating discharge products (LiF) hinder charge transfer.[8][9] 3. Phase Transitions: The structural changes in FeF₃ during lithiation and delithiation can contribute to voltage hysteresis.[10]1. Enhance Ionic Conductivity of Electrolyte: Use electrolytes with high ionic conductivity, such as LiFSI-based ionic liquids.[2] 2. Improve Electrode-Electrolyte Interface: A stable and ionically conductive CEI, formed in electrolytes like LiFSI/Pyr₁,₃FSI, can facilitate ion transport.[1][2] 3. Carbon Coating of FeF₃: While not an electrolyte modification, using carbon-coated FeF₃ can improve electronic conductivity and reduce hysteresis.[1][2]
Low Coulombic Efficiency 1. Parasitic Reactions: Side reactions between the electrolyte and the electrodes consume charge.[6] 2. Incomplete Reversibility of the Conversion Reaction: Not all of the discharged products are fully converted back to FeF₃ during charging.[3][11] 3. "Dead" Lithium Formation: In full-cell configurations with a lithium metal anode, unstable SEI formation can lead to the loss of active lithium.[6]1. Select Electrolytes with Wide Electrochemical Windows: Ionic liquids and fluorinated electrolytes often exhibit higher stability against oxidation and reduction.[1][6] 2. Optimize the CEI: An effective CEI can prevent direct contact between the electrolyte and the active material, suppressing side reactions.[1][2] 3. For Li-metal anodes, use anode-compatible electrolytes: Electrolytes like TTE/DME have been shown to form a protective SEI on the lithium anode, improving coulombic efficiency.[6]
Poor Rate Capability 1. Low Ionic Conductivity of the Electrolyte: The electrolyte cannot transport Li⁺ ions fast enough to keep up with high current densities.[2] 2. High Charge Transfer Resistance: A thick or resistive CEI can impede the transfer of Li⁺ ions at the electrode-electrolyte interface.[1]1. Use High-Conductivity Electrolytes: LiFSI-based ionic liquid electrolytes generally have higher ionic conductivity than conventional carbonate-based electrolytes.[2] 2. Employ Solvents with Low Viscosity: While not explicitly detailed for FeF₃ in the provided results, lower viscosity solvents generally improve ionic mobility. 3. Promote the Formation of a Thin, Stable CEI: The composition of the CEI, influenced by the electrolyte, is crucial. For example, LiFSI-based electrolytes can form a stable CEI that improves rate performance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the electrolyte in an FeF₃ battery?

A1: The electrolyte in an FeF₃ battery serves several critical functions. It acts as an ionic conductor, facilitating the transport of lithium ions (Li⁺) between the cathode (FeF₃) and the anode. Crucially, the electrolyte composition also dictates the properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. These interphases are essential for stable battery cycling by preventing direct contact between the electrodes and the electrolyte, which minimizes parasitic reactions.[6]

Q2: Why do conventional carbonate-based electrolytes perform poorly with FeF₃ cathodes?

A2: Conventional carbonate-based electrolytes, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), often lead to poor cycling stability in FeF₃ batteries.[1] This is attributed to several factors, including the continuous decomposition of the electrolyte at the cathode surface, leading to a thick and resistive CEI.[3] Furthermore, these electrolytes may not effectively prevent the dissolution of iron from the cathode or the aggregation of insulating LiF and Fe particles, which contributes to capacity fade.[4]

Q3: What are the advantages of using ionic liquid (IL) electrolytes for FeF₃ batteries?

A3: Ionic liquid electrolytes, such as those based on N-methyl-N-propyl pyrrolidinium bis(fluorosulfonyl)imide (Pyr₁,₃FSI) with a LiFSI salt, offer several advantages.[1][2] They typically have higher ionic conductivity, better thermal stability, and are less sensitive to moisture compared to conventional carbonate electrolytes.[2] ILs can also form a more stable CEI on the FeF₃ cathode, which helps to improve cycling performance and rate capability.[1][2]

Q4: How do electrolyte additives improve the performance of FeF₃ batteries?

A4: Electrolyte additives can significantly enhance the performance of FeF₃ batteries. For instance, boron-based additives like tris(pentafluorophenyl)borane (TPFPB) and tris(1H,1H-heptafluorobutyl)borate (THFBuBO) can act as fluoride ion (F⁻) receptors.[3] This action helps to dissociate the insulating LiF formed during discharge, improving the reversibility of the conversion reaction and leading to better capacity retention.[3]

Q5: What is the importance of the Cathode Electrolyte Interphase (CEI) in FeF₃ batteries?

A5: The Cathode Electrolyte Interphase (CEI) is a passivation layer that forms on the surface of the FeF₃ cathode due to the reaction between the electrode and the electrolyte. A stable and ionically conductive CEI is crucial for long-term cycling stability. It prevents the continuous decomposition of the electrolyte and the dissolution of the active material.[1][2][4] The composition of the electrolyte directly influences the properties of the CEI. For example, LiFSI-based electrolytes are known to form a stable CEI that enhances battery performance.[1][2]

Quantitative Data Summary

The following tables summarize the performance of FeF₃ batteries with different electrolyte compositions as reported in the literature.

Table 1: Comparison of Different Electrolyte Systems for FeF₃ Batteries

Electrolyte CompositionSaltSolvent(s)Key Performance MetricsReference
Conventional Carbonate1 M LiPF₆Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 vol%)Lower capacity retention.[1][2]
Ionic Liquid1 M LiFSIN-methyl-N-propyl pyrrolidinium bis(fluorosulfonyl)imide (Pyr₁,₃FSI)High reversible capacity (330.2 mAh g⁻¹ at 200 mA g⁻¹), improved rate capability and cycling stability. After 50 cycles at 200 mA g⁻¹, the reversible capacity was 231 mAh g⁻¹.[1][2]
Fluorinated Ether-basedLiFSI1,2-dimethoxyethane (DME) and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)Enables stable cycling in a full-cell configuration with a Li metal anode.[6]
Concentrated Electrolyte5.3 M LiFSA-Suppresses the formation of inactive Fe and LiF, leading to improved cycling stability. Capacity loss after 20 cycles was 26.8% compared to 50.8% for a 1.2 M electrolyte.[4]
With Boron-based Additives1 M LiPF₆EC/DMCImproved capacity retention with additives. With THFBuBO, the capacity retention was 86.5% after 10 cycles, compared to 68.6% without the additive.[3]

Experimental Protocols

1. Preparation of LiFSI/Pyr₁,₃FSI Ionic Liquid Electrolyte

  • Materials: Lithium bis(fluorosulfonyl)imide (LiFSI), N-methyl-N-propyl pyrrolidinium bis(fluorosulfonyl)imide (Pyr₁,₃FSI).

  • Procedure:

    • Inside an argon-filled glove box with H₂O and O₂ levels below 0.01 ppm, dry the required amount of Pyr₁,₃FSI.

    • Dissolve 1 M of LiFSI into the dried Pyr₁,₃FSI.

    • Stir the solution until the LiFSI is completely dissolved.

    • The resulting solution is the 1 M LiFSI in Pyr₁,₃FSI electrolyte.[1][2]

2. Coin Cell Assembly (CR2032)

  • Components: FeF₃ cathode, lithium metal anode, separator (e.g., polypropylene), electrolyte, CR2032 coin cell parts (case, spacer, spring, gasket).

  • Procedure:

    • All assembly steps must be performed in an argon-filled glove box.

    • Place the FeF₃ cathode at the bottom of the coin cell case.

    • Add a few drops of the desired electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal anode on top of the separator.

    • Place a spacer and then the spring on top of the anode.

    • Place the gasket and the top cap of the coin cell.

    • Crimp the coin cell using a coin cell crimper to ensure it is properly sealed.[1]

3. Electrochemical Characterization

  • Galvanostatic Cycling:

    • Use a battery tester (e.g., LAND CT2001A).

    • Set the desired voltage range (e.g., 1.3–4.3 V vs Li/Li⁺).

    • Apply different current densities (C-rates) to evaluate rate capability and cycling stability.[1]

  • Cyclic Voltammetry (CV):

    • Use an electrochemical workstation.

    • Set a scan rate (e.g., 0.1 mV/s) and a voltage window to investigate the redox reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation over a range of frequencies (e.g., 100 kHz to 0.01 Hz) to study the impedance characteristics of the cell, including electrolyte resistance and charge transfer resistance.

Visualizations

Electrolyte_Impact_on_FeF3 cluster_conventional Conventional Carbonate Electrolyte cluster_advanced Advanced Electrolyte (e.g., Ionic Liquid, Concentrated) conv_cathode FeF₃ Cathode conv_cei Thick, Resistive CEI conv_cathode->conv_cei Unstable Interface conv_products Inactive LiF/Fe Aggregates conv_cathode->conv_products Irreversible Reaction conv_electrolyte Electrolyte Decomposition conv_cei->conv_electrolyte conv_performance Rapid Capacity Fading conv_cei->conv_performance conv_products->conv_performance adv_cathode FeF₃ Cathode adv_cei Thin, Stable CEI adv_cathode->adv_cei Stable Interface adv_products Reversible LiF/Fe Formation adv_cathode->adv_products Reversible Reaction adv_electrolyte High Ionic Conductivity adv_cei->adv_electrolyte adv_performance Improved Cycling Stability adv_cei->adv_performance adv_electrolyte->adv_performance adv_products->adv_performance

Caption: Impact of electrolyte type on the FeF₃ cathode interface and performance.

Troubleshooting_Workflow start Battery Performance Issue Identified issue e.g., Rapid Capacity Fading, High Hysteresis start->issue check_electrolyte Is the electrolyte stable and forming a protective CEI? issue->check_electrolyte check_reaction Is the conversion reaction reversible? check_electrolyte->check_reaction Yes solution_electrolyte Switch to IL, concentrated, or fluorinated ether electrolyte check_electrolyte->solution_electrolyte No solution_additive Incorporate F- receptor additives (e.g., Boron-based) check_reaction->solution_additive No re_evaluate Re-evaluate Performance check_reaction->re_evaluate Yes solution_electrolyte->re_evaluate solution_additive->re_evaluate end Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for FeF₃ battery performance issues.

References

Validation & Comparative

Ferric Fluoride vs. Iron(III) Chloride: A Comparative Guide for Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a Lewis acid catalyst is pivotal for optimizing reaction efficiency, yield, and selectivity. While iron(III) chloride (FeCl₃) is a widely recognized and ubiquitously employed Lewis acid in organic synthesis, ferric fluoride (B91410) (FeF₃) presents a compelling, and in certain applications, superior alternative. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

The enhanced catalytic activity of ferric fluoride can be attributed to the high electronegativity of the fluoride ligands, which increases the Lewis acidity of the iron(III) center. This heightened acidity can lead to more efficient activation of substrates, resulting in faster reaction times and higher yields under milder conditions.

Performance in the Synthesis of Oxathioacetals

A direct comparison of iron(III) halides in the synthesis of oxathioacetals from carbonyl compounds has demonstrated the superior catalytic performance of this compound. The protection of carbonyl groups as oxathioacetals is a crucial step in multi-step organic synthesis.

Quantitative Data Summary
Catalyst (5 mol%)SubstrateProductTime (min)Yield (%)
FeF₃ Benzaldehyde (B42025)2-Phenyl-1,3-oxathiolane1590
FeCl₃ Benzaldehyde2-Phenyl-1,3-oxathiolane3058
FeBr₃ Benzaldehyde2-Phenyl-1,3-oxathiolane3040
FeI₃ Benzaldehyde2-Phenyl-1,3-oxathiolane3035

Data sourced from a comparative study on the synthesis of oxathioacetals.

As the data indicates, this compound not only provides a significantly higher yield but also facilitates the reaction in half the time compared to iron(III) chloride under the same conditions. This increased efficiency can be critical in time-sensitive synthetic routes and for improving overall process economy.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-1,3-oxathiolane

A mixture of benzaldehyde (1 mmol), 2-mercaptoethanol (B42355) (1.1 mmol), and the iron(III) halide catalyst (FeF₃ or FeCl₃, 5 mol%) was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was diluted with diethyl ether and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica (B1680970) gel to afford the pure 2-phenyl-1,3-oxathiolane.

Mechanistic Insights and Visualizations

The catalytic cycle for the formation of oxathioacetals using an iron(III) halide as a Lewis acid catalyst involves the activation of the carbonyl group, making it more susceptible to nucleophilic attack.

Fig. 1: Generalized mechanism of oxathioacetal formation.

The superior performance of FeF₃ in this reaction can be rationalized by its stronger Lewis acidity, which leads to a more effective activation of the carbonyl group (formation of the activated complex). This, in turn, accelerates the rate-determining nucleophilic attack step.

Further Considerations: Friedel-Crafts Reactions

While direct comparative studies are less common, the principles of Lewis acidity suggest that this compound could also offer advantages in other classical Lewis acid-catalyzed reactions, such as the Friedel-Crafts acylation and alkylation. The general mechanism involves the generation of a highly electrophilic acylium or carbocation intermediate.

FriedelCraftsAcylation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-COCl AcyliumComplex [R-CO]⁺[FeX₃Cl]⁻ AcylHalide->AcyliumComplex Catalyst FeX₃ Catalyst->AcyliumComplex SigmaComplex Sigma Complex AcyliumComplex->SigmaComplex Arene Ar-H Arene->SigmaComplex Product Ar-CO-R SigmaComplex->Product Deprotonation RegeneratedCatalyst FeX₃ SigmaComplex->RegeneratedCatalyst HCl HCl SigmaComplex->HCl

A Comparative Guide to the Electrochemical Performance of FeF₃ and FeF₂ Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron fluorides, specifically iron (III) fluoride (B91410) (FeF₃) and iron (II) fluoride (FeF₂), have garnered significant attention as promising cathode materials for next-generation lithium-ion batteries. Their appeal lies in their high theoretical energy densities, stemming from multi-electron conversion reactions, and the low cost and abundance of iron. This guide provides an objective comparison of the electrochemical performance of FeF₃ and FeF₂ cathodes, supported by experimental data, to aid researchers in the selection and development of advanced energy storage solutions.

At a Glance: Key Performance Metrics

A summary of the key electrochemical performance indicators for FeF₃ and FeF₂ cathodes is presented below. It is important to note that experimental values can vary significantly based on the material's morphology, particle size, carbon coating, and the specific testing conditions employed.

Performance MetricFeF₃ (Iron (III) Fluoride)FeF₂ (Iron (II) Fluoride)
Theoretical Specific Capacity ~712 mAh/g (3e⁻ reaction)[1]~571 mAh/g (2e⁻ reaction)
Theoretical Energy Density HighHigh[2]
Operating Voltage vs. Li/Li⁺ Plateau around 3.0-3.5 V and a sloping region down to ~1.5 VPlateau around 2.7 V and a sloping region down to ~1.5 V
Experimental Specific Capacity 150 - 580 mAh/g (Initial Discharge)[3][4]200 - 500 mAh/g (Initial Discharge)
Cycling Stability Variable, significant capacity fading can occur. Doping and nanostructuring improve stability, with some reports of over 90% capacity retention after 100 cycles.[5]Generally shows better cycling stability than pristine FeF₃. Nanostructured FeF₂ with carbon has shown stable cycling for over 1000 cycles.
Rate Capability Generally lower than FeF₂. Nanocomposites can deliver capacities of 100-300 mAh/g at high rates (e.g., 5C).[2][5]Can exhibit excellent rate capability, with some nanostructured composites delivering over 300 mAh/g at 4000 mA/g.
Challenges Low intrinsic electronic conductivity, large volume changes during cycling, and dissolution of reaction intermediates.[2]Lower theoretical capacity compared to FeF₃, and also suffers from poor electronic conductivity and volume expansion.[6]

Delving Deeper: Experimental Observations

Specific Capacity and Voltage Profile

FeF₃ theoretically offers a higher specific capacity due to a three-electron transfer reaction (Fe³⁺ + 3e⁻ ↔ Fe⁰) compared to the two-electron reaction of FeF₂ (Fe²⁺ + 2e⁻ ↔ Fe⁰). Experimental results often show a multi-step discharge process for FeF₃, with an initial intercalation-like reaction followed by a conversion reaction.[7] The initial discharge of FeF₃ can involve the formation of FeF₂ as an intermediate.[3][4][7]

FeF₂ typically exhibits a flatter and lower average discharge voltage plateau compared to the initial high-voltage plateau of FeF₃. The practical specific capacities achieved for both materials are often lower than their theoretical values, primarily due to poor electronic conductivity and kinetic limitations. However, through strategies like nanostructuring and carbon coating, researchers have reported impressive initial discharge capacities for both materials, in some cases approaching their theoretical limits.

Cycling Stability and Rate Capability

A significant hurdle for both FeF₃ and FeF₂ cathodes is their cycling stability. The large volume changes that occur during the conversion reaction can lead to pulverization of the electrode and loss of electrical contact, resulting in rapid capacity fading.[6] Furthermore, the dissolution of intermediate species into the electrolyte can contribute to capacity loss.

Generally, nanostructured FeF₂ composites have demonstrated superior cycling stability and rate capability compared to their FeF₃ counterparts under similar conditions. This is often attributed to the more straightforward two-electron reaction pathway and potentially more stable intermediate phases. For instance, nanostructured FeF₂ embedded in a carbon matrix has been shown to endure thousands of cycles with minimal capacity decay.[2]

Strategies to enhance the performance of FeF₃ include doping with other metal cations and creating nanocomposites with conductive carbon materials.[5] These modifications can improve electronic conductivity, buffer volume changes, and enhance cycling stability and rate performance.[2][5]

Experimental Protocols: A General Guideline

The evaluation of FeF₃ and FeF₂ cathodes typically follows a standardized set of experimental procedures. Below is a detailed methodology that outlines the key steps involved in fabricating and testing these cathode materials.

Electrode Preparation
  • Slurry Formulation: The active material (FeF₃ or FeF₂), a conductive agent (e.g., Super P or acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio, commonly 70:20:10 or 80:10:10.

  • Solvent: N-methyl-2-pyrrolidone (NMP) is typically used as the solvent to dissolve the binder and create a homogeneous slurry.

  • Mixing: The components are thoroughly mixed using a planetary mixer or a magnetic stirrer to ensure a uniform dispersion of the active material and conductive additive within the binder solution.

  • Coating: The resulting slurry is cast onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness and active material loading.

  • Drying: The coated electrode is then dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

Coin Cell Assembly
  • Cell Components: Standard 2032-type coin cells are commonly used for electrochemical testing.

  • Assembly Environment: The cells are assembled in an argon-filled glovebox with very low levels of oxygen and moisture (<0.1 ppm) to prevent any side reactions with the lithium metal anode and electrolyte.

  • Components Stacking: The coin cell is assembled in the following order: cathode, separator (e.g., Celgard 2400), lithium metal anode, and a stainless-steel spacer and spring.

  • Electrolyte: A few drops of a liquid electrolyte, typically 1 M LiPF₆ in a mixture of organic carbonates like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v), are added to the separator to ensure ionic conductivity.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is performed to identify the redox potentials of the electrochemical reactions. The cell is scanned between a defined voltage window (e.g., 1.0 V to 4.5 V) at a slow scan rate (e.g., 0.1 mV/s) for several cycles.

  • Galvanostatic Charge-Discharge Cycling: This is the primary method to evaluate the specific capacity, cycling stability, and coulombic efficiency. The cell is charged and discharged at a constant current (C-rate) within a specific voltage range. The C-rate is defined relative to the theoretical capacity of the active material (1C corresponds to a full charge or discharge in one hour).

  • Rate Capability Test: The cell is cycled at various C-rates (e.g., from C/10 to 10C) to assess its ability to deliver capacity at different charge and discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and other impedance-related phenomena within the cell before and after cycling.

Visualizing the Workflow and Reaction Pathways

To better understand the experimental process and the fundamental reactions, the following diagrams are provided.

G cluster_0 Material Synthesis & Characterization cluster_1 Electrode & Cell Fabrication cluster_2 Electrochemical Testing Synthesis FeF₃/FeF₂ Synthesis (e.g., Solvothermal, Ball Milling) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Slurry Slurry Preparation (Active Material, Carbon, Binder) Characterization->Slurry Coating Electrode Coating (On Al foil) Slurry->Coating Assembly Coin Cell Assembly (in Glovebox) Coating->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Cycling (GCD) CV->GCD Rate Rate Capability GCD->Rate EIS Electrochemical Impedance Spectroscopy (EIS) Rate->EIS

Experimental workflow for evaluating FeF₃ and FeF₂ cathodes.

G cluster_FeF3 FeF₃ Conversion Reaction cluster_FeF2 FeF₂ Conversion Reaction Fe3 Fe³⁺ Fe2 Fe²⁺ Fe3->Fe2 + e⁻ Fe0 Fe⁰ Fe2->Fe0 + 2e⁻ Fe2_2 Fe²⁺ Fe0_2 Fe⁰ Fe2_2->Fe0_2 + 2e⁻

Simplified conversion reaction pathways for FeF₃ and FeF₂.

Conclusion

Both FeF₃ and FeF₂ present compelling attributes as high-capacity cathode materials for future lithium-ion batteries. FeF₃ offers a higher theoretical capacity, while FeF₂ has demonstrated better cycling stability and rate capability in many studies. The primary challenges for both materials remain their poor electronic conductivity and the mechanical instability arising from large volume changes during cycling. Ongoing research focuses on overcoming these limitations through nanostructuring, carbon compositing, and electrolyte optimization. The choice between FeF₃ and FeF₂ will ultimately depend on the specific application requirements, balancing the need for high energy density with long-term cycling stability and power performance. This guide provides a foundational understanding to inform further research and development in this promising area of energy storage.

References

Ferric Fluoride's Catalytic Prowess: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable catalytic systems is paramount. Ferric fluoride (B91410) (FeF3), an earth-abundant and cost-effective Lewis acid, is emerging as a versatile catalyst in a range of organic transformations. This guide provides an objective comparison of FeF3's catalytic performance against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights to validate its utility in modern synthesis.

Ferric fluoride's catalytic activity is primarily attributed to its strong Lewis acidic nature, stemming from the high electronegativity of the fluoride ligands which enhances the electron-accepting ability of the iron(III) center. Furthermore, in certain applications, particularly when supported on materials like magnesium fluoride, it exhibits beneficial Brønsted acidity, leading to a bifunctional catalytic system. This guide will delve into the validation of its catalytic mechanism in three key areas: the isomerization of citronellal (B1669106), cross-coupling reactions, and the protection of carbonyl groups.

Isomerization of Citronellal: A Case for Bi-Acidity

The intramolecular ene reaction of citronellal to form isopulegol, a key intermediate in menthol (B31143) synthesis, serves as an excellent model reaction to probe the acidic properties of a catalyst. This compound-based catalysts, particularly when dispersed on a magnesium fluoride (MgF2) matrix, have demonstrated high activity and selectivity in this transformation.

The catalytic prowess of FeF3-MgF2 lies in its bi-acidity, possessing both Lewis and Brønsted acid sites. The Lewis acid sites are believed to coordinate with the carbonyl oxygen of citronellal, activating it for the cyclization, while the Brønsted acid sites facilitate the proton transfer steps of the ene reaction.

Comparative Performance
CatalystConversion (%)Selectivity to Isopulegol (%)Diastereoselectivity (%)Reaction Conditions
FeF3-MgF2 ~100~85-Toluene, 100°C, 4h
Zr-zeolite beta >97>97 (to isopulegols)~93Not specified
Al-MSU-SFAU Zeolite HighHigh~65Not specified
HY Zeolite HighHigh~65Not specified
Sulfated Zirconia HighPoor-Not specified
Phosphated Zirconia GoodGood-Not specified

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing reaction conditions.

As the data suggests, while various solid acids can catalyze the isomerization of citronellal, FeF3-MgF2 offers a compelling combination of high conversion and selectivity. Zeolites like Zr-zeolite beta show excellent diastereoselectivity, but the performance of other zeolites can be lower.[1] Sulfated zirconia, although highly active, often leads to the formation of byproducts due to its strong acidity.[2]

Experimental Protocol: Isomerization of Citronellal with FeF3-MgF2

Catalyst Preparation (Sol-Gel Route):

  • A precursor solution of iron(III) nitrate (B79036) is partially dehydrated.

  • Magnesium acetate (B1210297) is added to the iron precursor solution.

  • The mixed precursor suspension is fluorinated using hydrofluoric acid (HF) to form a FeF3-MgF2 sol.

  • The sol is aged, dried, and calcined to obtain the final catalyst.

Catalytic Reaction:

  • In a round-bottom flask, the FeF3-MgF2 catalyst is suspended in toluene.

  • Citronellal is added to the suspension.

  • The mixture is heated to 100°C and stirred for 4 hours.

  • After the reaction, the catalyst is separated by filtration.

  • The product mixture is analyzed by gas chromatography to determine conversion and selectivity.

Catalytic Mechanism: Isomerization of Citronellal

G cluster_0 Catalytic Cycle Citronellal Citronellal Activated_Complex Activated Complex (Citronellal coordinated to Lewis acid site) Citronellal->Activated_Complex Coordination Catalyst FeF3-MgF2 (Lewis & Brønsted sites) Catalyst->Activated_Complex Cyclization Intramolecular Ene Reaction Activated_Complex->Cyclization Protonation by Brønsted site Isopulegol_Complex Isopulegol-Catalyst Complex Cyclization->Isopulegol_Complex Isopulegol_Complex->Catalyst Catalyst Regeneration Isopulegol Isopulegol Isopulegol_Complex->Isopulegol Product Release G cluster_1 Hypothetical Fe(I)/Fe(III) Catalytic Cycle FeIII_precatalyst Fe(III)F3 FeI_species [Fe(I)R] active species FeIII_precatalyst->FeI_species Reduction Grignard1 R-MgX Grignard1->FeI_species Oxidative_addition Oxidative Addition FeI_species->Oxidative_addition Aryl_halide Ar-X Aryl_halide->Oxidative_addition FeIII_intermediate [Fe(III)(Ar)(R)X] Oxidative_addition->FeIII_intermediate Reductive_elimination Reductive Elimination FeIII_intermediate->Reductive_elimination Reductive_elimination->FeI_species Catalyst Regeneration Product Ar-R Reductive_elimination->Product G cluster_2 Dithioacetalization Workflow Start Start Mix_Reactants Mix Carbonyl Compound, Dithiol, and FeF3 Start->Mix_Reactants Reaction Stir at Room Temperature or with Mild Heating Mix_Reactants->Reaction Monitor_TLC Monitor Reaction by TLC Reaction->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Reaction Complete Purification Dry and Concentrate Organic Layer Workup->Purification Product Dithioacetal Product Purification->Product

References

Anhydrous vs. Hydrated Ferric Fluoride in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between anhydrous and hydrated forms of a catalyst can significantly impact reaction efficiency, selectivity, and overall outcomes. This guide provides a detailed comparison of anhydrous ferric fluoride (B91410) (FeF₃) and its hydrated counterpart, ferric fluoride trihydrate (FeF₃·3H₂O), in catalytic applications. Leveraging their properties as robust Lewis acids, both forms of this compound have emerged as cost-effective and environmentally benign catalysts in a range of organic transformations. This document outlines their comparative performance, supported by experimental data, and provides detailed protocols for key reactions.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of anhydrous and hydrated this compound is crucial for their effective application in catalysis. The primary distinction lies in the presence of water molecules within the crystal lattice of the hydrated form.

PropertyAnhydrous this compound (FeF₃)Hydrated this compound (FeF₃·3H₂O)
Appearance White to pale green crystals[1]Light pink crystals[1]
Molar Mass 112.84 g/mol [1]166.89 g/mol [1]
Density 3.87 g/cm³[1]2.3 g/cm³[1]
Solubility in Water Slightly soluble[1]49.5 g/100 mL[1]
Hygroscopicity Hygroscopic[1]Hygroscopic[1]

The presence of coordinated water molecules in the hydrated form can influence its solubility and Lewis acidity, which in turn affects its catalytic activity. While anhydrous FeF₃ is a powerful dehydrating agent, the hydrated form is more readily soluble in certain solvents, which can be advantageous in specific reaction media.

Catalytic Performance: A Comparative Analysis

The catalytic efficacy of anhydrous and hydrated this compound has been evaluated in several key organic reactions. The following sections present a comparison of their performance, with a focus on cross-coupling and Friedel-Crafts acylation reactions.

Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing a sustainable alternative to precious metal catalysts. Both anhydrous and hydrated this compound have been utilized in this domain, with notable differences in their performance.

One of the most well-documented applications is the biaryl coupling of aryl chlorides with Grignard reagents. In this context, hydrated this compound, particularly in combination with N-heterocyclic carbene (NHC) ligands, has demonstrated exceptional performance.[2] The "fluoride effect" is believed to be crucial in stabilizing the active iron species and preventing undesirable homocoupling side reactions.[2]

Conversely, studies have shown that anhydrous FeF₃ can also be a highly effective catalyst for the cross-coupling of deactivated aryl chlorides with alkyl Grignard reagents when paired with an appropriate NHC ligand.[3]

Table 1: Comparison of Anhydrous and Hydrated FeF₃ in Cross-Coupling Reactions

ReactionCatalyst SystemSubstratesProduct YieldReference
Biaryl Synthesis 5 mol% FeF₃·3H₂O / 15 mol% SIPr·HClChlorobenzene (B131634) and p-tolylmagnesium bromide98%[2]
Biaryl Synthesis 3 mol% Anhydrous FeF₃ / SIPr·HClNot specified, noted as "sluggish reaction" in direct comparison context-[2]
Methylation of Aryl Chloride Anhydrous FeF₃ / SIPr1-chloro-4-methoxybenzene and methylmagnesium bromideup to 99%[3]

Note: The "sluggish reaction" for anhydrous FeF₃ in biaryl synthesis was noted in a study optimizing the reaction with the hydrated form. The high yield for anhydrous FeF₃ in the methylation reaction was achieved in a separate study focused on that catalyst system.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones, traditionally relying on stoichiometric amounts of Lewis acids like aluminum chloride.[4][5] The use of catalytic amounts of iron-based Lewis acids presents a more environmentally friendly alternative.

Experimental Protocols

Iron-Catalyzed Biaryl Synthesis using Hydrated this compound

This protocol describes the synthesis of 4-methylbiphenyl (B165694) from chlorobenzene and p-tolylmagnesium bromide using a FeF₃·3H₂O/SIPr·HCl catalyst system.[2]

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add FeF₃·3H₂O (5 mol%) and SIPr·HCl (15 mol%).

  • Add anhydrous THF.

  • To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand.

  • Stir the mixture for 4 hours at room temperature.

  • Add chlorobenzene (1.0 equiv) followed by p-tolylmagnesium bromide (1.2 equiv).

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-methylbiphenyl.

Friedel-Crafts Acylation of Toluene (B28343) (General Protocol adaptable for FeF₃)

This is a general procedure for Friedel-Crafts acylation, which can be adapted for using this compound as the catalyst.[7][8]

Materials:

  • Anhydrous this compound (FeF₃) or Hydrated this compound (FeF₃·3H₂O)

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (solvent)

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend this compound (catalytic amount) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the suspension.

  • Add anhydrous toluene dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, 4'-methylacetophenone.

  • The crude product can be further purified by distillation or column chromatography.

Visualizing Reaction Workflows and Pathways

experimental_workflow_biaryl_synthesis cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification p1 FeF3·3H2O + SIPr·HCl p2 Add Anhydrous THF p1->p2 p3 Add EtMgBr (dropwise) p2->p3 p4 Stir for 4h at RT p3->p4 r1 Add Chlorobenzene p4->r1 Active Catalyst r2 Add p-Tolylmagnesium Bromide r1->r2 r3 Heat at 60°C for 24h r2->r3 w1 Quench with NH4Cl (aq) r3->w1 Reaction Mixture w2 Extract with Diethyl Ether w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Column Chromatography w3->w4 product 4-methylbiphenyl w4->product Purified Product logical_relationship_friedel_crafts cluster_reactants Reactants arene Aromatic Ring (e.g., Toluene) substitution Electrophilic Aromatic Substitution arene->substitution Nucleophilic Attack acyl_halide Acyl Halide (e.g., Acetyl Chloride) electrophile Acylium Ion Formation [R-C=O]+ acyl_halide->electrophile catalyst Lewis Acid Catalyst (Anhydrous or Hydrated FeF3) catalyst->electrophile Activation electrophile->substitution product Aromatic Ketone substitution->product

References

The Chasm Between Theory and Practice: Unpacking the Capacity of Ferric Fluoride Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical promise and experimental realities of ferric fluoride (B91410) (FeF₃) as a high-capacity cathode material for next-generation lithium-ion batteries. This guide provides a comparative analysis of its performance, detailed experimental methodologies, and an exploration of the factors contributing to the frequently observed capacity gap.

Ferric fluoride (FeF₃) has emerged as a promising cathode material for lithium-ion batteries, boasting a high theoretical specific capacity of approximately 712 mAh/g.[1][2] This remarkable capacity stems from a multi-electron conversion reaction where iron is reduced from a +3 to a 0 oxidation state (Fe³⁺ + 3e⁻ → Fe⁰). This is significantly higher than the capacity of conventional intercalation cathodes like LiCoO₂ (~140 mAh/g). However, the journey from theoretical potential to practical application is fraught with challenges, leading to a considerable discrepancy between the predicted and achieved capacities in experimental settings.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the theoretical and experimental capacity of FeF₃ cathodes, supported by experimental data and detailed protocols.

Theoretical vs. Experimental Capacity: A Comparative Overview

The disparity between the theoretical and real-world performance of FeF₃ cathodes is a critical area of research. The following table summarizes the theoretical capacity alongside a range of experimentally observed capacities under various conditions, highlighting the impact of material engineering and testing parameters.

Parameter Theoretical Value Experimental Examples Reference
Specific Capacity (mAh/g) 712 (based on 3-electron conversion)FeF₃/C Nanocomposite: ~500-600 mAh/g at low ratesFeF₃ Nanocrystals: Initial discharge capacity of 712 mAh/g at 500 mA/gGraphitized Carbon-wrapped FeF₃: ~188 mAh/g (2.0-4.5V), ~421 mAh/g (1.5-4.5V)All-Solid-State Fluoride Battery: 579 mAh/g (initial), 461 mAh/g (after 10 cycles)[1][3][3][4][5]
Reaction Mechanism Complete conversion reaction (FeF₃ + 3Li⁺ + 3e⁻ ↔ Fe + 3LiF)Intercalation (Fe³⁺ to Fe²⁺) followed by conversion (Fe²⁺ to Fe⁰)[1]
Voltage Plateau (vs. Li/Li⁺) Average voltage of ~2.7 VHigh-voltage plateau (~3.0-3.5 V) for intercalation and a lower, sloping plateau for conversion[1]

Bridging the Gap: Factors Influencing Experimental Capacity

The significant gap between the theoretical and experimental capacity of FeF₃ cathodes can be attributed to several key factors. Understanding these limitations is crucial for developing strategies to unlock the full potential of this material.

Factors Affecting FeF3 Cathode Capacity Theoretical Theoretical Capacity (712 mAh/g) Factors Limiting Factors Theoretical->Factors Experimental Experimental Capacity (< Theoretical) Factors->Experimental Conductivity Poor Electronic Conductivity Factors->Conductivity Volume Large Volume Expansion Factors->Volume Kinetics Sluggish Reaction Kinetics Factors->Kinetics SEI SEI Layer Formation Factors->SEI Strategies Mitigation Strategies Carbon Carbon Coating/ Composites Strategies->Carbon Nano Nanostructuring Strategies->Nano Doping Elemental Doping Strategies->Doping Carbon->Experimental Improves Nano->Experimental Improves Doping->Experimental Improves

Caption: Key factors limiting the experimental capacity of FeF₃ cathodes and strategies to mitigate them.

Poor Electronic Conductivity: this compound is inherently an electrical insulator. This poor conductivity hinders electron transport to the active material, leading to high internal resistance and significant capacity loss, especially at high charge/discharge rates.

Large Volume Changes: The conversion reaction involves a significant change in the crystal structure and a large volume expansion upon lithiation. This can lead to pulverization of the electrode, loss of electrical contact between particles, and rapid capacity fading over repeated cycles.

Sluggish Reaction Kinetics: The breaking and forming of chemical bonds during the conversion reaction are kinetically slow compared to the simple insertion of ions in intercalation cathodes. This sluggishness contributes to voltage hysteresis (a difference between the charge and discharge voltage) and reduced energy efficiency.

Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed and consistent experimental protocols are essential. The following sections outline typical procedures for the synthesis of FeF₃-based cathode materials and their electrochemical characterization.

Synthesis of Carbon-Coated FeF₃ Nanocomposite

This protocol describes a common method for synthesizing a carbon-coated FeF₃ nanocomposite to improve its electronic conductivity.

  • Precursor Preparation: Anhydrous iron(III) chloride (FeCl₃) is dissolved in a suitable solvent, such as ethanol.

  • Carbon Source Addition: A carbon source, such as citric acid or a polymer, is added to the solution. The carbon source also acts as a chelating agent, forming a complex with the iron ions.

  • Gel Formation: The solution is heated to evaporate the solvent and form a gel.

  • Calcination: The dried gel is calcined at a high temperature (e.g., 500-700 °C) under an inert atmosphere (e.g., argon or nitrogen). During this step, the organic precursor pyrolyzes to form a carbon matrix, and the iron salt is converted to iron oxide.

  • Fluorination: The resulting iron oxide/carbon composite is then fluorinated by heating it in the presence of a fluorine source, such as anhydrous HF gas or by solid-state reaction with a fluorine-containing polymer like PTFE, to form the final carbon-coated FeF₃ nanocomposite.

Electrochemical Characterization

The electrochemical performance of the synthesized FeF₃ cathode material is typically evaluated in a coin cell setup.

  • Slurry Preparation: The active material (FeF₃ or its composite) is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10). An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to form a homogeneous slurry.

  • Electrode Casting: The slurry is cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness. The coated foil is then dried in a vacuum oven to remove the solvent.

  • Coin Cell Assembly: Circular electrodes are punched from the dried foil and assembled into a coin cell (e.g., CR2032 type) in an argon-filled glovebox. The cell consists of the FeF₃ cathode, a lithium metal anode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Galvanostatic Cycling: The assembled coin cells are tested using a battery cycler. They are charged and discharged at a constant current (galvanostatic mode) within a specific voltage window (e.g., 1.5 V to 4.5 V vs. Li/Li⁺). The specific capacity is calculated based on the mass of the active material.

The Interplay of Intercalation and Conversion

The electrochemical behavior of FeF₃ is more complex than a simple one-step conversion reaction. The discharge process often exhibits two distinct regions:

  • Intercalation Plateau: At higher voltages (around 3.0-3.5 V), a relatively flat plateau is observed, which is attributed to the intercalation of lithium ions into the FeF₃ host structure, leading to the formation of LixFeF₃ and the reduction of Fe³⁺ to Fe²⁺. This process is generally more reversible and has faster kinetics than the subsequent conversion reaction.

  • Conversion Slope: At lower voltages, a sloping region appears, corresponding to the conversion of LixFeF₃ to metallic iron (Fe⁰) and lithium fluoride (LiF). This multi-electron process is responsible for the high theoretical capacity but also contributes significantly to the challenges of volume expansion and sluggish kinetics.

Electrochemical Reactions in FeF3 Cathode Start FeF3 (Fe³⁺) Intercalation LixFeF3 (Fe²⁺) Start->Intercalation Intercalation (High Voltage) Conversion Fe⁰ + 3LiF Intercalation->Conversion Conversion (Low Voltage)

Caption: The two-step electrochemical process in FeF₃ cathodes during discharge.

Conclusion

This compound remains a highly attractive cathode material due to its exceptional theoretical capacity. However, realizing this potential in practical devices requires overcoming significant hurdles related to its insulating nature, large volume changes, and slow reaction kinetics. Strategies such as nanostructuring, carbon coating, and elemental doping have shown promise in improving the experimental capacity and cycling stability of FeF₃ cathodes. A thorough understanding of the underlying electrochemical mechanisms, including the interplay of intercalation and conversion reactions, is paramount for the rational design of high-performance FeF₃-based batteries. Continued research focusing on novel material architectures and electrolyte formulations will be crucial in bridging the gap between the theoretical promise and the practical application of this high-capacity cathode material.

References

A Comparative Guide to the Synthesis of Ferric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Ferric fluoride (B91410) (FeF₃), an inorganic compound of iron and fluorine, is a material of significant interest across various scientific and industrial domains, including ceramics manufacturing, catalysis in organic reactions, and as a cathode material in next-generation batteries.[1][2] Its utility stems from its unique chemical and physical properties, which are highly dependent on its crystalline form, purity, and morphology. Consequently, the method of synthesis is a critical determinant of the material's ultimate performance.

This guide provides a comparative analysis of several prominent methods for the synthesis of ferric fluoride, offering objective performance comparisons supported by experimental data. Detailed protocols for key methods are provided to facilitate replication and further research.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on the desired final product characteristics, such as whether an anhydrous or hydrated form is needed, the required purity, and the target morphology (e.g., nanoparticles, bulk powder). The following table summarizes and compares key quantitative and qualitative aspects of major synthesis routes.

Synthesis MethodPrecursorsTypical Reaction ConditionsProduct FormReported Purity / YieldKey AdvantagesKey Disadvantages
Hydrofluorination Anhydrous Ferric Chloride (FeCl₃), Hydrogen Fluoride (HF) gasElevated temperatures, in an oxygen-free environment.[1][3]Anhydrous FeF₃High PurityDirect route to anhydrous product; well-established for industrial production.[1][3]Requires handling of highly corrosive and toxic HF gas; necessitates specialized, corrosion-resistant equipment.[4]
Solid-State Reaction Ferric Oxide (α-Fe₂O₃), Ammonium (B1175870) Bifluoride (NH₄HF₂)Heating in stages, e.g., 150°C, 250°C, and 400°C for 4-5 hours each, under an inert gas flow (e.g., Argon).[4]Anhydrous FeF₃>95% purity, >99% conversion efficiency.[4]Avoids the use of HF gas; reagents are cheaper and more convenient fluorinating agents.[4]Can result in oxide contamination if reaction is incomplete; may require intermediate grinding steps.[4]
Aqueous Synthesis Iron(III) source (e.g., FeCl₃), aqueous Hydrofluoric Acid (HF)Evaporation of an aqueous HF solution at room temperature (α-form) or >50°C (β-form).[1]Hydrated FeF₃·3H₂O (α and β polymorphs)High PuritySimple procedure for producing hydrated forms; avoids gaseous HF.[1]Produces hydrated product which may be unsuitable for some applications; dehydration can lead to oxide impurities.[4]
Solvothermal Synthesis Iron source (e.g., FeF₃·3H₂O precursor), solvent (e.g., ethanol)Sealed autoclave, elevated temperature and pressure (e.g., 200°C).Hydrated FeF₃·0.33H₂O with controlled nanostructures (e.g., hollow nanospheres).[3][5]Phase-pure hydrated productEnables control over particle morphology, size, and composition; can produce unique hierarchical structures.[3][5]Produces hydrated forms; requires specialized high-pressure equipment (autoclave).
Mechanochemical Metal Fluorides (e.g., KF, FeF₂)High-energy ball milling at room temperature in a sealed container.[6]Crystalline or amorphous products (e.g., KFeF₃)Can achieve high conversionSolvent-free, energy-efficient, and can be performed at room temperature; useful for producing complex or amorphous fluorides.[6][7][8]Can be challenging to obtain pure, single-phase FeF₃ without other cations; product may be amorphous.[6]

Experimental Protocols

Detailed methodologies for two distinct and commonly cited synthesis methods are provided below.

Solid-State Synthesis of Anhydrous FeF₃

This protocol is adapted from the work of Juneja et al. and describes the synthesis of anhydrous this compound from ferric oxide and ammonium bifluoride.[4]

Materials:

  • α-Ferric Oxide (α-Fe₂O₃), high purity

  • Ammonium Bifluoride (NH₄HF₂), 98% purity

  • High-purity Argon gas

  • Nickel or Platinum boat

  • Horizontal tube furnace

Procedure:

  • Preheat the ammonium bifluoride at 60°C for one hour before use.

  • Thoroughly mix α-Fe₂O₃ and NH₄HF₂ in a 1:6.6 molar ratio. To ensure complete reaction and avoid oxide contamination, a 20% excess of NH₄HF₂ is recommended.[4]

  • Place the mixture in a nickel or platinum boat and position it inside a horizontal tube furnace.

  • Heat the furnace under a steady flow of high-purity argon gas. The heating is performed in three stages:

    • Heat to 150°C and maintain for 4-5 hours.

    • Increase temperature to 250°C and maintain for 4-5 hours.

    • Increase temperature to 400°C and maintain for 4-5 hours.

  • After the second heating stage, cool the sample, grind it thoroughly, and add an additional 10% of the initial NH₄HF₂ mass to the mixture.[4]

  • Return the sample to the furnace for the final heating stage at 400°C.

  • After the final stage, cool the furnace to room temperature under the argon atmosphere.

  • The resulting product is anhydrous FeF₃ powder, which should be characterized by X-ray diffraction (XRD) to confirm phase purity. The conversion efficiency under these conditions is reported to be >99%.[4]

Solvothermal Synthesis of FeF₃·0.33H₂O Nanostructures

This protocol is based on the facile solvothermal strategy for creating nanostructured iron fluorides from a commercial precursor, as demonstrated for battery applications.[3][5]

Materials:

  • This compound Trihydrate (FeF₃·3H₂O)

  • Ethanol (B145695) (absolute)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Disperse a specific amount of the FeF₃·3H₂O precursor in a chosen volume of solvent (e.g., absolute ethanol) within the Teflon liner of the autoclave. The concentration of the precursor can be varied to control the resulting morphology.

  • Seal the autoclave tightly.

  • Place the sealed autoclave into an oven or furnace and heat to the desired reaction temperature (e.g., 200°C).

  • Maintain the temperature for a specified duration (e.g., 12-24 hours). The reaction time is a critical parameter influencing the product's structure.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration.

  • Wash the collected precipitate several times with absolute ethanol and deionized water to remove any unreacted precursors or byproducts.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

  • The resulting material, such as FeF₃·0.33H₂O hollow nanospheres, should be characterized using techniques like XRD, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to confirm its phase and morphology.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the logical choices involved in selecting a synthesis method.

G cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_post Processing & Characterization p1 Iron Halide (e.g., FeCl₃) p2 Iron Oxide (e.g., Fe₂O₃) m1 Hydrofluorination (HF Gas) p1->m1 Anhydrous Route m4 Aqueous Synthesis (Aqueous HF) p1->m4 Hydrated Route p3 Hydrated FeF₃ (FeF₃·3H₂O) m2 Solid-State Reaction (with NH₄HF₂) p2->m2 Anhydrous Route m3 Solvothermal (Solvent-based) p3->m3 Morphology Control char Characterization (XRD, SEM, etc.) m1->char m2->char wash Washing & Drying m3->wash m4->wash wash->char wash->char

Caption: General experimental workflow for this compound synthesis.

G start Desired Product? anhydrous Anhydrous FeF₃? start->anhydrous mechanochem Mechanochemical start->mechanochem Solvent-Free or Amorphous Desired morphology Nanostructure Required? anhydrous->morphology No (Hydrated OK) hydrofluorination Hydrofluorination anhydrous->hydrofluorination Yes (Gas Route) High Purity solid_state Solid-State anhydrous->solid_state Yes (Safer Route) Good Purity solvothermal Solvothermal morphology->solvothermal Yes aqueous Aqueous Synthesis morphology->aqueous No (Bulk Hydrate)

Caption: Decision tree for selecting a this compound synthesis method.

References

Unlocking the Potential of Iron(III) Fluoride: A Comparative Guide to Electrolyte Performance in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of energy storage are in a continuous quest for next-generation battery materials that offer higher energy densities and improved safety. Iron(III) fluoride (B91410) (FeF₃) has emerged as a promising cathode material due to its high theoretical capacity, abundance, and low cost. However, its practical application has been hindered by challenges such as low electronic conductivity and significant volume changes during cycling. The choice of electrolyte system is paramount in overcoming these hurdles and unlocking the full potential of FeF₃.

This guide provides a comprehensive comparison of the performance of FeF₃ in various battery electrolyte systems, including conventional organic carbonates, ionic liquids, concentrated electrolytes, and solid-state electrolytes. By examining key performance metrics and the underlying electrochemical mechanisms, this document aims to provide researchers with the insights needed to select and design optimal electrolyte systems for FeF₃-based batteries.

Performance Comparison of FeF₃ in Diverse Electrolyte Systems

The electrochemical performance of FeF₃ is intrinsically linked to the properties of the electrolyte. The formation of a stable cathode-electrolyte interphase (CEI), ionic conductivity, and the electrolyte's ability to accommodate the conversion reaction mechanism are critical factors. The following table summarizes the performance of FeF₃ with different electrolytes based on experimental data from recent studies.

Electrolyte SystemSpecific Capacity (mAh g⁻¹)Current DensityCycling StabilityKey Findings
Organic Carbonate (e.g., LP30) ~138 mAh g⁻¹ (after 50 cycles)[1][2]200 mA g⁻¹Poor capacity retentionSuffers from side reactions and unstable CEI formation, leading to rapid capacity fading.[3]
Ionic Liquid (e.g., LiFSI/Pyr₁,₃FSI) 330.2 mAh g⁻¹ (initial)[1][2][4], 231 mAh g⁻¹ (after 50 cycles)[1][2]200 mA g⁻¹Significantly improved cycling stability; ~0.023% decay per cycle after stabilization.[3]Forms a protective and ionically conductive CEI, suppressing side reactions, especially at elevated temperatures.[3] Higher ionic conductivity improves rate capability.[1][2]
Concentrated (e.g., LiFSA-based) Near theoretical capacity (~570 mAh g⁻¹)[5]C/20>90% capacity retention after 50 cycles[5]Suppresses the formation of inactive Fe and LiF during cycling, leading to enhanced stability.[5][6]
Fluorinated Ether (e.g., TTE/DME) Similar capacity retention to ionic liquids over 50 cycles[7]C/20Stable cyclingCreates a compatible interface with both the FeF₃ cathode and a Li metal anode.[7]
Solid-State (Sulfide-based) 519.9 mAh g⁻¹ (after 120 cycles)[8]0.3 CExcellent long-term stability; 340.7 mAh g⁻¹ after 400 cycles at 1 C.[8]Mitigates issues of sluggish kinetics and high voltage hysteresis seen in liquid electrolytes.[8]
Solid-State (Fluoride-ion) 579 mAh g⁻¹ (initial), 461 mAh g⁻¹ (after 10 cycles)[9][10]Not specifiedStable for 10 cycles[9]Demonstrates the feasibility of a reversible conversion reaction in an all-solid-state fluoride-ion battery.[9][10]
Solid-State (LiPON) 480 mAh g⁻¹ (after 2000 cycles)[11]C/3.6Exceptional cycling stability over 2000 cycles.[11]Shows gradual electrochemical activation and nanostructuring, leading to improved capacity and efficiency.[11]

The Crucial Role of the Electrolyte in FeF₃ Reaction Mechanisms

The primary energy storage mechanism in FeF₃ is a conversion reaction, where FeF₃ reacts with lithium ions to form iron metal and lithium fluoride (LiF). This process involves significant structural and morphological changes.[12][13] Some studies also report an initial intercalation step at higher voltages before the main conversion reaction.[2][14]

The electrolyte plays a critical role in facilitating this conversion reaction reversibly. A key challenge is the dissolution of intermediate species and the growth of a thick, resistive CEI in conventional organic electrolytes.[5] Ionic liquids and concentrated electrolytes have shown the ability to form a more stable and protective CEI, which is crucial for long-term cycling.[3][5] This stable CEI helps to prevent the fusing of active particles and minimizes detrimental side reactions.[5]

In solid-state systems, the solid electrolyte physically separates the electrodes, enhancing safety and potentially enabling the use of high-energy lithium metal anodes.[8] The intimate contact at the electrode-electrolyte interface in solid-state batteries is critical for efficient ion transport and achieving high capacity.[8]

FeF3_Electrolyte_Performance cluster_electrolytes Electrolyte Systems cluster_performance Performance Outcomes Organic Carbonate Organic Carbonate Poor Stability Poor Stability Organic Carbonate->Poor Stability Leads to (Unstable CEI) Ionic Liquid Ionic Liquid Improved Stability & Rate Improved Stability & Rate Ionic Liquid->Improved Stability & Rate Enables (Stable CEI) Concentrated Electrolyte Concentrated Electrolyte High Capacity & Stability High Capacity & Stability Concentrated Electrolyte->High Capacity & Stability Achieves (Suppressed Side Reactions) Solid-State Electrolyte Solid-State Electrolyte Excellent Stability & Safety Excellent Stability & Safety Solid-State Electrolyte->Excellent Stability & Safety Provides (No Leakage, Li Anode Compatibility) FeF3 Cathode FeF3 Cathode FeF3 Cathode->Organic Carbonate Interacts with FeF3 Cathode->Ionic Liquid Interacts with FeF3 Cathode->Concentrated Electrolyte Interacts with FeF3 Cathode->Solid-State Electrolyte Interacts with

Figure 1. Logical relationship between FeF₃ cathode, different electrolyte systems, and resulting performance.

Experimental Protocols

To ensure the reproducibility and accurate comparison of results, detailed experimental methodologies are crucial. The following protocols are synthesized from the cited literature for the evaluation of FeF₃ cathode performance.

1. Electrode Preparation:

  • Active Material: FeF₃, often in a hydrated form like FeF₃·0.33H₂O or as a nanocomposite with carbon (e.g., FeF₃/C).[2][3]

  • Conductive Agent: Acetylene black or carbon nanotubes are typically used to enhance electronic conductivity.[3]

  • Binder: Polyvinylidene fluoride (PVDF) is a common binder.

  • Slurry Preparation: The active material, conductive agent, and binder are mixed in a specific weight ratio (e.g., 70:20:10) with a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coating: The slurry is cast onto a current collector (e.g., aluminum foil) and dried under vacuum at elevated temperatures (e.g., 120°C) for several hours to remove the solvent.

2. Cell Assembly:

  • Cell Type: Coin-type cells (e.g., 2032-type) are commonly used for laboratory-scale testing.[15]

  • Anode: Lithium metal or sodium metal foil serves as the counter and reference electrode.[7][15]

  • Separator: A microporous membrane (e.g., Celgard) is used to prevent short circuits in liquid electrolyte cells.

  • Electrolyte: The chosen electrolyte (e.g., 1 M LiPF₆ in EC/DMC, 1 M LiFSI in Pyr₁,₃FSI) is added to the cell assembly in an inert atmosphere (e.g., an argon-filled glovebox).

  • Solid-State Cell Assembly: For all-solid-state batteries, the cathode composite, solid electrolyte layer, and anode are stacked and pressed together to ensure good interfacial contact.

3. Electrochemical Measurements:

  • Galvanostatic Cycling: The cells are charged and discharged at constant current densities (C-rates) within a specific voltage window (e.g., 1.5-4.5 V vs. Li/Li⁺) to determine specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): CV is performed at various scan rates to investigate the electrochemical reaction mechanisms and kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the interfacial and charge-transfer resistances within the cell before and after cycling.

4. Material Characterization:

  • X-ray Diffraction (XRD): To identify the crystal structure of the FeF₃ material and to study phase changes during cycling.[9]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the electrode materials before and after cycling.[7][10]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the CEI layer formed on the cathode surface.[7]

References

Characterizing Ferric Fluoride: A Comparative Guide to XRD and XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with iron-based compounds, accurate characterization of materials is paramount. Ferric fluoride (B91410) (FeF₃), a compound of interest in catalysis and battery materials, requires precise analytical techniques to determine its structural and chemical properties. This guide provides a detailed comparison of two fundamental techniques for this purpose: X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the comprehensive analysis of ferric fluoride.

Unveiling Structure and Surface Chemistry: XRD vs. XPS

XRD and XPS are complementary techniques that provide different yet crucial information about a material.[1] XRD probes the bulk crystalline structure, revealing details about phase identity, lattice parameters, and crystallite size.[2] In contrast, XPS is a surface-sensitive technique, analyzing the elemental composition and chemical oxidation states within the top few nanometers of the material's surface.[1] The combined use of both methods offers a holistic understanding of the material's characteristics.

Quantitative Analysis of this compound

The following tables summarize key quantitative data obtained from XRD and XPS analysis of this compound, providing a basis for comparison with alternative materials.

Table 1: XRD Data Summary for this compound and Alternatives

ParameterThis compound (FeF₃)Iron(II) Fluoride (FeF₂)Aluminum Fluoride (AlF₃)Ferric Chloride (FeCl₃)
Crystal System Rhombohedral[3]Tetragonal[2]RhombohedralHexagonal
Space Group R-3c[3]P4₂/mnm[2]R-3cR-3
Lattice Parameters (Å) a = 5.2, c = 13.323[4]a = 4.695, c = 3.309[2]a = 4.925, c = 12.445a = 6.065, c = 17.42
Calculated Density (g/cm³) 3.87[5]4.093.102.90

Table 2: XPS Data Summary for this compound and Alternatives

ElementSpectral LineThis compound (FeF₃) Binding Energy (eV)Iron(II) Fluoride (FeF₂) Binding Energy (eV)Aluminum Fluoride (AlF₃) Binding Energy (eV)Ferric Chloride (FeCl₃) Binding Energy (eV)
Iron (Fe) Fe 2p₃/₂~714.2[6]~710.2[6]N/A~711.5[4]
Fluorine (F) F 1s~685.0[7][8]~684.9[9]~685.5N/A
Aluminum (Al) Al 2pN/AN/A~74.5N/A
Chlorine (Cl) Cl 2pN/AN/AN/A~199.0

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for XRD and XPS analysis of this compound powder.

X-ray Diffraction (XRD) Experimental Protocol
  • Sample Preparation :

    • Grind the this compound powder using an agate mortar and pestle to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of crystallites.[10]

    • Back-load the powder into a sample holder to minimize preferred orientation. Gently press the powder to create a flat, smooth surface level with the holder's surface.[11]

  • Instrument Parameters (Typical) :

    • X-ray Source : Cu Kα (λ = 1.5406 Å)

    • Voltage and Current : 40 kV and 40 mA

    • Scan Range (2θ) : 10° to 80°

    • Step Size : 0.02°

    • Scan Speed/Time per Step : 1-2 seconds

  • Data Analysis :

    • Perform phase identification by comparing the experimental diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD).

    • Use Rietveld refinement to determine lattice parameters and quantitative phase analysis.

    • Calculate the crystallite size using the Scherrer equation, applied to the most intense diffraction peaks.

X-ray Photoelectron Spectroscopy (XPS) Experimental Protocol
  • Sample Preparation :

    • Mount the this compound powder onto a sample holder using double-sided conductive carbon tape.[12]

    • Gently press the powder onto the tape to ensure a uniform layer and good electrical contact.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Parameters (Typical) :

    • X-ray Source : Monochromatic Al Kα (1486.6 eV)

    • Analysis Chamber Pressure : <10⁻⁸ mbar

    • Survey Scan Pass Energy : 160 eV

    • High-Resolution Scan Pass Energy : 20-40 eV for Fe 2p, F 1s, C 1s, and O 1s regions.

    • Charge Neutralization : Use a low-energy electron flood gun to compensate for surface charging.

  • Data Analysis :

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform elemental quantification from the survey spectrum using appropriate relative sensitivity factors (RSFs).

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the chemical states and binding energies of the elements present. For iron, multiplet splitting should be considered.[13]

Visualizing the Workflow and Analytical Logic

To better illustrate the characterization process, the following diagrams, created using the DOT language, outline the experimental workflow and the logical relationship between the data obtained from XRD and XPS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion start This compound Powder grinding Grind to Fine Powder start->grinding mount_xrd Mount for XRD grinding->mount_xrd mount_xps Mount for XPS grinding->mount_xps xrd_analysis XRD Analysis mount_xrd->xrd_analysis xps_analysis XPS Analysis mount_xps->xps_analysis xrd_data XRD Data (Diffractogram) xrd_analysis->xrd_data xps_data XPS Data (Spectra) xps_analysis->xps_data xrd_interp Phase ID, Lattice Parameters, Crystallite Size xrd_data->xrd_interp xps_interp Elemental Composition, Chemical States xps_data->xps_interp conclusion Comprehensive Material Characterization xrd_interp->conclusion xps_interp->conclusion

Experimental workflow for this compound characterization.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_properties Material Properties cluster_conclusion Overall Understanding xrd XRD bulk_structure Bulk Crystal Structure (Phase, Lattice, Size) xrd->bulk_structure xps XPS surface_chem Surface Chemistry (Elements, Oxidation States) xps->surface_chem purity Purity & Phase Homogeneity bulk_structure->purity stoichiometry Surface Stoichiometry & Contamination surface_chem->stoichiometry understanding Comprehensive Understanding of this compound purity->understanding stoichiometry->understanding

References

A Comparative Guide to Sol-Gel and Solvothermal Synthesis of Iron(III) Fluoride (FeF₃) for High-Performance Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for electrode materials is a critical step in the development of next-generation energy storage solutions. Iron(III) fluoride (B91410) (FeF₃) has emerged as a promising cathode material for lithium-ion batteries due to its high theoretical capacity. This guide provides an objective comparison of two popular synthesis techniques, sol-gel and solvothermal, for producing FeF₃, supported by experimental data from various studies.

This comparison delves into the physical characteristics and electrochemical performance of FeF₃ synthesized by each method, providing detailed experimental protocols and visual workflows to aid in laboratory-level decision-making.

At a Glance: Sol-Gel vs. Solvothermal Synthesis of FeF₃

FeatureSol-Gel Synthesis of FeF₃Solvothermal Synthesis of FeF₃
Particle Size Typically produces smaller, more uniform nanoparticles (e.g., ~30 nm).[1]Can produce nanoparticles (~30 nm), but may lead to larger or more agglomerated particles depending on conditions.[2]
Morphology Often results in more uniform and equiaxed particle distributions.[3][4]Can yield various morphologies, including irregular granules.[2]
Crystallinity Can produce crystalline phases, often requiring a post-synthesis calcination step.Typically yields highly crystalline materials directly from the reaction.
Surface Area Generally results in materials with a higher specific surface area.[3][5]Surface area can be high but may be lower than sol-gel derived materials.
Purity Secondary phases can sometimes be present, requiring careful control of reaction conditions.[4]Generally produces pure phases.
Electrochemical Performance
Initial Discharge Capacity~150 mAh g⁻¹ (for FeF₃/graphene composite).[1]~181 mAh g⁻¹ (for FeF₃·0.33H₂O/MWCNTs composite at 20 mA g⁻¹).[2]
Capacity RetentionGood capacity retention reported.[1]50% capacity retention after 50 cycles (for FeF₃·0.33H₂O/MWCNTs composite).[2]
Rate CapabilityData not specified in the provided results.116 mAh g⁻¹ at 100 mA g⁻¹ (for FeF₃·0.33H₂O/MWCNTs composite).[2]

Note: The electrochemical performance data is derived from different studies with varying experimental conditions and composite materials, and thus should be compared with caution.

In-Depth Comparison

The choice between sol-gel and solvothermal synthesis methods for FeF₃ depends on the desired material properties and the specific application requirements.

Sol-Gel Synthesis: This method offers excellent control over particle size and morphology, often leading to the formation of uniform nanoparticles with a high surface area.[3][5] The process involves the transition of a solution (sol) into a gelatinous network (gel). For FeF₃, a fluorolytic sol-gel route is often employed, where a metal precursor is reacted with a fluorine source in a suitable solvent. While this method can produce highly homogeneous materials at a molecular level, a subsequent heat treatment (calcination) is often necessary to achieve the desired crystalline phase, which can sometimes lead to particle agglomeration.[3][4]

Solvothermal Synthesis: This technique involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to high pressure. This method is known for its ability to produce highly crystalline materials directly, without the need for post-synthesis calcination. The solvothermal synthesis of FeF₃ often starts with a hydrated iron fluoride precursor, which is then dehydrated and recrystallized during the process.[2] This method is effective for producing pure-phase materials and can be adapted to create nanocomposites by introducing other components, such as carbon nanotubes, during the synthesis.[2] However, controlling the particle morphology can be more challenging compared to the sol-gel method.

Experimental Protocols

Sol-Gel Synthesis of FeF₃ Nanocrystals on Graphene Oxide

This protocol is based on a microwave-assisted fluorolytic sol-gel synthesis.

Materials:

  • Iron(III) chloride (FeCl₃)

  • Anhydrous ethanol (B145695)

  • Hydrogen fluoride (HF) in a suitable solvent (e.g., ethanol)

  • Partially reduced graphene oxide

Procedure:

  • Dissolve FeCl₃ in anhydrous ethanol to form a precursor solution.

  • Disperse the partially reduced graphene oxide in the iron precursor solution.

  • Add the HF solution dropwise to the mixture under vigorous stirring.

  • Transfer the resulting sol to a microwave reactor.

  • Heat the solution using microwave irradiation for a specified time and at a controlled temperature to induce gelation and crystallization.

  • Wash the resulting FeF₃/graphene oxide composite with ethanol and water to remove any unreacted precursors.

  • Dry the final product under vacuum.

Solvothermal Synthesis of FeF₃·0.33H₂O/MWCNTs Composite

This protocol describes the synthesis of a FeF₃ hydrate (B1144303) composite with multi-walled carbon nanotubes (MWCNTs).

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Ethanol

Procedure:

  • Disperse FeF₃·3H₂O and MWCNTs in ethanol.

  • Sonnicate the mixture to ensure a homogeneous dispersion.

  • Transfer the dispersion into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by filtration.

  • Wash the product with ethanol to remove any residual impurities.

  • Dry the final FeF₃·0.33H₂O/MWCNTs composite in a vacuum oven.[2]

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Sol_Gel_Synthesis cluster_0 Sol-Gel Synthesis of FeF₃ Precursor Iron Precursor (e.g., FeCl₃) + Fluorine Source (e.g., HF) + Solvent (e.g., Ethanol) Sol Formation of Homogeneous Sol Precursor->Sol Mixing Gelation Gelation (Microwave-assisted) Sol->Gelation Hydrolysis & Condensation Washing Washing Gelation->Washing Drying Drying Washing->Drying Product FeF₃ Nanoparticles Drying->Product

Caption: Workflow for the sol-gel synthesis of FeF₃.

Solvothermal_Synthesis cluster_1 Solvothermal Synthesis of FeF₃ Precursor FeF₃·3H₂O Precursor + Solvent (e.g., Ethanol) Dispersion Homogeneous Dispersion (Sonication) Precursor->Dispersion Autoclave Sealed Autoclave Dispersion->Autoclave Reaction Solvothermal Reaction (High T & P) Autoclave->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product Crystalline FeF₃ Drying->Product

Caption: Workflow for the solvothermal synthesis of FeF₃.

Conclusion

References

A Comparative Guide to Iron(III) Fluoride (FeF₃) Performance in All-Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at FeF₃ as a high-capacity cathode material for next-generation all-solid-state batteries (ASSBs), benchmarked against established alternatives like Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Iron Phosphate (LFP).

Iron(III) fluoride (B91410) (FeF₃) is emerging as a compelling cathode material for all-solid-state batteries, primarily due to its high theoretical specific capacity of 712 mAh/g, which is significantly greater than conventional intercalation-type cathodes.[1] This high capacity stems from a multi-electron conversion reaction. However, its practical application has been historically hindered by poor electronic and ionic conductivity. Recent advancements in nanomaterial synthesis and composite electrode design are mitigating these challenges, positioning FeF₃ as a viable candidate for high-energy-density ASSBs. This guide provides a comparative analysis of FeF₃'s performance against the widely used NMC and LFP cathodes in an all-solid-state context, supported by experimental data and detailed protocols.

Performance Comparison of Cathode Materials in All-Solid-State Batteries

The following tables summarize the key performance metrics of FeF₃, NMC, and LFP cathodes in various all-solid-state battery configurations. It is important to note that direct comparisons are challenging due to the variety of solid electrolytes and cell architectures used in different studies. The data presented here is collated from multiple sources to provide a representative overview.

Cathode MaterialSolid Electrolyte TypeInitial Discharge Capacity (mAh/g)Cycling StabilityRate CapabilityAverage Voltage (V vs. Li/Li⁺)
FeF₃ Sulfide-based~579[1][2]461 mAh/g after 10 cycles[2]309.6 mAh/g at 5000 mA/g~2.7
FeF₃ Polymer-based~500300 cycles with high capacity retentionModerate~2.5
NMC-811 Sulfide-based~161Improved performance with single-crystalline morphologyGood~3.7
LFP Polymer-based~155 (at 70°C)>100 cycles with no decayModerate~3.4

In-Depth Experimental Protocols

Reproducibility is paramount in materials research. The following sections detail the methodologies for synthesizing FeF₃ cathode material and assembling and testing an all-solid-state battery.

Synthesis of Nanostructured FeF₃ Cathode Material

A common method for synthesizing high-performance FeF₃ is through a solvothermal approach to create nanostructured materials, which helps to overcome the material's inherent low conductivity.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrofluoric acid (HF, 40 wt%)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of FeCl₃·6H₂O in a mixture of ethanol and deionized water.

  • Slowly add hydrofluoric acid to the solution while stirring continuously in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the product multiple times with ethanol and deionized water to remove any unreacted precursors.

  • Dry the final FeF₃ powder in a vacuum oven at 80°C for 12 hours.

All-Solid-State Battery Assembly (Sulfide-based Electrolyte)

This protocol outlines the fabrication of a typical lab-scale all-solid-state battery using a sulfide-based solid electrolyte.

Materials:

  • FeF₃ active material

  • Sulfide-based solid electrolyte (e.g., Li₆PS₅Cl)

  • Conductive additive (e.g., carbon black)

  • Binder (e.g., Polytetrafluoroethylene - PTFE)

  • Lithium metal anode

  • Pressing die and hydraulic press

Procedure:

  • Cathode Composite Preparation: Mix the FeF₃ active material, sulfide (B99878) solid electrolyte, and carbon black in a weight ratio of approximately 60:30:10 in an argon-filled glovebox using a mortar and pestle or a planetary ball miller.

  • Cathode Pellet Fabrication: Place a specific amount of the cathode composite powder into a pressing die and apply a pressure of ~350 MPa to form a dense pellet.

  • Solid Electrolyte Layer: Add a layer of the sulfide solid electrolyte powder on top of the cathode pellet and press again at a similar pressure to form a bilayer pellet.

  • Anode Placement: Place a thin foil of lithium metal onto the solid electrolyte layer.

  • Cell Assembly: Encase the stacked components in a coin cell or a custom-designed Swagelok-type cell and apply a final pressure to ensure good interfacial contact.

Electrochemical Testing

Equipment:

  • Battery cycler

  • Thermostatic chamber

Procedure:

  • Galvanostatic Cycling: Cycle the assembled cell at a constant current density (e.g., 0.1C, where 1C = 712 mA/g for FeF₃) within a defined voltage window (e.g., 1.0 - 4.0 V vs. Li/Li⁺).

  • Rate Capability Test: Subject the cell to various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to evaluate its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge to analyze the interfacial and charge-transfer resistances within the cell.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for validating the performance of FeF₃ in an all-solid-state battery.

G cluster_synthesis Cathode Material Synthesis cluster_fabrication All-Solid-State Cell Assembly cluster_testing Electrochemical Validation Precursors FeCl₃·6H₂O, HF Solvothermal Solvothermal Reaction Precursors->Solvothermal Washing Washing & Centrifugation Solvothermal->Washing Drying Vacuum Drying Washing->Drying FeF3_powder Nanostructured FeF₃ Powder Drying->FeF3_powder Mixing Mixing (FeF₃, SE, Carbon) FeF3_powder->Mixing Pressing1 Cathode Pellet Pressing Mixing->Pressing1 Pressing2 SE Layer Pressing Pressing1->Pressing2 Anode_Placement Li Anode Placement Pressing2->Anode_Placement Cell_Assembly Final Cell Assembly Anode_Placement->Cell_Assembly Cycling Galvanostatic Cycling Cell_Assembly->Cycling Data_Analysis Data Analysis & Comparison Cycling->Data_Analysis Rate_Test Rate Capability Testing Rate_Test->Data_Analysis EIS Impedance Spectroscopy EIS->Data_Analysis

Experimental workflow for FeF₃ ASSB validation.

Signaling Pathways and Reaction Mechanisms

The electrochemical energy storage in an FeF₃-based all-solid-state battery relies on a conversion reaction mechanism. During discharge, lithium ions migrate from the anode through the solid electrolyte and react with FeF₃ at the cathode, leading to the formation of metallic iron (Fe) and lithium fluoride (LiF). The process is reversed during charging.

Discharge Reaction: FeF₃ + 3Li⁺ + 3e⁻ → Fe + 3LiF

Charge Reaction: Fe + 3LiF → FeF₃ + 3Li⁺ + 3e⁻

The efficiency and reversibility of this reaction are highly dependent on the nanoscale architecture of the FeF₃ cathode and the quality of the interfaces between the active material, solid electrolyte, and conductive additives.

G cluster_discharge Discharge Process cluster_charge Charge Process FeF3 FeF₃ Fe Fe FeF3->Fe Reduction LiF_discharge 3LiF Fe->LiF_discharge Li_ion_discharge 3Li⁺ Li_ion_discharge->Fe electron_discharge 3e⁻ electron_discharge->Fe Fe_charge Fe FeF3_charge FeF₃ Fe_charge->FeF3_charge Oxidation Li_ion_charge 3Li⁺ FeF3_charge->Li_ion_charge electron_charge 3e⁻ FeF3_charge->electron_charge LiF_charge 3LiF LiF_charge->Fe_charge

References

Ferric Fluoride as a Cathode Material: A Comparative Guide to Transition Metal Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Ferric fluoride (B91410) (FeF₃) is emerging as a promising high-energy-density cathode material for next-generation lithium-ion batteries. Its appeal lies in its high theoretical specific capacity, stemming from a multi-electron conversion reaction. This guide provides an objective comparison of FeF₃ with other transition metal fluoride cathodes, supported by experimental data, to aid researchers and professionals in the field of battery technology.

Transition metal fluorides (TMFs) like FeF₃, iron (II) fluoride (FeF₂), copper fluoride (CuF₂), and cobalt fluoride (CoF₂) are gaining attention due to their potential to surpass the energy densities of conventional intercalation cathodes.[1] The high electronegativity of fluorine results in high cell voltages, and the conversion reaction mechanism allows for the transfer of multiple electrons per metal atom, leading to significantly higher theoretical capacities.[2] However, practical applications have been hindered by challenges such as poor electronic conductivity, large volume changes during cycling, and significant voltage hysteresis.[3][4]

Performance Comparison of Transition Metal Fluoride Cathodes

The electrochemical performance of various transition metal fluoride cathodes is summarized below. The data presented is collated from multiple studies to provide a comparative overview.

Cathode MaterialTheoretical Specific Capacity (mAh/g)Theoretical Energy Density (Wh/kg)Average Voltage (V vs. Li/Li⁺)Reported Initial Discharge Capacity (mAh/g)Cycling Stability (Capacity Retention after cycles)Rate Capability
FeF₃ 712[3]1782[5]~2.7[2]579 (at C/10)[6]461 mAh/g after 10 cycles[7]309.6 mAh/g at 5000 mA/g[8]
FeF₂ 5711519[2]~2.6~520 (at 0.2C)[8]High reversibility reported[4]Generally lower than FeF₃
CuF₂ 5281874[2]~3.5143 (at C/10)[9]Rapid capacity fade reported[10]Poor
CoF₂ 590-~2.8407 (at C/10)[9]160 mAh/g after 60 cycles at 1C[10]Moderate
NiF₂ 580-~2.9566 (at C/10)[9]226 mAh/g after 60 cycles at 1C[10]Moderate
CrF₃ 619[9]-~3.0540 (at C/10)[9]Consistently high performance up to 8C[9]219 mAh/g at 8C[9]

Note: The reported experimental values can vary significantly based on the synthesis method, particle size, carbon coating, and testing conditions.

Ferric fluoride stands out due to its high theoretical capacity and the potential for a three-electron transfer reaction.[3] While its initial discharge capacity is high, cycling stability and rate capability remain areas of active research. Strategies to mitigate the challenges include nano-structuring, carbon compositing, and electrolyte optimization.[3][11] Compared to FeF₂, FeF₃ offers a higher theoretical capacity and energy density.[2] CuF₂ exhibits a higher voltage, but its practical application is hampered by poor reversibility and rapid capacity fade.[4][10] CoF₂, NiF₂, and CrF₃ also present high theoretical capacities, with CrF₃ showing particularly promising rate capability in thin-film solid-state batteries.[9]

Reaction Mechanisms and Logical Comparison

The following diagram illustrates the general reaction pathway for transition metal fluoride cathodes and highlights the key challenges and strategies for performance enhancement.

TMF_Cathode_Comparison cluster_materials Transition Metal Fluorides (TMFs) cluster_properties Key Properties cluster_challenges Challenges cluster_strategies Mitigation Strategies FeF3 FeF₃ High_Capacity High Theoretical Capacity FeF3->High_Capacity High_Voltage High Voltage FeF3->High_Voltage FeF2 FeF₂ FeF2->High_Capacity FeF2->High_Voltage CuF2 CuF₂ CuF2->High_Capacity CuF2->High_Voltage CoF2 CoF₂ CoF2->High_Capacity CoF2->High_Voltage NiF2 NiF₂ NiF2->High_Capacity NiF2->High_Voltage CrF3 CrF₃ CrF3->High_Capacity CrF3->High_Voltage Poor_Conductivity Poor Electronic Conductivity High_Capacity->Poor_Conductivity Volume_Expansion Large Volume Expansion High_Capacity->Volume_Expansion Hysteresis Voltage Hysteresis High_Voltage->Hysteresis Nanostructuring Nanostructuring Poor_Conductivity->Nanostructuring Carbon_Composite Carbon Compositing Poor_Conductivity->Carbon_Composite Volume_Expansion->Nanostructuring Volume_Expansion->Carbon_Composite Electrolyte_Opt Electrolyte Optimization Hysteresis->Electrolyte_Opt

Caption: Logical flow of TMF properties, challenges, and solutions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and electrochemical characterization of transition metal fluoride cathodes.

1. Synthesis of Nanostructured FeF₃/Carbon Composite via Sol-Gel Method

  • Objective: To synthesize a nanostructured this compound/carbon composite to improve electronic conductivity and buffer volume changes.

  • Materials: Iron (III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), citric acid, hydrofluoric acid (HF), ethanol (B145695), and a carbon source (e.g., graphene oxide).

  • Procedure:

    • Dissolve stoichiometric amounts of Fe(NO₃)₃·9H₂O and citric acid in ethanol to form a solution.

    • Disperse the carbon source in the solution through ultrasonication.

    • Slowly add a stoichiometric amount of HF solution to the mixture under constant stirring to initiate the sol-gel process and formation of FeF₃ precursor.

    • The resulting gel is dried in a vacuum oven at 80°C for 12 hours.

    • The dried powder is then annealed under an argon atmosphere at a specified temperature (e.g., 400°C) for several hours to obtain the crystalline FeF₃/carbon composite.

2. Electrode Preparation and Coin Cell Assembly

  • Objective: To fabricate a working electrode and assemble a coin cell for electrochemical testing.

  • Materials: Synthesized TMF active material, conductive carbon (e.g., Super P), polyvinylidene fluoride (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, aluminum foil (current collector), lithium metal foil (anode), separator (e.g., Celgard 2400), and electrolyte (e.g., 1 M LiPF₆ in ethylene (B1197577) carbonate/dimethyl carbonate).

  • Procedure:

    • Mix the active material, conductive carbon, and PVDF binder in a weight ratio of typically 80:10:10 in NMP to form a homogeneous slurry.

    • Coat the slurry onto the aluminum foil using a doctor blade technique.

    • Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm).

    • Assemble a 2032-type coin cell in an argon-filled glovebox with the prepared cathode, a lithium metal anode, a separator, and a few drops of electrolyte.

3. Electrochemical Characterization

  • Objective: To evaluate the electrochemical performance of the assembled coin cell.

  • Instrumentation: A multi-channel battery testing system.

  • Procedures:

    • Galvanostatic Cycling: Cycle the cell at a constant current density (e.g., C/10, where 1C corresponds to the theoretical capacity delivered in one hour) within a specific voltage window (e.g., 1.5-4.5 V vs. Li/Li⁺). This provides data on specific capacity, cycling stability, and coulombic efficiency.

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to determine its performance under different current loads.

    • Cyclic Voltammetry (CV): Scan the voltage at a slow rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the electrochemical reactions.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage perturbation over a range of frequencies to analyze the impedance characteristics of the cell, providing insights into charge transfer resistance and ionic conductivity.

References

A Researcher's Guide to Assessing the Purity of Synthesized Ferric Fluoride and Its Performance in Key Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive overview of methods to assess the purity of ferric fluoride (B91410) (FeF₃), a versatile inorganic compound with applications in catalysis and energy storage. Furthermore, it offers a comparative analysis of ferric fluoride's performance against common alternatives, supported by experimental data.

Assessing the Purity of this compound: A Multi-Technique Approach

The purity of synthesized this compound can be rigorously evaluated using a combination of analytical techniques that probe its structural, electronic, and chemical properties. The three primary methods recommended are X-ray Diffraction (XRD) with Rietveld refinement, Mössbauer Spectroscopy, and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Purity Assessment Methodologies
Analytical TechniquePrincipleKey Information Provided
X-ray Diffraction (XRD) with Rietveld Refinement Analyzes the diffraction pattern of a crystalline solid to identify its crystallographic structure. Rietveld refinement is a powerful method for quantitative phase analysis.- Phase identification (e.g., anhydrous FeF₃, hydrated forms, precursors like FeCl₃).- Quantitative determination of crystalline phases.- Crystal lattice parameters, crystallite size, and strain.
Mössbauer Spectroscopy A nuclear spectroscopic technique that probes the local environment of iron nuclei.- Valence state of iron (Fe³⁺ vs. Fe²⁺).- Identification of different iron-containing phases and polymorphs (e.g., α- and β-FeF₃·3H₂O).[1] - Magnetic properties of the material.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) A type of NMR spectroscopy that is highly sensitive to the local chemical environment of fluorine atoms.- Identification and quantification of fluorine-containing impurities.- Structural information based on chemical shifts and coupling constants.- Purity assessment without the need for a specific reference standard of the analyte.

Experimental Protocols for Purity Assessment

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are step-by-step guides for the key analytical techniques.

X-ray Diffraction (XRD) with Rietveld Refinement

Objective: To identify and quantify the crystalline phases present in the synthesized this compound.

Experimental Protocol:

  • Sample Preparation:

    • Grind the synthesized this compound powder to a fine, homogeneous powder (typically <10 µm) using an agate mortar and pestle to minimize preferred orientation.

    • Back-load the powdered sample into a standard XRD sample holder to ensure a flat, smooth surface.

  • Data Collection:

    • Use a Bragg-Brentano diffractometer equipped with a Cu Kα radiation source.

    • Set the generator to 40 kV and 40 mA.

    • Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a counting time of 1-2 seconds per step.

    • Use a receiving slit of appropriate width and a Soller slit to reduce axial divergence.

  • Data Analysis (Rietveld Refinement):

    • Import the raw XRD data into a Rietveld refinement software (e.g., GSAS-II, FullProf).

    • Identify the phases present by comparing the experimental pattern with reference patterns from a crystallographic database (e.g., ICDD PDF-4+).

    • Perform Rietveld refinement by fitting the calculated diffraction pattern to the experimental data. Refine the following parameters in a sequential manner:

      • Scale factor

      • Background parameters (e.g., using a Chebyshev polynomial function)

      • Unit cell parameters

      • Peak shape parameters (e.g., Gaussian and Lorentzian components)

      • Preferred orientation parameters (if necessary)

      • Atomic coordinates and isotropic displacement parameters (if high-quality data is available).

    • The weight fraction of each phase is determined from the refined scale factors.

Diagram of the XRD with Rietveld Refinement Workflow

XRD_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Grinding Grind Sample Mounting Mount on Holder Grinding->Mounting XRD_Scan XRD Scan Mounting->XRD_Scan Phase_ID Phase Identification XRD_Scan->Phase_ID Rietveld Rietveld Refinement Phase_ID->Rietveld Quantify Quantitative Analysis Rietveld->Quantify

Caption: Workflow for quantitative phase analysis using XRD with Rietveld refinement.

Mössbauer Spectroscopy

Objective: To determine the valence state of iron and identify different iron-containing phases.

Experimental Protocol:

  • Sample Preparation:

    • Grind the synthesized this compound into a fine powder.

    • Press the powder into a sample holder (typically a lead or aluminum disk with a central hole) to achieve a uniform thickness. The optimal sample thickness depends on the iron content.

  • Data Collection:

    • Use a Mössbauer spectrometer in transmission mode.

    • The source is typically ⁵⁷Co diffused in a rhodium matrix.

    • Calibrate the velocity scale using a standard α-iron foil.

    • Collect the spectrum at room temperature. For samples with low recoil-free fraction or to study magnetic ordering, low-temperature measurements (e.g., at 77 K using a liquid nitrogen cryostat) may be necessary.

    • The velocity range should be sufficient to capture all resonant absorption peaks (e.g., ±12 mm/s).

  • Data Analysis:

    • Fit the experimental spectrum using specialized software (e.g., WMOSS, Recoil).

    • The spectrum is typically fitted with a series of Lorentzian doublets or sextets.

    • Determine the hyperfine parameters for each component:

      • Isomer Shift (δ): Provides information about the s-electron density at the nucleus and is indicative of the oxidation state (Fe²⁺ vs. Fe³⁺).

      • Quadrupole Splitting (ΔE_Q): Arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the local symmetry of the iron site.

      • Magnetic Hyperfine Field (B_hf): Observed in magnetically ordered materials and helps in phase identification.

    • Identify the iron-containing phases by comparing the obtained hyperfine parameters with literature values for known iron compounds. The relative area of each spectral component corresponds to the relative abundance of that iron species.

Diagram of the Mössbauer Spectroscopy Workflow

Mossbauer_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Powder Powder Sample Holder Load in Holder Powder->Holder Spectrometer Mössbauer Spectrometer Holder->Spectrometer Fit_Spectrum Fit Spectrum Spectrometer->Fit_Spectrum Hyperfine Extract Hyperfine Parameters Fit_Spectrum->Hyperfine Phase_Valence Determine Phase & Valence Hyperfine->Phase_Valence F19NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis_nmr Data Analysis Dissolve Dissolve Sample Add_Std Add Internal Standard Dissolve->Add_Std To_Tube Transfer to NMR Tube Add_Std->To_Tube NMR_Acquire Acquire 19F NMR Spectrum To_Tube->NMR_Acquire Process Process Spectrum NMR_Acquire->Process Identify Identify Signals Process->Identify Integrate Integrate & Quantify Identify->Integrate

References

A Comparative Guide to Iron(III) Fluoride and Precious Metal Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective methods for carbon-carbon (C-C) bond formation is a cornerstone of modern organic synthesis, crucial for the creation of pharmaceuticals, agrochemicals, and advanced materials. For decades, this field has been dominated by precious metal catalysts, particularly those based on palladium.[1][2] However, the high cost, limited availability, and inherent toxicity of these metals have spurred a search for more sustainable alternatives.[3][4] This guide provides a direct comparison of Iron(III) Fluoride (B91410) (FeF₃), an emerging earth-abundant metal catalyst, against the benchmark precious metal catalysts in the context of Kumada cross-coupling reactions.

Performance Benchmark: Aryl-Aryl Kumada Coupling

The Kumada cross-coupling reaction, which forms a C-C bond between an organohalide and a Grignard reagent, serves as an excellent platform for comparing these catalyst systems. While palladium catalysts are renowned for their efficiency in these transformations, recent studies have demonstrated that FeF₃, particularly when combined with N-heterocyclic carbene (NHC) ligands, can achieve remarkable yields, even with challenging substrates like aryl chlorides.[5]

Below is a table summarizing the performance of an FeF₃-based system against a representative Palladium-based system for the coupling of an aryl chloride with an aryl Grignard reagent.

ParameterFeF₃ Catalyst SystemPalladium Catalyst System (Representative)
Reaction Chlorobenzene (B131634) + p-Tolylmagnesium bromideAryl Chloride + Aryl Grignard Reagent
Catalyst FeF₃·3H₂O / SIPr·HCl¹[Pd(SIPr)(µ-Cl)Cl]₂²
Catalyst Loading 5 mol% FeF₃·3H₂O0.1 - 2 mol% Pd Complex
Ligand Loading 15 mol% SIPr·HCl(Ligand is integral to the pre-catalyst)
Temperature 60 °CRoom Temperature to 80 °C
Reaction Time 24 hours1 - 24 hours
Yield 98%Typically >90%
Key Advantages Low cost, low toxicity, earth-abundant metalHigh turnover, broad functional group tolerance, well-established
Key Disadvantages Higher catalyst loading, longer reaction times, less studiedHigh cost, toxicity concerns, air-sensitivity

¹SIPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride, an NHC pre-ligand. ²[Pd(SIPr)(µ-Cl)Cl]₂ is a common, well-defined Pd-NHC pre-catalyst.[6]

Visualizing the Process and Comparison

To better understand the practical and theoretical differences between these catalytic systems, the following diagrams illustrate the experimental workflow, a logical comparison of the catalysts, and their proposed catalytic cycles.

G General Workflow for Inert Atmosphere Cross-Coupling cluster_prep Catalyst Preparation cluster_activation Pre-activation (if needed) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_schlenk Flame-dry Schlenk tube under vacuum backfill Backfill with Argon prep_schlenk->backfill add_solids Add catalyst (FeF₃ or Pd complex) and ligand (e.g., SIPr·HCl) backfill->add_solids add_solvent Add anhydrous solvent (THF) add_solids->add_solvent add_base Add base/activator (e.g., EtMgBr for NHC generation) add_solvent->add_base stir_rt Stir at room temperature add_base->stir_rt add_reagents Add substrates (Aryl Halide, Grignard Reagent) stir_rt->add_reagents heat Heat to reaction temperature (e.g., 60°C) add_reagents->heat monitor Monitor reaction (TLC, GC) heat->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: General experimental workflow for cross-coupling.

G cluster_FeF3 FeF₃ Catalysts cluster_Pd Palladium Catalysts Fe_pros Advantages + Earth-abundant + Low cost + Low toxicity + Effective for aryl chlorides Fe_cons Disadvantages - Higher catalyst loading - Often requires higher temp. - Narrower substrate scope - Mechanistic understanding evolving Pd_pros Advantages + High activity (low loading) + Broad substrate scope + High functional group tolerance + Well-understood mechanisms Pd_cons Disadvantages - Scarce and expensive - Toxic metal residues - Often requires complex ligands - Air-sensitive active species Catalyst_Choice Catalyst Choice Catalyst_Choice->Fe_pros Sustainability Focus Catalyst_Choice->Fe_cons Catalyst_Choice->Pd_pros Performance Focus Catalyst_Choice->Pd_cons

Caption: Logical comparison of FeF₃ and Pd catalysts.

G Simplified Catalytic Cycles: FeF₃ vs. Palladium cluster_Fe FeF₃/NHC Catalyzed Kumada Coupling cluster_Pd Palladium Catalyzed Kumada Coupling Fe_start Active Fe(II) Species [Ar¹Fe(II)] Fe_OA Oxidative Addition (Ar²-X) Fe_start->Fe_OA + Ar²-X Fe_TM Transmetalation (Ar¹-MgX) Fe_OA->Fe_TM [Ar²Fe(IV)X] Fe_RE Reductive Elimination Fe_TM->Fe_RE [Ar¹Ar²Fe(IV)] Fe_RE->Fe_start Regenerates Catalyst Fe_product Ar¹-Ar² Fe_RE->Fe_product Pd_start Pd(0)L₂ Pd_OA Oxidative Addition (Ar²-X) Pd_start->Pd_OA + Ar²-X Pd_TM Transmetalation (Ar¹-MgX) Pd_OA->Pd_TM Ar²-Pd(II)L₂-X Pd_RE Reductive Elimination Pd_TM->Pd_RE Ar¹-Pd(II)L₂-Ar² Pd_RE->Pd_start Regenerates Catalyst Pd_product Ar¹-Ar² Pd_RE->Pd_product

Caption: Simplified catalytic cycles for cross-coupling.

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon published results. Below are representative protocols for the FeF₃ and Palladium-catalyzed Kumada coupling reactions.

Protocol 1: FeF₃-Catalyzed Synthesis of 4-Methylbiphenyl

This protocol is based on the efficient coupling of aryl chlorides with aryl Grignard reagents using an FeF₃/NHC system.

Materials:

  • Iron(III) fluoride trihydrate (FeF₃·3H₂O)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Chlorobenzene

  • p-Tolylmagnesium bromide (p-TolMgBr) in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: A Schlenk tube is thoroughly flame-dried under vacuum and subsequently backfilled with an inert atmosphere of argon.

  • Catalyst Preparation: To the Schlenk tube, add FeF₃·3H₂O (0.05 mmol, 5 mol%) and SIPr·HCl (0.15 mmol, 15 mol%).

  • Ligand Activation: Add anhydrous THF (1.0 mL). To this suspension, add EtMgBr (0.15 mmol, 15 mol% in THF) dropwise at room temperature. This step generates the active NHC ligand in situ.

  • Stirring: Stir the resulting mixture for 4 hours at room temperature.

  • Addition of Reagents: Add chlorobenzene (1.0 mmol, 1.0 equiv) followed by the dropwise addition of p-tolylmagnesium bromide (1.2 mmol, 1.2 equiv in THF).

  • Reaction: Heat the reaction mixture in an oil bath at 60 °C for 24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 4-methylbiphenyl.

Protocol 2: Representative Pd-Catalyzed Kumada Coupling

This protocol outlines a general procedure for the cross-coupling of an aryl chloride with a Grignard reagent using a well-defined Pd-NHC pre-catalyst.[6]

Materials:

  • [Pd(SIPr)(µ-Cl)Cl]₂ or a similar Pd(II)-NHC pre-catalyst

  • Aryl Chloride (e.g., 4-chloroanisole)

  • Aryl Grignard Reagent (e.g., Phenylmagnesium bromide) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under an argon atmosphere in a Schlenk tube, add the Pd(II)-NHC pre-catalyst (e.g., [Pd(SIPr)(µ-Cl)Cl]₂, 0.01 mmol, 2 mol% Pd).

  • Addition of Reagents: To the tube, add the aryl chloride (1.0 mmol, 1.0 equiv) and anhydrous THF (2.0 mL).

  • Initiation: Add the aryl Grignard reagent (1.2 mmol, 1.2 equiv in THF) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) for the required time (typically 1-12 hours). Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with ethyl acetate (B1210297) or diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Conclusion and Outlook

Iron(III) fluoride is proving to be a highly promising catalyst for specific organic transformations, most notably in Kumada-type cross-coupling reactions. It presents a sustainable and cost-effective alternative to traditional palladium catalysts.[3] While palladium systems still offer broader substrate scope, milder reaction conditions, and higher turnover numbers in many cases, the performance of FeF₃ in coupling unactivated aryl chlorides is a significant achievement.[1]

The primary advantages of FeF₃ lie in its economic and environmental benefits, aligning with the principles of green chemistry.[7] Conversely, palladium's strengths are its versatility, high efficiency, and the extensive body of research supporting its use.[1] The main limitations of the iron system currently include the need for higher catalyst loadings and a still-developing understanding of its mechanistic pathways across a wide range of substrates.[7][8]

For researchers and drug development professionals, FeF₃-based catalysts represent a viable tool for specific applications, particularly in large-scale synthesis where cost is a major driver. Future research will likely focus on expanding the substrate scope, lowering catalyst loadings, and further elucidating the reaction mechanisms to unlock the full potential of this earth-abundant catalyst.

References

A Comparative Structural Analysis of Ferric Fluoride Polymorphs via Neutron Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of rhombohedral, hexagonal tungsten bronze (HTB), and pyrochlore (B1171951) polymorphs of ferric fluoride (B91410) (FeF₃), elucidated through neutron diffraction studies.

Ferric fluoride (FeF₃), an inorganic compound with notable magnetic and electrochemical properties, exists in several polymorphic forms. Understanding the precise crystal and magnetic structures of these polymorphs is crucial for their application in various fields, including battery technology and catalysis. Neutron diffraction stands out as a powerful technique for this purpose, owing to its sensitivity to the positions of light elements like fluorine and its ability to probe magnetic ordering. This guide provides a comparative overview of the key structural features of the rhombohedral, hexagonal tungsten bronze (HTB), and pyrochlore polymorphs of FeF₃, based on data obtained from neutron diffraction experiments.

Comparison of Crystallographic and Magnetic Properties

The primary polymorphs of anhydrous this compound—rhombohedral, hexagonal tungsten bronze, and pyrochlore—exhibit distinct structural and magnetic characteristics as determined by neutron diffraction. These differences are summarized in the tables below.

Crystallographic Data
PropertyRhombohedral FeF₃Hexagonal Tungsten Bronze (HTB) FeF₃Pyrochlore FeF₃
Space Group R-3c[1]P6/mmmFd-3m
Lattice Parameters (Å) a = 5.23, c = 13.34a = 7.42, c = 7.54a = 10.2
Fe³⁺ Coordination Octahedral (FeF₆)Octahedral (FeF₆)Octahedral (FeF₆)
Connectivity Corner-sharing FeF₆ octahedraCorner-sharing FeF₆ octahedra forming hexagonal and trigonal tunnelsCorner-sharing FeF₆ octahedra forming a 3D network of corner-sharing tetrahedra
Fe-F-Fe Bond Angle ~152.5° (at ambient pressure)[2]Varies within the structureVaries within the structure
Magnetic Properties
PropertyRhombohedral FeF₃Hexagonal Tungsten Bronze (HTB) FeF₃Pyrochlore FeF₃
Magnetic Ordering AntiferromagneticComplex magnetic orderingAntiferromagnetic with strong magnetic frustration[3]
Néel Temperature (Tₙ) ~363 KDependent on synthesis and stoichiometry~20 K
Magnetic Structure G-type antiferromagneticHelical or more complex spin arrangementsNon-collinear, frustrated magnetic structure
Ordered Magnetic Moment ~4.3 µB per Fe³⁺Not well-establishedReduced due to frustration effects

Experimental Protocols

The structural and magnetic data presented in this guide are primarily obtained through neutron powder diffraction (NPD) experiments followed by Rietveld refinement of the collected data. While specific instrumental parameters may vary, a general workflow is outlined below.

Synthesis of this compound Polymorphs
  • Rhombohedral (R-3c) FeF₃: This is the most common and stable form. It can be synthesized by the reaction of anhydrous ferric chloride (FeCl₃) with a stream of anhydrous hydrogen fluoride (HF) gas at elevated temperatures. Another route involves the dehydration of hydrated this compound (FeF₃·xH₂O).[4]

  • Hexagonal Tungsten Bronze (HTB) FeF₃: This polymorph is often synthesized through the dehydration of β-FeF₃·3H₂O at moderate temperatures. The resulting material can have water molecules or other ions occupying the hexagonal tunnels in the structure.

  • Pyrochlore FeF₃: The synthesis of the pyrochlore polymorph is more complex and often involves soft chemistry methods. One reported method involves the reaction of FeF₂ and FeF₃ with NH₄F at high temperatures, followed by oxidation and vacuum treatment.[5] A mixed-metal pyrochlore-related fluoride, RbFe²⁺Fe³⁺F₆, has been synthesized under mild hydrothermal conditions.[3]

Neutron Powder Diffraction Data Collection
  • Sample Preparation: A powdered sample of the desired FeF₃ polymorph is loaded into a sample holder, typically made of vanadium to minimize coherent scattering from the container.

  • Instrument Setup: The experiment is conducted on a high-resolution neutron powder diffractometer. A monochromatic neutron beam of a specific wavelength (e.g., 1.5-2.5 Å) is used.

  • Data Collection: The sample is placed in the neutron beam, and the scattered neutrons are detected over a wide angular range (2θ). For magnetic structure determination, data is collected at temperatures both above and below the magnetic ordering temperature (Néel temperature).

Data Analysis: Rietveld Refinement

The collected neutron diffraction patterns are analyzed using the Rietveld method.[6][7] This involves fitting a calculated diffraction profile to the experimental data. The refinement process allows for the determination of:

  • Crystal Structure Parameters: Lattice parameters, atomic positions, and thermal displacement parameters.

  • Magnetic Structure Parameters: The magnetic propagation vector, the orientation and magnitude of the magnetic moments on the iron atoms.[8]

The quality of the fit is assessed using various agreement factors (e.g., Rwp, χ²). Software packages like FullProf are commonly used for Rietveld refinement of both crystal and magnetic structures from neutron diffraction data.[9][10]

Visualizing Structural Relationships and Experimental Workflow

To better understand the relationships between the different polymorphs and the experimental process, the following diagrams are provided.

FeF3_Polymorphs cluster_synthesis Synthesis Routes FeCl3 FeCl₃ Rhombohedral Rhombohedral (R-3c) FeCl3->Rhombohedral High Temp HF HF gas HF->Rhombohedral Hydrated_FeF3 FeF₃·xH₂O Hydrated_FeF3->Rhombohedral Dehydration beta_FeF3_3H2O β-FeF₃·3H₂O HTB Hexagonal Tungsten Bronze (P6/mmm) beta_FeF3_3H2O->HTB Dehydration FeF2_FeF3_NH4F FeF₂ + FeF₃ + NH₄F Pyrochlore Pyrochlore (Fd-3m) FeF2_FeF3_NH4F->Pyrochlore High Temp Reaction

Caption: Synthesis pathways for the principal polymorphs of this compound.

Neutron_Diffraction_Workflow cluster_exp Experimental cluster_analysis Data Analysis Sample_Prep Sample Preparation (Powdered FeF₃ Polymorph) NPD Neutron Powder Diffraction (Data Collection at T > Tₙ and T < Tₙ) Sample_Prep->NPD Rietveld Rietveld Refinement NPD->Rietveld Diffraction Pattern Crystal_Structure Crystal Structure (Lattice Parameters, Atomic Positions) Rietveld->Crystal_Structure Magnetic_Structure Magnetic Structure (Magnetic Moments, Ordering) Rietveld->Magnetic_Structure

References

Safety Operating Guide

Proper Disposal of Ferric Fluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory environment. Ferric fluoride (B91410) (FeF₃), a compound used in ceramics and as a catalyst in organic synthesis, requires specific procedures for its proper disposal due to its hazardous properties. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of ferric fluoride waste.

I. Immediate Safety and Hazard Information

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

Key Hazard and Disposal Information Summary

PropertyInformationSource
Primary Hazards Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[1][2]
Incompatibilities Strong oxidizing agents, strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide), water, metal, and steam.[1][3][1][3]
Spill Response Evacuate the area. Cover the spill with a dry, inert material such as vermiculite, dry sand, or earth.[3] Collect the material in a sealed container for disposal.[3] Ventilate the area and wash the spill site after cleanup is complete.[3][3]
Fire Hazard May burn but does not ignite readily.[3] In a fire, poisonous gases, including hydrogen fluoride, may be produced.[3][3]
Disposal Classification May be classified as a hazardous waste.[1][3] Disposal must be in accordance with local, regional, and national regulations.[1][4][1][3][4]

II. Step-by-Step Disposal Protocol for Small Laboratory Quantities

For small quantities of this compound waste generated in a laboratory setting, a neutralization and precipitation procedure can be employed to convert it into a less hazardous form. This protocol is based on the general principles of treating acidic fluoride-containing waste.

Experimental Protocol: Neutralization and Precipitation of this compound Waste

Objective: To neutralize and precipitate this compound from an aqueous solution to form a more stable and less soluble solid for disposal.

Materials:

  • This compound waste solution

  • Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Appropriate PPE (gloves, goggles, lab coat)

  • Waste container labeled for hazardous waste

Procedure:

  • Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dilution: If the this compound waste is in solid form, dissolve it in a minimal amount of water in a large beaker. If it is already in solution, proceed to the next step. The solution will be acidic.[5][6]

  • Neutralization: While continuously stirring the this compound solution, slowly add a 1 M solution of a base such as calcium hydroxide or sodium hydroxide. The addition of a base will neutralize the acidic solution and precipitate iron (III) hydroxide and calcium fluoride. The balanced chemical equation for the reaction with calcium hydroxide is: 2 FeF₃ + 3 Ca(OH)₂ → 2 Fe(OH)₃ (s) + 3 CaF₂ (s)

  • pH Monitoring: Monitor the pH of the solution regularly using pH indicator strips or a pH meter. Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.

  • Precipitation and Settling: Once the desired pH is reached, stop adding the base and turn off the stir plate. Allow the precipitate to settle completely. This may take several hours.

  • Separation: Carefully decant the supernatant (the clear liquid) into a separate container. Test the pH of the supernatant again to ensure it is neutral. If compliant with local regulations for neutral, non-hazardous aqueous waste, it may be possible to dispose of it down the drain with copious amounts of water. Always check your local regulations first.

  • Sludge Collection: The remaining solid sludge, containing iron (III) hydroxide and calcium fluoride, should be collected.

  • Final Disposal: Transfer the sludge to a clearly labeled hazardous waste container. Dispose of the container through your institution's hazardous waste management program. Do not mix this waste with other waste streams unless explicitly permitted.[4]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FerricFluorideDisposal start This compound Waste Generated is_small_quantity Small Laboratory Quantity? start->is_small_quantity large_quantity Large Quantity or Bulk Disposal is_small_quantity->large_quantity No small_quantity_treatment Follow Laboratory Neutralization Protocol is_small_quantity->small_quantity_treatment Yes contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup large_quantity->contact_ehs end Disposal Complete contact_ehs->end neutralization Neutralize with Ca(OH)2 or NaOH to pH 6-8 small_quantity_treatment->neutralization precipitation Allow Precipitate to Settle neutralization->precipitation separation Separate Supernatant from Sludge precipitation->separation supernatant_disposal Dispose of Neutral Supernatant per Local Regulations separation->supernatant_disposal sludge_disposal Dispose of Sludge as Hazardous Waste via EHS separation->sludge_disposal supernatant_disposal->end sludge_disposal->end

This compound Waste Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Ferric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for ferric fluoride (B91410) (FeF₃), tailored for research and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Ferric fluoride is a corrosive and hazardous substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.

Exposure Limits

The following table summarizes the occupational exposure limits for this compound.

Agency/OrganizationLimit TypeValue
ACGIH TLVTWA1 mg/m³, 2.5 mg/m³
OSHA PEL (Vacated)TWA1 mg/m³, 2.5 mg/m³
NIOSHIDLH250 mg/m³
NIOSHTWA1 mg/m³
Mexico OELTWA1 mg/m³, 2.5 mg/m³
[Table Source:[5]]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.

Body PartProtection RequiredSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles that comply with OSHA (29 CFR 1910.133) or European Standard EN166.[1][5] For operations with a higher risk of splashing or dust generation, use a face shield in conjunction with goggles.[6]
Skin/Body Chemical-Resistant Gloves & Protective ClothingWear appropriate protective gloves (e.g., rubber, polyvinyl chloride, or neoprene) and clothing to prevent any skin exposure.[2][3][6][7] A lab coat or chemical apron, long sleeves/pants, and close-toed shoes are required.[2][3][7]
Respiratory Fume Hood or RespiratorAll handling of this compound powder must occur within a properly operating chemical fume hood.[1][5][8] If a fume hood is not available or insufficient, a NIOSH-approved dust respirator should be used.[2][3][6][9]

Operational Plan: Step-by-Step Chemical Lifecycle

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location : Store in a cool, dry, and well-ventilated area designated as a corrosives area.[1][2][6]

  • Container Integrity : Keep containers tightly closed to prevent moisture absorption, as this compound is hygroscopic.[2][4][6]

  • Incompatibilities : Store separately from incompatible materials such as oxidizing agents, strong bases, water, and metals.[2][6]

Handling and Use
  • Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.[6]

  • Controlled Environment : Always handle the substance inside a chemical fume hood to minimize inhalation exposure.[1][5][8]

  • Avoid Dust : Take care to avoid the formation of dust during weighing and transfer.[1][5][9]

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly after handling, even if gloves were worn.[2][6][9] Emergency eyewash stations and safety showers must be located close to the workstation.[5][6]

Disposal Plan
  • Waste Classification : this compound waste may be classified as hazardous waste.[6]

  • Containerization : Collect all waste material, including contaminated consumables, in a designated, properly labeled, and sealed container.[2][6] Do not mix with other waste streams.[10]

  • Regulatory Compliance : All disposal must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[2][3][4][6][10] Contact your institution's environmental health and safety department or the EPA for specific guidance.[6]

Emergency Protocols: Spill Response

In the event of a this compound spill, immediate and decisive action is required to contain the material and protect personnel.

Spill Response Workflowdot

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & Preparation cluster_cleanup Containment & Cleanup cluster_post_cleanup Final Steps Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate Spill Zone Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Full PPE Assess->Don_PPE Ventilate Ensure Adequate Ventilation Don_PPE->Ventilate Contain Cover with Inert Material (Sand, Vermiculite) Ventilate->Contain Collect Collect into Sealed Container (Use HEPA Vacuum if available) Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.